2,3-Dehydro-3,4-dihydro ivermectin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSNMRSAGSSBNP-IQQVKNEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)\C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71827-03-7 | |
| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent, ivermectin. This document details the available information on its chemical properties, a summary of a reported synthesis approach, and its known biological activities. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel antiparasitic agents and the study of ivermectin derivatives.
Introduction
Ivermectin, a mixture of 22,23-dihydroavermectin B1a and B1b, is a potent endectocide widely used in both human and veterinary medicine to treat a variety of parasitic infections.[1] Modification of the ivermectin scaffold has been a subject of interest for the development of new derivatives with altered or enhanced biological activities. One such derivative is this compound, also referred to as (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a. This analog is characterized by the introduction of a double bond in the C2-C3 position of the hexahydrobenzofuran moiety of the ivermectin structure.
Initial studies have indicated that this structural modification can lead to interesting changes in biological activity, particularly a noted increase in anti-leishmanial potential compared to the parent ivermectin.[2] This guide aims to consolidate the currently available scientific and technical information regarding the synthesis and characterization of this specific ivermectin analog.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information has been compiled from various chemical supplier databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Formal Name | 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a | --INVALID-LINK--, --INVALID-LINK-- |
| Alternate Name | (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a | --INVALID-LINK-- |
| Molecular Formula | C₄₈H₇₄O₁₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Formula Weight | 875.1 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1135339-49-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | ≥95% (as a mixture of diastereomers) | --INVALID-LINK--, --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis
The synthesis of this compound has been reported to proceed from commercially available ivermectin. The key transformation involves a dehydrogenation reaction to introduce the C2-C3 double bond.
A pivotal study by dos Santos and colleagues, published in Bioorganic & Medicinal Chemistry in 2009, describes the preparation of a series of ivermectin analogs, including the title compound, which they refer to as "Conjugated Delta(2,3)-IVM".[2] While the full experimental details from this publication could not be accessed for this guide, the abstract suggests a direct chemical modification of the ivermectin starting material.
The general synthetic approach is conceptualized in the workflow diagram below.
Note on Experimental Protocol: A detailed, step-by-step experimental protocol for the synthesis, including specific reagents, reaction conditions (temperature, time, solvent), and purification methods, is not publicly available at the time of writing this guide. The primary reference for this synthesis, dos Santos et al., Bioorg. Med. Chem. 2009, 17(2), 496-502, would contain this critical information.
Characterization
The definitive characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
Table 2: Anticipated Characterization Data
| Technique | Expected Information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would provide detailed information on the chemical environment of each proton and carbon atom, respectively, confirming the introduction of the C2-C3 double bond and the overall integrity of the molecular structure. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₄₈H₇₄O₁₄) by providing a highly accurate mass measurement. Fragmentation patterns in MS/MS experiments could further elucidate the structure. |
| Infrared (IR) Spectroscopy | IR spectroscopy would show characteristic absorption bands for the functional groups present in the molecule, such as hydroxyl (-OH), ester (C=O), and alkene (C=C) groups. |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a crucial technique for assessing the purity of the synthesized compound and for its separation from any starting material or byproducts. |
Biological Activity and Signaling Pathways
This compound has been reported to exhibit significant anti-leishmanial activity.[2] One study found it to be active against Leishmania amazonensis promastigotes and amastigotes with IC₅₀ values of 13.8 µM and 3.6 µM, respectively. Notably, the compound showed low cytotoxicity towards macrophages (IC₅₀ = 65.5 µM), suggesting a degree of selectivity for the parasite.[2]
While the specific signaling pathways affected by this compound have not been elucidated, the parent compound, ivermectin, is known to modulate several key cellular pathways. A general overview of ivermectin's known interactions with cellular signaling pathways is provided below, which may offer insights into the potential mechanisms of its derivatives.
Conclusion and Future Directions
This compound is a promising derivative of ivermectin with demonstrated potent anti-leishmanial activity. This technical guide has summarized the available information on its synthesis and characterization. However, a significant knowledge gap remains due to the inaccessibility of detailed experimental protocols and comprehensive characterization data from the primary literature.
Future work should focus on:
-
Reproducing the synthesis of this compound to enable further biological evaluation.
-
Performing a full suite of characterization analyses (NMR, MS, IR, HPLC) to establish a complete and publicly available dataset for this compound.
-
Investigating the specific mechanism of action and the signaling pathways modulated by this derivative to understand the basis of its enhanced anti-leishmanial activity.
Access to the detailed experimental procedures within the cited primary literature is paramount for advancing research on this and other potentially valuable ivermectin analogs.
References
An In-depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin (CAS Number: 11353339-49-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydro-3,4-dihydro ivermectin, with the CAS number 1135339-49-9, is a significant analog and impurity of the broad-spectrum antiparasitic drug, ivermectin.[1][2] As an "EP Impurity I," its identification and characterization are crucial for the quality control and regulatory compliance of ivermectin-based pharmaceutical products.[3] Beyond its role as an impurity, this compound has demonstrated noteworthy biological activity, particularly its leishmanicidal effects, making it a subject of interest for further research and potential therapeutic applications.[4][5] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, formation, biological activity, and relevant experimental protocols.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties, such as boiling point and density, are predicted values due to the limited availability of experimentally determined data.[1]
| Property | Value | Reference(s) |
| CAS Number | 1135339-49-9 | [1] |
| Molecular Formula | C48H74O14 | [6] |
| Molecular Weight | 875.1 g/mol | [6] |
| Synonyms | Ivermectin Impurity I, (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a, Δ2,3H2B1a | [2][3] |
| Appearance | Solid | [7] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [7] |
| Predicted Boiling Point | 949.0±65.0 °C | [1] |
| Predicted Density | 1.23±0.1 g/cm3 | [1] |
| Predicted pKa | 11.83±0.70 | [1] |
Formation and Synthesis
This compound is primarily known as a degradation product of ivermectin.[8] Its formation can occur under various stress conditions, highlighting the importance of controlled storage and handling of ivermectin drug substances.[8][9] While specific synthetic procedures for the intentional production of this compound are not widely published, it can be isolated and purified from bulk ivermectin material where it exists as an impurity.[10]
The general process for obtaining ivermectin involves the fermentation of Streptomyces avermitilis to produce avermectins, followed by chemical synthesis.[11] The formation of impurities like this compound can occur as byproducts of these processes or during subsequent storage.[1]
Below is a conceptual workflow for the identification and characterization of ivermectin impurities, including this compound.
Caption: Workflow for the identification of ivermectin impurities.
Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While publicly available raw spectral data is scarce, the following table summarizes the expected analytical characterization methods and their purpose in identifying this compound.[8][10]
| Analytical Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the impurity from the bulk ivermectin. | A distinct peak with a specific retention time relative to the main ivermectin peak. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C48H74O14. Fragmentation patterns can help confirm the structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Detailed structural elucidation, including the position of the double bond and stereochemistry. | Specific chemical shifts and coupling constants for the protons and carbons, confirming the 2,3-dehydro and 3,4-dihydro modifications. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for hydroxyl, ester, and ether functional groups present in the molecule. |
Biological Activity and Mechanism of Action
Leishmanicidal Activity
The most significant reported biological activity of this compound is its efficacy against Leishmania amazonensis.[4][5] Studies have shown that this compound is active against both the promastigote and amastigote stages of the parasite.[4] The following table summarizes the reported in vitro activity.
| Target Organism | Stage | IC50 (µM) | Reference |
| Leishmania amazonensis | Promastigotes | 13.8 | [4] |
| Leishmania amazonensis | Amastigotes | 3.6 | [4] |
| Macrophages | - | 65.5 (Cytotoxicity) | [4] |
The higher potency against the clinically relevant amastigote stage, coupled with lower cytotoxicity towards host macrophages, suggests a favorable therapeutic window.[4]
Mechanism of Action
The precise mechanism of action for the leishmanicidal activity of this compound has not been fully elucidated. However, it is hypothesized to be similar to that of ivermectin, which involves the disruption of ion channels in the parasite's cell membrane.[12] Subsequent research on ivermectin analogs suggests that their leishmanicidal effect may not be dependent on the same structural motifs required for filaricidal activity.[5]
The following diagram illustrates the proposed general mechanism of action for ivermectin and its analogs against parasites.
References
- 1. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anexib.com [anexib.com]
- 3. scielo.br [scielo.br]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 11. The effects of acute and chronic nadolol treatment on β2AR signaling in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Δ²,³-ivermectin ethyl secoester, a conjugated ivermectin derivative with leishmanicidal activity but without inhibitory effect on mammalian P-type ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
"2,3-Dehydro-3,4-dihydro ivermectin" molecular weight and formula
This technical guide provides a comprehensive overview of 2,3-Dehydro-3,4-dihydroivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and biological activity.
Core Compound Data
2,3-Dehydro-3,4-dihydroivermectin is a derivative of ivermectin characterized by a conjugated double bond in the C-2 and C-3 positions of the macrocyclic lactone ring. This structural modification influences its biological activity, particularly its leishmanicidal properties.
| Property | Value | Citations |
| Molecular Formula | C₄₈H₇₄O₁₄ | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 875.1 g/mol | [1][2][3][4][5][6][9] |
| CAS Number | 1135339-49-9 | [1][2][4][7][8] |
| Synonyms | (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a, Conjugated Δ(2,3)-IVM | [1] |
| Purity | ≥95% (as a mixture of diastereomers) | [3][9] |
| Formulation | Solid | [3][9] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [3] |
| Storage | -20°C for long-term stability (≥ 4 years). | [2][3] |
Synthesis and Experimental Protocols
The synthesis of 2,3-Dehydro-3,4-dihydroivermectin from the commercially available ivermectin is a key step for its biological evaluation. The primary method described in the literature involves a dehydration reaction to introduce the C-2/C-3 double bond.
Experimental Protocol: Synthesis of 2,3-Dehydro-3,4-dihydroivermectin
While a detailed step-by-step protocol from a primary research article is not publicly available, the synthesis can be conceptualized based on the transformation required. The conversion of ivermectin to its 2,3-dehydro analog involves the elimination of water from the C-3 and C-4 positions to form a double bond. A plausible synthetic approach is outlined below:
Objective: To introduce a double bond at the C-2 and C-3 positions of the ivermectin macrocycle.
Materials:
-
Ivermectin
-
A suitable dehydrating agent (e.g., Martin's sulfurane, Burgess reagent) or a two-step process involving activation of the C-3 hydroxyl group followed by elimination.
-
Anhydrous, aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography system with silica (B1680970) gel)
-
Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)
Methodology (Hypothetical):
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve ivermectin in the chosen anhydrous solvent.
-
Dehydration: Cool the solution to an appropriate temperature (e.g., 0°C or -78°C) and add the dehydrating agent portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired 2,3-Dehydro-3,4-dihydroivermectin.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Caption: Generalized workflow for the synthesis of 2,3-Dehydro-3,4-dihydroivermectin.
Biological Activity and Mechanism of Action
2,3-Dehydro-3,4-dihydroivermectin has demonstrated significant biological activity, most notably against the protozoan parasite Leishmania amazonensis.
Antileishmanial Activity
This ivermectin analog exhibits potent activity against both the promastigote and amastigote stages of Leishmania amazonensis.[3][9] The introduction of the conjugated double bond appears to be crucial for this enhanced leishmanicidal effect compared to the parent ivermectin.[1]
| Organism | Stage | IC₅₀ | Citation |
| L. amazonensis | Promastigotes | 13.8 µM | [3][9] |
| L. amazonensis | Amastigotes | 3.6 µM | [3][9] |
| Macrophages | - | 65.5 µM | [3][9] |
The selectivity of this compound is noteworthy, as it is significantly more toxic to the intracellular amastigote stage of the parasite than to the host macrophages.[3][9]
Proposed Mechanism of Action in Protozoa
While the precise mechanism of action of 2,3-Dehydro-3,4-dihydroivermectin in Leishmania is not fully elucidated, studies on ivermectin and its analogs in various protozoa suggest several potential pathways.
-
Mitochondrial Targeting: Preliminary studies suggest that ivermectin may target the parasite's mitochondria, leading to cellular dysfunction and death.[4]
-
Induction of Apoptosis-like Cell Death: In Giardia lamblia, ivermectin has been shown to induce a cell death pathway with hallmarks of apoptosis, including increased production of reactive oxygen species (ROS) and DNA fragmentation.[10][11]
-
Modulation of Host Immune Response: Ivermectin can modulate the host's immune response to infection. It has been shown to promote a Th1-type immune response, which is crucial for controlling intracellular pathogens like Leishmania.[2][4] This involves altering the expression of key transcription factors in T-cells.[2]
-
Inhibition of Nuclear Import: In some parasitic organisms, ivermectin is proposed to inhibit the nuclear import of viral or parasitic proteins by targeting importin α/β.[12]
Caption: Proposed mechanisms of antileishmanial action of 2,3-Dehydro-3,4-dihydroivermectin.
Conclusion
2,3-Dehydro-3,4-dihydroivermectin is a promising ivermectin analog with potent and selective antileishmanial activity. Its unique chemical structure contributes to its enhanced efficacy. Further research into its precise mechanism of action and optimization of its synthesis could pave the way for its development as a novel therapeutic agent for leishmaniasis and potentially other parasitic diseases. This guide provides a foundational understanding for researchers and developers interested in exploring the potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Ivermectin on Immune Response and Wound Healing in a Mouse Model Infected With Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal articles: 'Leishmanicidal' – Grafiati [grafiati.com]
- 4. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective [jstage.jst.go.jp]
- 6. caymanchem.com [caymanchem.com]
- 7. anexib.com [anexib.com]
- 8. 2,3-Dehydro-3,4-dihydro Ivermectin (Mixture of Diastereomers)>85% [lgcstandards.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic effects of ivermectin on Giardia lamblia: induction of apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broadening the spectrum of ivermectin: Its effect on Trypanosoma cruzi and related trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dehydro-3,4-dihydro ivermectin
Authored by: Gemini
Publication Date: December 12, 2025
Abstract
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2,3-Dehydro-3,4-dihydro ivermectin, a semi-synthetic analog of the broad-spectrum antiparasitic agent, ivermectin. While ivermectin's primary mode of action in invertebrates is the potentiation of glutamate-gated chloride channels, this guide will detail the divergent mechanism of its 2,3-dehydro-3,4-dihydro derivative, particularly focusing on its promising leishmanicidal activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of parasitology, pharmacology, and medicinal chemistry. We will explore the evidence suggesting a distinct mechanism of action against Leishmania species, present available quantitative data, and provide detailed experimental protocols for key assays.
Introduction
Ivermectin, a macrocyclic lactone, has revolutionized the treatment of parasitic diseases in both veterinary and human medicine.[1] Its mechanism of action in nematodes and arthropods is well-established, primarily involving the modulation of glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite.[2] However, the emergence of drug resistance and the need for novel therapeutic agents against other parasites, such as those of the genus Leishmania, has spurred the investigation of ivermectin derivatives.
One such derivative, this compound, has demonstrated significant activity against Leishmania amazonensis.[3][4] Notably, structure-activity relationship studies indicate that its leishmanicidal potential is not reliant on the structural components essential for its parent compound's anthelmintic activity.[5] This suggests a distinct and previously uncharacterized mechanism of action, which is the central focus of this guide.
Core Mechanism of Action: A Departure from the Canonical Pathway
The established mechanism of action for ivermectin involves its binding to and potentiation of GluCls, which are exclusive to invertebrates.[2] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and flaccid paralysis.[6] However, research on this compound's effect on Leishmania points towards a different molecular target.
A pivotal study by dos Santos et al. (2009) revealed that the leishmanicidal activity of ivermectin analogs, including the conjugated Δ(2,3)-ivermectin derivative, does not depend on the integrity of the non-conjugated Δ(3,4)-hexahydrobenzofuran moiety, a key structural feature for GluCl interaction.[5] This finding strongly suggests that the antileishmanial activity is not mediated by GluCls.
Subsequent research has pointed towards the parasite's mitochondria as a potential target for ivermectin and its analogs.[1] While the precise molecular interactions are still under investigation, a proposed mechanism involves the disruption of mitochondrial function, leading to a cascade of events culminating in parasite death. This may involve the inhibition of key mitochondrial enzymes, such as P-type ATPases, which are crucial for maintaining ion homeostasis and energy metabolism. A study by Noël et al. (2011) on ivermectin analogs further supports this hypothesis by demonstrating that it is possible to dissociate the leishmanicidal activity from the inhibition of mammalian P-type ATPases, suggesting a parasite-specific target.[2]
Proposed Signaling Pathway for Leishmanicidal Activity
The following diagram illustrates a hypothesized signaling pathway for the action of this compound in Leishmania.
Caption: Hypothesized signaling pathway of this compound in Leishmania.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro activity of this compound against Leishmania amazonensis and its cytotoxicity against murine macrophages.
| Compound | Target Organism/Cell Line | Assay | Parameter | Value (µM) | Reference |
| This compound | Leishmania amazonensis promastigotes | Antileishmanial Activity | IC50 | 13.8 | [3][4] |
| This compound | Leishmania amazonensis amastigotes | Antileishmanial Activity | IC50 | 3.6 | [3][4] |
| This compound | Murine Peritoneal Macrophages | Cytotoxicity | IC50 | 65.5 | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of leishmanicidal compounds. These protocols are based on standard practices in the field and are likely similar to those used in the cited literature.
In vitro Antileishmanial Activity against Promastigotes
-
Leishmania Culture: Leishmania amazonensis promastigotes are cultured at 26°C in Schneider's Drosophila medium supplemented with 10% fetal bovine serum (FBS).
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Assay: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 106 parasites/mL. The test compound dilutions are added to the wells.
-
Incubation: The plates are incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring the fluorescence (excitation 530 nm, emission 590 nm) after a further 4-hour incubation.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.
In vitro Antileishmanial Activity against Amastigotes
-
Macrophage Culture: Murine peritoneal macrophages are harvested and seeded into 96-well plates at a density of 1 x 105 cells/well in RPMI-1640 medium supplemented with 10% FBS and allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Infection: Macrophages are infected with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1 for 4 hours. Non-internalized parasites are removed by washing.
-
Compound Treatment: The infected macrophages are treated with serial dilutions of this compound for 72 hours.
-
Fixation and Staining: The cells are fixed with methanol (B129727) and stained with Giemsa.
-
Parasite Load Determination: The number of amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Cytotoxicity Assay against Macrophages
-
Cell Culture: Murine peritoneal macrophages are seeded in 96-well plates as described for the amastigote assay.
-
Compound Treatment: The cells are treated with the same concentrations of this compound as used in the antileishmanial assays for 72 hours.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay as described for promastigotes.
-
Data Analysis: The 50% cytotoxic concentration (IC50) is determined from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the in vitro evaluation of a potential leishmanicidal compound.
Caption: A representative experimental workflow for evaluating leishmanicidal compounds.
Conclusion
This compound represents a promising lead compound for the development of new antileishmanial drugs. Its mechanism of action appears to be distinct from that of its parent compound, ivermectin, likely involving the disruption of mitochondrial function in Leishmania. Further research is warranted to precisely identify its molecular target(s) within the parasite and to optimize its structure for improved efficacy and selectivity. The experimental protocols and data presented in this guide provide a foundation for future investigations into this and other ivermectin analogs as potential therapies for leishmaniasis.
References
- 1. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Δ²,³-ivermectin ethyl secoester, a conjugated ivermectin derivative with leishmanicidal activity but without inhibitory effect on mammalian P-type ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Ivermectin on Immune Response and Wound Healing in a Mouse Model Infected With Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide: Comparative Analysis of Ivermectin and its 2,3-Dehydro-3,4-dihydro Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the chemical structures and biological activities of the well-established antiparasitic drug, ivermectin, and its analog, 2,3-Dehydro-3,4-dihydroivermectin. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, parasitology, and drug discovery and development.
Structural Comparison: Ivermectin vs. 2,3-Dehydro-3,4-dihydroivermectin
Ivermectin is a semisynthetic derivative of the avermectin (B7782182) family of 16-membered macrocyclic lactones. It is a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (major component) and 22,23-dihydroavermectin B1b (minor component). The key structural feature of ivermectin is the saturation of the double bond at the C22-C23 position of the parent avermectin molecule.
In contrast, 2,3-Dehydro-3,4-dihydroivermectin, an analog of ivermectin, possesses a distinct modification in the hexahydrobenzofuran moiety. This analog is characterized by the introduction of a double bond at the C2-C3 position and the saturation of the C3-C4 bond. This alteration results in a conjugated system within this part of the molecule.
Key Structural Differences:
-
Ivermectin: Saturated C22-C23 bond.
-
2,3-Dehydro-3,4-dihydroivermectin: Introduction of a C2-C3 double bond and saturation at the C3-C4 position.
Below is a visual representation of the structural differences between the two molecules.
Caption: A simplified comparison of the core structural differences.
Comparative Biological Activity
A study by dos Santos et al. (2009) provides a direct comparison of the biological activity of ivermectin and 2,3-dehydro-3,4-dihydroivermectin against Leishmania amazonensis. The results indicate that the structural modification in the analog enhances its leishmanicidal activity compared to the parent compound.
| Compound | Target | Assay | IC50 (µM) | Cytotoxicity (IC50 in µM against macrophages) | Selectivity Index (SI) |
| Ivermectin | L. amazonensis promastigotes | In vitro | > 100 | 65.5 | < 0.655 |
| L. amazonensis amastigotes | In vitro | 10.2 | 65.5 | 6.42 | |
| 2,3-Dehydro-3,4-dihydroivermectin | L. amazonensis promastigotes | In vitro | 13.8 | 65.5 | 4.75 |
| L. amazonensis amastigotes | In vitro | 3.6 | 65.5 | 18.19 |
Data sourced from: dos Santos, A. R., Falcão, C. A., Muzitano, M. F., et al. (2009). Ivermectin-derived leishmanicidal compounds. Bioorganic & medicinal chemistry, 17(2), 496–502.
Experimental Protocols
Synthesis of 2,3-Dehydro-3,4-dihydroivermectin
The synthesis of 2,3-dehydro-3,4-dihydroivermectin can be achieved from ivermectin through an oxidation reaction. The following is a general protocol based on the methodology described by dos Santos et al. (2009).
Materials:
-
Ivermectin
-
Dichloromethane (B109758) (CH2Cl2)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve ivermectin in anhydrous dichloromethane under an inert atmosphere.
-
To the stirred solution, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system to yield 2,3-dehydro-3,4-dihydroivermectin.
Note: This is a generalized protocol. For specific reaction conditions, stoichiometry, and purification details, refer to the original publication.
Mechanism of Action and Signaling Pathways
General Antiparasitic Mechanism of Ivermectin
The primary mechanism of action of ivermectin against a broad range of invertebrate parasites involves its high affinity for glutamate-gated chloride ion channels present in the nerve and muscle cells of these organisms.[1] Binding of ivermectin to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.
Caption: General mechanism of action of ivermectin in invertebrates.
Postulated Leishmanicidal Mechanism of Action
The precise molecular mechanism of the leishmanicidal activity of ivermectin and its analogs is not as well-defined as its general antiparasitic action. However, studies suggest a multifactorial mechanism that may involve both direct effects on the parasite and modulation of the host immune response.
Preliminary studies have indicated that ivermectin may target the mitochondria of Leishmania parasites. Furthermore, ivermectin has been shown to modulate the host's immune response, promoting a shift from a Th2 (non-protective) to a Th1 (protective) response, which is crucial for controlling Leishmania infections.
Caption: Postulated mechanisms of leishmanicidal action of ivermectin.
Conclusion
The structural modification of ivermectin to form 2,3-dehydro-3,4-dihydroivermectin leads to a significant enhancement of its in vitro activity against Leishmania amazonensis. This suggests that the hexahydrobenzofuran moiety is a promising site for further derivatization to develop novel and more potent leishmanicidal agents. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved in the leishmanicidal action of these compounds to guide future drug design and development efforts.
References
Solubility of 2,3-Dehydro-3,4-dihydro ivermectin in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2,3-Dehydro-3,4-dihydro ivermectin in dimethyl sulfoxide (B87167) (DMSO). Due to the limited availability of direct quantitative solubility data for this specific ivermectin analog, this document combines available qualitative information with quantitative data for the parent compound, ivermectin, to offer a comprehensive resource. This guide also includes a generalized experimental protocol for dissolution and a diagram of a key signaling pathway associated with ivermectin's mechanism of action.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | Chloroform | Slightly Soluble[1] | - |
| Methanol | Slightly Soluble[1] | - | |
| Ivermectin | DMSO | ~1 mg/mL[2] | - |
| DMSO | up to 40 mg/mL[3] | - | |
| DMSO | 70 mg/mL[4] | - | |
| DMSO | 250 mg/mL[5] | Requires sonication |
Experimental Protocol: Preparation of a Stock Solution in DMSO
The following is a generalized protocol for the preparation of a stock solution of a lipophilic compound like this compound in DMSO. This protocol is based on standard laboratory procedures for handling ivermectin and its analogs.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, for enhancing solubility)
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Equilibration: Allow the vial containing the solid this compound and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the compound to achieve the desired final concentration.
-
Dissolution:
-
Cap the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter.
-
If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.[5] This can help to break up any aggregates and enhance solubility.
-
-
Storage: Once fully dissolved, the stock solution should be stored at -20°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Visualization of Ivermectin's Mechanism of Action
Ivermectin and its analogs are known to exert their effects through various signaling pathways. One of the primary mechanisms of action, particularly in invertebrates, is the modulation of glutamate-gated chloride ion channels. The following diagram illustrates this process.
Caption: Ivermectin's modulation of glutamate-gated chloride channels.
This guide provides a foundational understanding of the solubility and handling of this compound in DMSO for research and development purposes. It is important to note that the provided solubility data for ivermectin should be used as a guideline, and the actual solubility of the derivative should be determined experimentally. Always adhere to appropriate safety protocols when handling chemical compounds.
References
Navigating the Stability and Storage of Ivermectin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of specific data for "2,3-Dehydro-3,4-dihydro ivermectin," this technical guide leverages comprehensive stability and storage information for the parent compound, ivermectin, and its closely related derivatives. The principles and methodologies outlined herein provide a robust framework for handling and assessing the stability of novel ivermectin analogs.
Core Stability Profile and Recommended Storage
Ivermectin, a macrocyclic lactone, is generally stable under normal conditions. However, its chemical integrity is susceptible to several environmental factors, including light, heat, and significant shifts in pH. Understanding these sensitivities is paramount for maintaining the compound's potency and safety profile throughout its lifecycle.
Recommended Storage Conditions
To ensure maximum shelf-life and prevent degradation, ivermectin and its derivatives should be stored under controlled conditions.
| Parameter | Condition | Notes |
| Temperature | Controlled Room Temperature: 20°C to 25°C (68°F to 77°F)[1] | Excursions permitted between 15°C and 30°C (59°F and 86°F)[1][2]. Some sources also recommend 2-8°C[3]. |
| Light | Protect from light[3][4] | Store in light-resistant containers. Photodegradation is a known degradation pathway[5][6]. |
| Moisture | Away from moisture[4] | Store in a dry place. |
| Atmosphere | Keep in a well-ventilated place[7] | Keep containers tightly closed[7]. |
Factors Inducing Degradation
Forced degradation studies on ivermectin have identified several key stressors that can compromise its stability:
-
Acid and Alkali Hydrolysis: Ivermectin is susceptible to degradation in both acidic and basic conditions[5][6].
-
Oxidation: The molecule can be degraded by oxidizing agents[5][6][7]. It can react with strong oxidizing agents[7].
-
Photodegradation: Exposure to light can lead to the formation of degradation products[5][6].
-
Thermal Stress: Elevated temperatures can accelerate the degradation of ivermectin, both in solid form and in solution[8].
Experimental Protocols for Stability Assessment
A crucial aspect of drug development is the validation of stability-indicating analytical methods. The following outlines a general experimental protocol for forced degradation studies on ivermectin derivatives, based on established methodologies for ivermectin[8][9][10].
Forced Degradation Study Protocol
Objective: To identify potential degradation products and establish the degradation pathways of the ivermectin derivative.
Methodology:
-
Sample Preparation: Prepare solutions of the ivermectin derivative at a known concentration (e.g., 2.5 mg/mL in acetonitrile)[8].
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.05 M HCl for 5 hours[8].
-
Alkaline Hydrolysis: Treat the sample solution with 0.025 M NaOH for 1 hour[8].
-
Oxidative Degradation: Treat the sample solution with 5% H₂O₂ for 21 hours and separately with 15 mM K₂Cr₂O₇ for 15 hours[8].
-
Thermal Degradation:
-
Photolytic Degradation:
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.
-
Characterization of Degradants: Utilize techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize the structure of any significant degradation products[9][10].
Stability-Indicating Analytical Method
A robust analytical method is essential to separate the active pharmaceutical ingredient (API) from its degradation products. A common approach involves reversed-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Typical Conditions |
| Column | C18 column (e.g., Hypersil Gold C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile, methanol (B129727), and water[11]. For example, a mixture of pH 3.5 sodium phosphate (B84403) buffer and methanol (25:75 v/v)[12]. |
| Flow Rate | 1.0 - 1.5 mL/min[11][12] |
| Detection | UV at 245 nm[12] or fluorescence detection (excitation 365 nm, emission 475 nm)[11]. |
| Column Temperature | Ambient or controlled at 30°C. |
Visualizing Degradation Pathways and Workflows
Understanding the logical flow of stability testing and the potential degradation pathways is critical. The following diagrams, rendered using Graphviz, illustrate these processes.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. mpbio.com [mpbio.com]
- 4. Ivermectin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. ijddr.in [ijddr.in]
- 7. merck.com [merck.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 12. ajpaonline.com [ajpaonline.com]
An In-Depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dehydro-3,4-dihydro ivermectin, a semi-synthetic analog of the broad-spectrum antiparasitic agent ivermectin, has emerged as a compound of interest, particularly for its potent leishmanicidal activity. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its synthesis, biological activity, and putative mechanism of action. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key methodologies are provided, and logical relationships are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of this promising therapeutic agent.
Introduction
Ivermectin, a macrocyclic lactone, is a cornerstone in the treatment of various parasitic infections in both veterinary and human medicine.[1] Its success has spurred the development of numerous derivatives to enhance its efficacy, broaden its spectrum of activity, and overcome resistance. One such derivative is this compound, also referred to in the literature as conjugated Δ(2,3)-IVM.[2] This modification introduces a conjugated double bond system in the C2-C5 region of the ivermectin backbone. This structural alteration has been shown to significantly enhance its activity against Leishmania species, the causative agents of leishmaniasis, a neglected tropical disease with significant global morbidity and mortality.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1135339-49-9 | [3] |
| Molecular Formula | C48H74O14 | [3] |
| Molecular Weight | 875.1 g/mol | [3] |
Synthesis
The synthesis of this compound is achieved through a targeted chemical modification of the parent ivermectin molecule. The process involves the selective oxidation of ivermectin to introduce the double bond at the 2,3-position.
Experimental Protocol: Synthesis of this compound
This protocol is based on the methodology described by dos Santos, A.R., et al. (2009).[2]
Materials:
-
Ivermectin
-
Dioxane
-
Dichloromethane (B109758) (CH2Cl2)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of ivermectin in dioxane is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
The reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane (CH2Cl2) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography to yield this compound.
Biological Activity
The primary reported biological activity of this compound is its potent effect against Leishmania amazonensis.[2]
Quantitative Data: Leishmanicidal Activity
| Compound | Target Organism | Stage | IC50 (µM) | Cytotoxicity (Macrophages) IC50 (µM) | Selectivity Index | Reference |
| This compound | L. amazonensis | Promastigote | 13.8 | 65.5 | 4.75 | [2][3] |
| This compound | L. amazonensis | Amastigote | 3.6 | 65.5 | 18.19 | [2][3] |
| Ivermectin (Parent Compound) | L. amazonensis | Promastigote | >20 | >20 | - | [2] |
| Ivermectin (Parent Compound) | L. amazonensis | Amastigote | 5.0 | >20 | >4 | [2] |
Experimental Protocol: In Vitro Leishmanicidal Assay
This protocol is based on the methodology described by dos Santos, A.R., et al. (2009).[2]
Promastigote Viability Assay:
-
Leishmania amazonensis promastigotes are cultured in Schneider's Drosophila medium supplemented with 10% fetal bovine serum.
-
Promastigotes in the logarithmic growth phase are seeded in 96-well plates.
-
The compounds (this compound and ivermectin) are added at various concentrations.
-
The plates are incubated for 72 hours at 26°C.
-
Parasite viability is assessed by measuring the activity of the mitochondrial enzyme acid phosphatase using p-nitrophenylphosphate as a substrate. The absorbance is read at 405 nm.
-
The 50% inhibitory concentration (IC50) is determined by linear regression analysis.
Amastigote Viability Assay:
-
Peritoneal macrophages are harvested from BALB/c mice and plated in 96-well plates.
-
Macrophages are infected with L. amazonensis promastigotes.
-
After 24 hours, the cells are washed to remove non-internalized parasites.
-
The compounds are added at various concentrations, and the plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
The cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is determined by light microscopy.
-
The IC50 is calculated by comparing the number of amastigotes in treated and untreated cells.
Macrophage Cytotoxicity Assay:
-
Peritoneal macrophages are seeded in 96-well plates.
-
The compounds are added at various concentrations.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Cell viability is determined using the MTT assay, which measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide by mitochondrial dehydrogenases. The absorbance is read at 570 nm.
-
The 50% cytotoxic concentration (IC50) is determined.
Mechanism of Action
While the precise mechanism of leishmanicidal action for this compound has not been fully elucidated, it is hypothesized to be distinct from the canonical mechanism of ivermectin in nematodes, which involves the potentiation of glutamate-gated chloride channels.[4] In protozoan parasites like Leishmania, which lack these channels, alternative targets are implicated.
Studies on related conjugated ivermectin derivatives suggest a potential mechanism involving the inhibition of mammalian P-type ATPases at high concentrations. However, some derivatives, like Δ²,³-ivermectin ethyl secoester, have shown potent leishmanicidal activity with significantly reduced effects on host ATPases, indicating a more selective mechanism may be at play.[5] This suggests that the conjugated system introduced in this compound may confer a novel mode of action that is more specific to the parasite.
Conclusion and Future Directions
This compound demonstrates significantly enhanced in vitro activity against Leishmania amazonensis compared to its parent compound, ivermectin, with a favorable selectivity index. This highlights its potential as a lead compound for the development of new anti-leishmanial drugs. Further research is warranted to fully elucidate its mechanism of action, which appears to be distinct from the classical ivermectin pathway and may offer a selective advantage. In vivo efficacy studies in animal models of leishmaniasis are a critical next step to validate its therapeutic potential. Additionally, structure-activity relationship studies of related conjugated ivermectin analogs could provide valuable insights for the design of even more potent and selective leishmanicidal agents. The detailed protocols and summarized data presented in this guide are intended to facilitate these future research endeavors.
References
- 1. US5656748A - Process for the preparation of ivermectin - Google Patents [patents.google.com]
- 2. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. droracle.ai [droracle.ai]
- 5. Δ²,³-ivermectin ethyl secoester, a conjugated ivermectin derivative with leishmanicidal activity but without inhibitory effect on mammalian P-type ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a "Wonder Drug": An In-depth Technical Guide to the Discovery and History of Ivermectin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery of ivermectin and the subsequent evolution of its analogs, providing a comprehensive resource for researchers in parasitology, pharmacology, and veterinary medicine. From the serendipitous discovery of a soil bacterium to the development of a portfolio of potent anti-parasitic agents, this document outlines the key scientific milestones, experimental methodologies, and comparative efficacy of this remarkable class of compounds.
The Dawn of the Avermectins: A Tale of Soil and Scientific Collaboration
The story of ivermectin begins in the 1970s with a groundbreaking collaboration between the Kitasato Institute in Japan and the Merck Sharp & Dohme Research Laboratories in the United States.[1][2] Dr. Satoshi Ōmura, a microbiologist at the Kitasato Institute, had a keen interest in isolating novel microorganisms from soil samples with the potential to produce new pharmaceuticals.[3][4] In 1973, a soil sample collected near a golf course in Ito, Shizuoka Prefecture, Japan, yielded a new species of actinomycete bacterium, later named Streptomyces avermitilis.[5][6]
This unassuming microbe would prove to be the source of a new class of potent anthelmintic compounds. Cultures of S. avermitilis were sent to Merck, where Dr. William C. Campbell, a parasitologist, and his team were screening for compounds with activity against parasitic nematodes.[1][7] In 1975, they discovered that fermentation broths of S. avermitilis were highly effective at clearing parasitic worm infections in mice.[8][9] This led to the isolation and characterization of a family of eight closely related macrocyclic lactones, which they named "avermectins."[10]
The most active of these natural products was Avermectin (B7782182) B1, a mixture of two homologous compounds: Avermectin B1a (>80%) and Avermectin B1b (<20%).[11] However, the Merck team sought to enhance the safety and efficacy of this promising lead compound. Through a process of chemical modification, they selectively hydrogenated the double bond at the C22-23 position of Avermectin B1, resulting in the creation of 22,23-dihydroavermectin B1, which was given the generic name ivermectin .[12] This semi-synthetic derivative demonstrated a superior safety profile and broader spectrum of activity compared to the natural avermectins.[13]
The profound impact of this discovery on global health was recognized in 2015 when Dr. Ōmura and Dr. Campbell were jointly awarded the Nobel Prize in Physiology or Medicine.[1][7]
The Ivermectin Analogs: A Portfolio of Potent Antiparasitics
The success of ivermectin spurred further research into the chemical modification of the avermectin scaffold, leading to the development of several important analogs with distinct properties and applications.
-
Eprinomectin: Developed for use in cattle, particularly dairy cows, due to its favorable milk withdrawal times. It is a semi-synthetic derivative of avermectin B1, specifically 4"-epi-acetylamino-4"-deoxyavermectin B1.[13]
-
Selamectin: A topical endectocide for dogs and cats, effective against fleas, heartworms, ear mites, and some ticks and intestinal worms.[14][15] It is a monosaccharide oxime derivative of avermectin.[14]
-
Doramectin (B1670889): A broad-spectrum endectocide for cattle, sheep, and swine, produced through a process of mutational biosynthesis by genetically engineered strains of Streptomyces avermitilis.[3][11] It is 25-cyclohexyl-avermectin B1.[11]
-
Moxidectin: A second-generation macrocyclic lactone belonging to the milbemycin class, which is structurally related to the avermectins.[9] It is used in a variety of animals to control a wide range of internal and external parasites.[10]
Quantitative Efficacy of Ivermectin and Its Analogs
The following tables summarize the available quantitative data on the efficacy of ivermectin and its key analogs against various parasites. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, parasite strains, and formulations.
| Compound | Parasite | Assay Type | Efficacy Metric (IC50/LC50) | Reference |
| Ivermectin | Haemonchus contortus | Larval Development Assay | Fully effective at 0.001 µg/mL | [16] |
| Cephalopina titillator (L3) | In vitro Larvicidal Assay | IC50: 0.0735 ± 0.016 µg/mL | [13] | |
| Doramectin | Haemonchus contortus | Larval Development Assay | Fully effective at 0.001 µg/mL | [16] |
| Cephalopina titillator (L3) | In vitro Larvicidal Assay | IC50: 0.249 ± 0.116 µg/mL | [13] | |
| Eprinomectin | Haemonchus contortus (Resistant) | Larval Development Assay | Resistance Ratio up to 70-fold | [12] |
| Cephalopina titillator (L3) | In vitro Larvicidal Assay | IC50: 0.46 ± 0.24 µg/mL | [13] | |
| Moxidectin | Haemonchus contortus (Resistant) | Larval Development Assay | Lowest Resistance Ratio (4.0-fold) | [12] |
| Cephalopina titillator (L3) | In vitro Larvicidal Assay | IC50: 11.96 ± 2.21 µg/mL | [13] | |
| Selamectin | Ctenocephalides felis (flea) | In vitro Feeding Screen | Commercially exploitable activity | [14] |
Table 1: Comparative In Vitro Efficacy of Ivermectin and its Analogs
| Compound | Animal | Parasites | Efficacy | Reference |
| Ivermectin | Cattle | Ostertagia ostertagi, Cooperia oncophora | High | [17] |
| Doramectin | Cattle | Ostertagia ostertagi, Cooperia oncophora | High, with longer persistent efficacy than ivermectin in some studies | [17] |
| Eprinomectin | Cattle | Ostertagia ostertagi, Cooperia oncophora | High, with greater activity than ivermectin through Day 28 in one study | [18] |
| Moxidectin | Cattle | Ostertagia ostertagi, Cooperia oncophora | High, with greater activity than ivermectin through Day 28 in one study | [18] |
Table 2: Comparative In Vivo Efficacy of Ivermectin and its Analogs in Cattle
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the discovery and development of ivermectin and its analogs.
Fermentation of Streptomyces avermitilis for Avermectin Production
Objective: To cultivate S. avermitilis under conditions that promote the production of avermectins.
Materials:
-
Streptomyces avermitilis culture (e.g., ATCC 31267)
-
Seed Medium (example): 20 g/L corn starch, 10 g/L defatted soybean flour, 5 g/L glucose, 10 g/L cotton seed flour, pH 7.2.
-
Fermentation Medium (example): 100 g/L corn starch (liquefied), 20 g/L defatted soybean flour, 10 g/L cotton seed flour, 5 g/L yeast extract, 1 g/L NaCl, 2 g/L K₂HPO₄, 1 g/L MgSO₄, 7 g/L CaCO₃, pH 7.0. For doramectin production, cyclohexanecarboxylic acid (CHC) is added as a precursor.[5]
-
Shaker incubator
-
Fermenter (for large-scale production)
-
Solvents for extraction (e.g., methanol)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Protocol:
-
Inoculum Preparation: Aseptically transfer a sporulated culture of S. avermitilis to the seed medium. Incubate in a shaker at 28°C and 200 rpm for approximately 2-3 days until a dense culture is obtained.[5]
-
Fermentation: Inoculate the fermentation medium with the seed culture (typically 5-10% v/v). For doramectin production, feed cyclohexanecarboxylic acid (CHC) into the fermentation broth.[5] Incubate in a shaker or fermenter at 28°C for 7-14 days. Monitor parameters such as pH, dissolved oxygen, and nutrient levels.[4]
-
Extraction: At the end of the fermentation, harvest the broth. Extract the avermectins from the mycelium and broth using an organic solvent such as methanol.[5]
-
Analysis and Purification: Analyze the extract using HPLC to quantify the production of different avermectin components.[5] The target avermectins are then purified using chromatographic techniques.
Chemical Synthesis of Ivermectin Analogs (Example: Doramectin)
Objective: To chemically modify the avermectin precursor to produce doramectin.
Materials:
-
Avermectin precursor
-
Cyclohexanecarboxylic acid (CHC)
-
Appropriate solvents and reagents for chemical synthesis
-
Chromatography equipment for purification
Protocol (Conceptual Overview):
The industrial production of doramectin involves the fermentation of a genetically engineered strain of S. avermitilis that is deficient in the branched-chain 2-oxo acid dehydrogenase complex. This genetic modification prevents the synthesis of the natural branched-chain fatty acid precursors for avermectin biosynthesis. Instead, the fermentation is supplemented with cyclohexanecarboxylic acid (CHC), which is incorporated by the polyketide synthase to produce doramectin.[19]
In Vitro Screening: Larval Development Assay (LDA)
Objective: To determine the concentration of a compound that inhibits the development of nematode eggs to the third-stage larvae (L3).
Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
96-well microtiter plates
-
Growth medium (e.g., Earle's balanced salt solution with yeast extract)
-
Test compounds (ivermectin and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Microscope
Protocol:
-
Egg Preparation: Collect fresh fecal samples from infected animals and isolate the nematode eggs using standard flotation and sieving techniques.
-
Assay Setup: Dispense approximately 50-100 eggs in the growth medium into each well of a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a solvent control (e.g., DMSO) and a negative control (no compound).
-
Incubation: Incubate the plates at 25-27°C for 6-7 days to allow for larval development.
-
Data Collection: After incubation, add a drop of iodine solution to each well to kill and stain the larvae. Count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well under a microscope.
-
Analysis: Calculate the percentage of inhibition of development to the L3 stage for each compound concentration. Determine the LC50 (the concentration that inhibits 50% of the larvae from developing to the L3 stage).[2]
In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)
Objective: To evaluate the efficacy of an anthelmintic by comparing the fecal egg counts in animals before and after treatment.
Materials:
-
Naturally or experimentally infected animals (e.g., sheep, cattle)
-
Test compounds (ivermectin and analogs) in appropriate formulations
-
Fecal collection bags or gloves
-
McMaster slides for egg counting
-
Saturated salt solution (flotation solution)
-
Microscope
Protocol:
-
Pre-treatment Sampling: Collect individual fecal samples from a group of infected animals (typically 10-15 animals per treatment group).
-
Treatment: Administer the test compounds to the animals in their respective groups at the recommended dose. Include an untreated control group.
-
Post-treatment Sampling: Collect fecal samples from the same animals 10-14 days after treatment.
-
Fecal Egg Counting: For each sample (pre- and post-treatment), weigh a specific amount of feces (e.g., 2-4 grams) and mix it with a known volume of flotation solution. Fill the chambers of a McMaster slide with the suspension and count the number of nematode eggs visible under the microscope. Calculate the eggs per gram (EPG) of feces.
-
Efficacy Calculation: Calculate the percentage reduction in fecal egg count for each treatment group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100[3][10]
Visualizing the Science: Pathways and Workflows
Mechanism of Action: Signaling Pathway
Ivermectin and its analogs exert their anthelmintic effect by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1] This diagram illustrates the proposed signaling pathway.
Caption: Mechanism of action of ivermectin and its analogs.
Experimental Workflow: From Discovery to Candidate Drug
The following diagram outlines a typical workflow for the discovery and development of a new ivermectin analog.
Caption: A generalized workflow for the discovery and development of an ivermectin analog.
This guide provides a foundational understanding of the discovery and history of ivermectin and its analogs. The ongoing challenge of anthelmintic resistance necessitates continued research and development in this field, building upon the remarkable legacy of these "wonder drugs."
References
- 1. brieflands.com [brieflands.com]
- 2. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 4. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Faecal Egg Count Reduction Tests (FECRT) - Vetlife [vetlife.co.nz]
- 9. A larval development test for the detection of anthelmintic resistance in nematodes of sheep | Scilit [scilit.com]
- 10. vet.ucalgary.ca [vet.ucalgary.ca]
- 11. A larval development test for the detection of anthelmintic resistance in nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 15. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the persistent efficacy of doramectin and ivermectin injectable against Ostertagia ostertagi and Cooperia oncophora in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Production of doramectin by rational engineering of the avermectin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Research Applications of Ivermectin and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral Activity
In vitro studies have demonstrated the broad-spectrum antiviral activity of ivermectin and its analogs against a range of RNA viruses.[6] A notable focus of recent research has been its efficacy against SARS-CoV-2.
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity of ivermectin against various viruses.
| Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | A549-ACE2 | ~2.0 - 5.7 | >50 | >10 | [7][8] |
| SARS-CoV-2 | Vero E6 | 4.8 - 6.2 | - | - | [8] |
| Usutu Virus (USUV) | Vero CCL-81 | 0.55 | 7.24 | 13.16 | [9] |
| Usutu Virus (USUV) | A549 | 1.94 | 15.18 | 7.82 | [9] |
| Usutu Virus (USUV) | TME-R | 1.38 | 8.26 | 5.99 | [9] |
Experimental Protocols
SARS-CoV-2 Antiviral Assay (FLuc-reporter Virus): [7]
-
Cell Seeding: A549-ACE2 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of ivermectin or its analogs.
-
Viral Infection: Cells are infected with a SARS-CoV-2 FLuc-reporter virus.
-
Incubation: Plates are incubated for a specified period (e.g., 48 hours).
-
Lysis and Luminescence Reading: Cells are lysed, and firefly luciferase (FLuc) activity is measured as a readout of viral replication.
-
Cytotoxicity Assay: In parallel, cell viability is assessed using a suitable method, such as the CellTiter-Glo (CTG) assay, to determine the 50% cytotoxic concentration (CC50).
Usutu Virus (USUV) Antiviral Assay: [9]
-
Cell Culture: Vero CCL-81, A549, or TME-R cells are cultured in appropriate media.
-
Compound Preparation: Ivermectin is serially diluted to the desired concentrations.
-
Infection and Treatment: Cell monolayers are infected with USUV, and simultaneously treated with the compound dilutions.
-
Incubation: Infected and treated cells are incubated for a defined period.
-
Viral Titer Quantification: Viral titers in the supernatant are determined by plaque assay or TCID50.
-
Cytotoxicity Assessment: The CC50 is determined using methods like the MTT or Neutral Red uptake assays in uninfected cells treated with the compound.
Signaling Pathways in Antiviral Activity
Ivermectin's antiviral mechanism is believed to involve the inhibition of host importin α/β1-mediated nuclear transport of viral proteins. This disruption hinders viral replication and propagation.
Caption: Ivermectin's proposed antiviral mechanism of action.
Anticancer Activity
In vitro studies have revealed the potent anticancer effects of ivermectin across various cancer cell lines, including those resistant to standard chemotherapeutic agents.[10][11]
Quantitative Anticancer Data
The following table presents the in vitro anticancer activity of ivermectin.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Effect | Reference |
| KKU214 | Cholangiocarcinoma (Gemcitabine-sensitive) | - | Inhibition of proliferation and colony formation | [10][11] |
| KKU214GemR | Cholangiocarcinoma (Gemcitabine-resistant) | - | More sensitive to IVM than sensitive cells | [10][11] |
| H1299 | Lung Cancer | - | Inhibition of proliferation | [12] |
| MKN1, SH-10-TC | Gastric Cancer (High YAP1 expression) | - | Sensitive to IVM | [12] |
| MKN7, MKN28 | Gastric Cancer (Low YAP1 expression) | - | Not sensitive to IVM | [12] |
| Various | Breast, Colon, Leukemia | - | Induction of apoptosis and autophagy | [5] |
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay): [10][11]
-
Cell Plating: Cancer cells (e.g., KKU214, KKU214GemR) are seeded in 96-well plates.
-
Drug Treatment: Cells are exposed to various concentrations of ivermectin for different time points (e.g., 24, 48, 72 hours).
-
Cell Fixation: Cells are fixed with trichloroacetic acid.
-
Staining: Fixed cells are stained with sulforhodamine B (SRB) solution.
-
Washing and Solubilization: Unbound dye is washed away, and bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader to determine cell density.
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Treatment: Cells are treated with ivermectin for a specified duration.
-
Recovery: The drug-containing medium is replaced with fresh medium, and cells are allowed to grow until visible colonies are formed.
-
Fixation and Staining: Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Colony Counting: The number of colonies is counted to assess the long-term survival and proliferative capacity of the cells.
Signaling Pathways in Anticancer Activity
Ivermectin's anticancer effects are mediated through multiple signaling pathways. It has been shown to inhibit the p21-activated kinase 1 (PAK1), leading to the downregulation of the MEK/ERK pathway and induction of apoptosis and autophagy.[12] It also acts as an inhibitor of the Yes-associated protein 1 (YAP1), a key player in tumorigenesis.[12]
Caption: Ivermectin's multifaceted anticancer mechanisms.
Synthesis of Ivermectin Derivatives
The synthesis of novel ivermectin derivatives is an active area of research aimed at enhancing their biological activities and exploring new therapeutic applications.[13][14]
General Workflow for Derivative Synthesis
Caption: General workflow for the synthesis and evaluation of ivermectin derivatives.
Conclusion
The existing body of in vitro research strongly supports the multifaceted therapeutic potential of ivermectin and its derivatives beyond their traditional antiparasitic role. The data presented in this guide highlight their significant antiviral and anticancer activities, providing a solid foundation for further preclinical and clinical investigations. While the specific compound "2,3-Dehydro-3,4-dihydro ivermectin" remains uncharacterized in the reviewed literature, the extensive research on related ivermectin analogs offers valuable insights and methodologies for researchers in the field of drug discovery and development. Future studies focusing on the synthesis and evaluation of novel derivatives may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Anti-parasitic Drug Ivermectin Exhibits Potent Anticancer Activity Against Gemcitabine-resistant Cholangiocarcinoma In Vitro [pubmed.ncbi.nlm.nih.gov]
- 12. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological activities and structure-activity relationships for new avermectin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unexpected rearrangement of ivermectin in the synthesis of new derivatives with trypanocidal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Activity of 22,23-Dehydro-3,4-dihydro ivermectin Against Leishmania amazonensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro activity of the ivermectin analog, 22,23-Dehydro-3,4-dihydro ivermectin, against Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis. This document summarizes the available quantitative data on the compound's efficacy, details the likely experimental protocols used for its evaluation, and presents a proposed mechanism of action. The information is intended to support further research and development of ivermectin-based compounds for the treatment of leishmaniasis.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic treatments is a global health priority. Ivermectin, a broad-spectrum antiparasitic agent, and its derivatives have emerged as potential candidates for leishmaniasis therapy. This guide focuses on a specific analog, 22,23-Dehydro-3,4-dihydro ivermectin, and its demonstrated activity against L. amazonensis.
Quantitative Data Summary
The leishmanicidal activity of 22,23-Dehydro-3,4-dihydro ivermectin has been evaluated against both the promastigote (the motile, flagellated form found in the sandfly vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania amazonensis. The selectivity of the compound was assessed by measuring its cytotoxicity against mammalian macrophages. The key quantitative data is summarized in the tables below.
Table 1: In Vitro Activity of 22,23-Dehydro-3,4-dihydro ivermectin against Leishmania amazonensis
| Parasite Stage | Assay Type | Endpoint | Value (µM) | Reference |
| Promastigote | Anti-promastigote Assay | IC50 | 13.8 | [1][2][3] |
| Amastigote | Anti-amastigote Assay | IC50 | 3.6 | [1][2][3] |
Table 2: Cytotoxicity of 22,23-Dehydro-3,4-dihydro ivermectin
| Cell Type | Assay Type | Endpoint | Value (µM) | Reference |
| Macrophages | Cytotoxicity Assay | IC50 | 65.5 | [1][2][3] |
Table 3: Selectivity Index
| Selectivity Index (SI) cálculo: IC50 Macrophages / IC50 Amastigotes | Value |
| SI | 18.2 |
The data indicates that 22,23-Dehydro-3,4-dihydro ivermectin is significantly more potent against the clinically relevant amastigote stage of L. amazonensis than the promastigote stage. Furthermore, the compound exhibits a favorable selectivity index, suggesting it is considerably more toxic to the parasite than to host cells.
Experimental Protocols
The following sections detail the likely experimental methodologies employed to obtain the quantitative data presented above, based on standard protocols for Leishmania research.
Parasite Culture
-
Leishmania amazonensis Promastigote Culture: Promastigotes of L. amazonensis were likely cultured in a nutrient-rich liquid medium, such as Schneider's insect medium or M199, supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). The cultures would have been maintained at a temperature of 24-26°C.
Anti-promastigote Activity Assay
The 50% inhibitory concentration (IC50) against promastigotes was likely determined using a colorimetric cell viability assay, such as the MTT assay.
-
Preparation: Logarithmic phase promastigotes were harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 1-2 x 106 cells/mL.
-
Drug Incubation: 22,23-Dehydro-3,4-dihydro ivermectin was dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a series of dilutions. Control wells containing untreated parasites and a reference drug (e.g., Amphotericin B) would have been included.
-
Incubation: The plates were incubated for 48-72 hours at 24-26°C.
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable, metabolically active promastigotes reduce the yellow MTT to a purple formazan (B1609692) product.
-
Data Analysis: After a further incubation period, the formazan crystals were solubilized, and the absorbance was measured using a microplate spectrophotometer. The IC50 value was calculated by plotting the percentage of parasite viability against the log of the drug concentration.
Macrophage Culture and Infection
-
Macrophage Culture: A murine macrophage cell line (e.g., J774.A1 or peritoneal macrophages) would have been cultured in a complete medium like RPMI-1640 or DMEM, supplemented with 10% FBS and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Infection with L. amazonensis: Macrophages were seeded in 96-well plates and allowed to adhere. Stationary phase promastigotes were then added to the macrophage monolayer at a specific parasite-to-macrophage ratio (e.g., 10:1) and incubated for several hours to allow for phagocytosis. Non-internalized promastigotes were then removed by washing.
Anti-amastigote Activity Assay
The IC50 against intracellular amastigotes was determined by treating infected macrophages with the compound.
-
Drug Incubation: Infected macrophage cultures were treated with serial dilutions of 22,23-Dehydro-3,4-dihydro ivermectin.
-
Incubation: The plates were incubated for 72-96 hours at 37°C with 5% CO2 to allow for amastigote replication within the host cells.
-
Quantification of Amastigotes: The number of intracellular amastigotes was quantified. This can be achieved by fixing and staining the cells (e.g., with Giemsa stain) and counting the number of amastigotes per macrophage under a microscope. Alternatively, a reporter gene assay (e.g., using parasites expressing luciferase or beta-galactosidase) could be used for a more high-throughput quantification.
-
Data Analysis: The percentage of infection reduction relative to untreated controls was calculated, and the IC50 value was determined.
Macrophage Cytotoxicity Assay
The cytotoxicity of the compound against the host cells was likely assessed in parallel using the MTT assay on uninfected macrophages.
-
Procedure: The protocol is similar to the anti-promastigote assay, but using the macrophage cell line instead of the parasites.
-
Data Analysis: The IC50 value, representing the concentration of the compound that reduces macrophage viability by 50%, was calculated.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the in vitro activity of 22,23-Dehydro-3,4-dihydro ivermectin.
Proposed Mechanism of Action
While the precise molecular target of ivermectin and its derivatives in Leishmania has not been definitively elucidated, a plausible mechanism involves the parasite's ion channels. In other invertebrates, ivermectin is known to target glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite. Although Leishmania lacks the canonical GluCls found in nematodes and insects, it possesses other ligand-gated ion channels that could be susceptible. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of action of 22,23-Dehydro-3,4-dihydro ivermectin in Leishmania amazonensis.
Conclusion
22,23-Dehydro-3,4-dihydro ivermectin demonstrates potent and selective activity against the intracellular amastigote stage of Leishmania amazonensis in vitro. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into this compound and other ivermectin derivatives as potential treatments for leishmaniasis. Future studies should focus on elucidating the precise molecular target and mechanism of action in Leishmania, as well as evaluating the in vivo efficacy and safety of this promising compound.
References
- 1. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Leishmania amazonensis promastigotes in 3D Collagen I culture: an in vitro physiological environment for the study of extracellular matrix and host cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of 2,3-Dehydro-3,4-dihydro ivermectin on Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the current understanding of the cytotoxicity of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin, on macrophages. While specific mechanistic data for this analog is limited, this document synthesizes the available quantitative data, outlines relevant experimental protocols, and explores the known cytotoxic pathways of the parent compound, ivermectin, to provide a comprehensive framework for researchers. This guide is intended to support further investigation into the immunomodulatory and cytotoxic properties of ivermectin derivatives for drug development and scientific research.
Introduction
Ivermectin, a macrocyclic lactone, is a widely used anthelmintic agent with known immunomodulatory and, in some contexts, cytotoxic effects. Its analog, this compound, has been investigated for its potential as a leishmanicidal compound. Understanding the cytotoxic profile of this analog on immune cells, particularly macrophages, is crucial for evaluating its therapeutic potential and safety. Macrophages play a pivotal role in the immune response, and any compound that modulates their viability could have significant implications for host defense and inflammation. This guide summarizes the known cytotoxic parameters of this compound on macrophages and provides detailed methodologies and pathway analyses relevant to this area of study.
Quantitative Cytotoxicity Data
The primary quantitative data available for the cytotoxicity of this compound on macrophages is its half-maximal inhibitory concentration (IC50).
| Compound | Cell Type | Parameter | Value | Reference |
| This compound | Macrophages | IC50 | 65.5 µM | [dos Santos et al., 2009] |
Experimental Protocols
While the precise experimental protocol used to determine the IC50 value for this compound by dos Santos et al. (2009) is not detailed in the available literature, a standard methodology for assessing drug cytotoxicity on macrophages using a colorimetric assay, such as the MTT assay, is provided below.
General Protocol for Macrophage Cytotoxicity Assessment (MTT Assay)
Objective: To determine the viability of macrophage cells after exposure to a test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, J774A.1)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (this compound)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture macrophage cells to ~80% confluency.
-
Harvest the cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/mL (100 µL per well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-treated wells as a negative control and untreated wells as a baseline.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the sample wells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow for determining macrophage cytotoxicity.
Potential Signaling Pathways in Ivermectin-Induced Macrophage Cytotoxicity
While the specific signaling pathways affected by this compound in macrophages have not been elucidated, studies on the parent compound, ivermectin, provide valuable insights into potential mechanisms. Ivermectin has been shown to induce cytotoxicity in macrophages through the modulation of key signaling pathways, including NF-κB and AMPK/mTOR, leading to apoptosis and autophagy.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival. In some contexts, ivermectin has been shown to activate the NF-κB signaling pathway in macrophages, leading to the production of pro-inflammatory cytokines and, in some cases, contributing to cytotoxicity. This can be associated with an overproduction of reactive oxygen species (ROS) and subsequent cellular damage.
Caption: Ivermectin-induced NF-κB signaling in macrophages.
AMPK/mTOR Signaling Pathway
The AMPK (AMP-activated protein kinase) and mTOR (mammalian target of rapamycin) signaling pathways are central to cellular energy homeostasis and the regulation of autophagy. Ivermectin has been demonstrated to induce autophagy in macrophages by activating the AMPK/mTOR pathway. This process can, under certain conditions, lead to autophagic cell death, a form of programmed cell death distinct from apoptosis.
Caption: Ivermectin's effect on the AMPK/mTOR pathway.
Conclusion and Future Directions
The ivermectin analog, this compound, exhibits moderate cytotoxicity towards macrophages with a reported IC50 of 65.5 µM. While this quantitative value provides a benchmark for its biological activity, a significant knowledge gap remains concerning the precise molecular mechanisms and signaling pathways that mediate this effect. The cytotoxic pathways of the parent compound, ivermectin, involving NF-κB activation and AMPK/mTOR-mediated autophagy, offer plausible starting points for investigation.
Future research should prioritize:
-
Detailed Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound in macrophages to determine if they mirror those of ivermectin or are unique to the analog.
-
Apoptosis vs. Autophagy: Investigating the primary mode of cell death (apoptosis, necrosis, or autophagic cell death) induced by this compound in macrophages.
-
In Vivo Relevance: Assessing the in vivo effects of this compound on macrophage populations and its overall impact on the immune system.
A thorough understanding of the cytotoxic properties of this ivermectin analog is essential for its potential development as a therapeutic agent, ensuring both efficacy and safety.
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analytical determination of 2,3-Dehydro-3,4-dihydro ivermectin, a potential impurity and degradation product of ivermectin. The methodology is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a common and reliable technique for the analysis of pharmaceutical compounds.
Introduction
Ivermectin is a broad-spectrum antiparasitic agent. During its synthesis and storage, or upon exposure to stress conditions such as acid, base, oxidation, heat, or light, ivermectin can degrade, leading to the formation of various related substances. This compound is one such potential degradation product. Monitoring and controlling impurities in active pharmaceutical ingredients (APIs) is crucial for ensuring the safety and efficacy of the final drug product.
This document outlines a stability-indicating HPLC method capable of separating this compound from the main ivermectin peak and other related impurities. The method is adapted from established analytical procedures for ivermectin and its related compounds.
Experimental Protocol
This protocol details the necessary reagents, equipment, and procedures for the HPLC analysis.
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ivermectin reference standard
-
This compound reference standard (if available)
-
Sample of ivermectin to be tested
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended for the separation of ivermectin and its related substances, including this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of Water, Methanol, and Acetonitrile. A common starting point is a ratio of 15:34:51 (v/v/v).[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 245 nm[1] |
| Run Time | Approximately 30 minutes |
Standard and Sample Preparation
Standard Solution:
-
Accurately weigh and dissolve a suitable amount of ivermectin reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
If a reference standard for this compound is available, prepare a separate standard solution in the mobile phase.
Sample Solution:
-
Accurately weigh and dissolve the ivermectin sample in the mobile phase to achieve a concentration similar to the standard solution.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified. This is achieved by injecting the standard solution multiple times and evaluating the system suitability parameters.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution(s) and the sample solution(s) into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Identify the peaks based on their retention times compared to the reference standards.
-
Calculate the amount of this compound and other impurities in the sample.
Data Presentation
The results of the analysis should be presented in a clear and organized manner.
Table 3: Example Data Table for Analytical Results
| Sample ID | Ivermectin Retention Time (min) | Ivermectin Peak Area | This compound Retention Time (min) | This compound Peak Area | % this compound |
| Standard | |||||
| Sample 1 | |||||
| Sample 2 |
Note: The percentage of the impurity can be calculated using the area normalization method or by using the response factor relative to the main analyte.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analytical method described.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the determination of this compound in ivermectin samples using RP-HPLC. The described method is stability-indicating and can be used for quality control purposes in pharmaceutical development and manufacturing. Method validation in accordance with ICH guidelines is recommended before implementation for routine use.
References
Application Notes & Protocols for the Quantification of 2,3-Dehydro-3,4-dihydro ivermectin and Major Ivermectin Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the ivermectin analog, 2,3-Dehydro-3,4-dihydro ivermectin, and the major in vivo metabolites of ivermectin in biological matrices. The protocols are primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Introduction
Ivermectin is a broad-spectrum anti-parasitic agent that undergoes extensive metabolism in vivo. While the user-specified compound, this compound, is a known analog of ivermectin, the primary metabolites identified in human plasma are hydroxylated and demethylated derivatives. Accurate quantification of these metabolites is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, drug-drug interaction assessments, and toxicological evaluations.
The major human metabolites of ivermectin are:
-
M1: 3″-O-demethyl ivermectin
-
M3: 4a-hydroxy ivermectin
-
M6: 3″-O-demethyl-4a-hydroxy ivermectin
This document provides a comprehensive guide to the analytical workflow for quantifying these compounds in biological samples such as plasma, whole blood, and tissue homogenates.
Ivermectin Metabolism Overview
Ivermectin is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major contributing enzyme.[1][2][3] The metabolic transformations mainly involve O-demethylation and hydroxylation.[1][2][3] Understanding this metabolic pathway is essential for selecting the appropriate analytes for quantification in drug development and clinical studies.
Caption: Ivermectin Metabolism Pathway.
Analytical Methodology: LC-MS/MS
LC-MS/MS is the preferred method for the quantification of ivermectin and its metabolites due to its high sensitivity, specificity, and wide dynamic range.
The following diagram illustrates the general workflow for the quantification of ivermectin and its metabolites in biological samples.
Caption: General experimental workflow.
Protocol 1: Quantification of this compound and Major Metabolites (M1, M3, M6) in Plasma using LC-MS/MS
This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.
a. Materials and Reagents:
-
Reference standards for this compound, M1, M3, and M6.
-
Internal Standard (IS): Ivermectin-d2 or Doramectin.
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water.
-
Formic acid and ammonium (B1175870) formate.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents.
b. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 400 µL of 4% phosphoric acid and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
c. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
d. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for Ivermectin and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ivermectin | 875.5 | 569.3 |
| This compound | 873.5 | To be determined |
| M1 (3″-O-demethyl ivermectin) | 861.5 | 555.3 |
| M3 (4a-hydroxy ivermectin) | 891.5 | 585.3 |
| M6 (demethyl-hydroxy ivermectin) | 877.5 | 571.3 |
| Ivermectin-d2 (IS) | 877.5 | 571.3 |
| Doramectin (IS) | 899.6 | 593.4 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. Product ions for this compound need to be determined by infusing the analytical standard.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of ivermectin. While specific data for this compound and its metabolites are not extensively published, similar performance is expected.
Table 2: Summary of Quantitative Data for Ivermectin in Biological Matrices
| Parameter | Plasma[4][5][6] | Whole Blood[4][6] | Dried Blood Spots[7] |
| Linearity Range (ng/mL) | 0.1 - 1000 | 0.97 - 384 | 1 - 1000 |
| LLOQ (ng/mL) | 0.1 - 1.0 | 0.97 | 1.0 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | <15% (<20% at LLOQ) | <15% (<20% at LLOQ) | <15% (<20% at LLOQ) |
| Recovery (%) | Typically >80% with SPE | >90% with protein precipitation | Consistent recovery across concentration levels |
Method Validation
The analytical method should be validated according to the guidelines of regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analytes and IS.
-
Linearity and Range: A linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Conclusion
The protocols and data presented provide a robust framework for the quantification of this compound and the major in vivo metabolites of ivermectin in biological samples. The use of LC-MS/MS ensures high sensitivity and selectivity, which is essential for detailed pharmacokinetic and metabolic studies in drug development. It is recommended to perform a full method validation for the specific analytes and biological matrix of interest to ensure reliable and accurate results.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Identification of the metabolites of ivermectin in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the metabolites of ivermectin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. Development and validation of an LC-MS/MS method for the analysis of ivermectin in plasma, whole blood, and dried blood spots using a fully automatic extraction system: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for 2,3-Dehydro-3,4-dihydro ivermectin Cell Culture Assay
These application notes provide a detailed experimental protocol for conducting a cell culture-based assay to evaluate the cytotoxic effects of "2,3-Dehydro-3,4-dihydro ivermectin," a derivative of the broad-spectrum antiparasitic agent, ivermectin. The protocol is designed for researchers, scientists, and drug development professionals.
Introduction
Ivermectin has demonstrated a range of biological activities, including potential anticancer properties.[1][2] Its effects are attributed to the modulation of various signaling pathways, such as the Wnt/β-catenin, PI3K/Akt/mTOR, and STAT3 pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[3][4] This document outlines a robust methodology to assess the in vitro efficacy of "this compound" using a standard cell viability assay.
Data Presentation
The following table summarizes representative quantitative data from cell viability assays performed with ivermectin on various cancer cell lines. This data is provided for illustrative purposes to indicate the expected output from the described protocol.
| Cell Line | Assay Type | Endpoint | Ivermectin Concentration (µM) | Result | Reference |
| SW480 (Colorectal Cancer) | CCK-8 | Cell Viability | 0, 2.5, 5, 10, 15, 20, 30 | Dose-dependent decrease in viability | [2] |
| SW1116 (Colorectal Cancer) | CCK-8 | Cell Viability | 0, 2.5, 5, 10, 15, 20, 30 | Dose-dependent decrease in viability | [2] |
| HeLa (Cervical Cancer) | MTT | Cell Viability | 2.5, 5, 7.5, 10, 15, 20 | Significant inhibition of proliferation | [5][6] |
| RCC Cell Lines | Not Specified | IC50 | 3-10 | Dose-dependent inhibition of proliferation | |
| A549-ACE2 | FLuc-reporter virus | IC50 | 6.8 | Antiviral activity | [7] |
| RAW264.7 (Macrophages) | Colony Formation & LDH | Cytotoxicity | 20 | Significant inhibition of proliferation |
Experimental Protocols
Cell Viability Assay Using MTT
This protocol details the steps for determining the effect of "this compound" on the viability of a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents:
-
Selected cancer cell line (e.g., SW480, HeLa)
-
"this compound"
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[2]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of "this compound" in DMSO.
-
Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm or 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the cell viability assay of this compound.
Ivermectin-Modulated Signaling Pathway
Caption: Ivermectin's inhibitory effect on the Wnt/β-catenin signaling pathway.
References
- 1. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. principia-scientific.com [principia-scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
"2,3-Dehydro-3,4-dihydro ivermectin" solution preparation for experiments
Topic: Ivermectin Solution Preparation for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "2,3-Dehydro-3,4-dihydro ivermectin" as specified in the query is not a recognized chemical name in the scientific literature. This document pertains to Ivermectin , a widely used antiparasitic agent, which is a mixture of 22,23-dihydroavermectin B1a (>80%) and 22,23-dihydroavermectin B1b (<20%).[1] All protocols and data provided are for Ivermectin. For research use only. Not for human or veterinary diagnostic or therapeutic use.
Introduction
Ivermectin is a potent, broad-spectrum antiparasitic agent that acts as a positive allosteric modulator of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[2] It also interacts with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA), and has been investigated for its potential antiviral and anticancer properties.[2][3] Proper preparation of Ivermectin solutions is critical for obtaining accurate and reproducible experimental results. Due to its hydrophobic nature, Ivermectin has very low solubility in water (approximately 0.005 mg/mL at room temperature), necessitating the use of organic solvents for the preparation of stock solutions.[4]
I. Physicochemical Properties and Solubility Data
Ivermectin is typically supplied as a white to yellowish-white crystalline powder.[5] It is essential to understand its solubility profile to prepare appropriate formulations for in vitro and in vivo studies.
Table 1: Solubility of Ivermectin in Common Solvents
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 70 mg/mL | A common solvent for preparing high-concentration stock solutions for in vitro use. | [2] |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | Requires sonication to achieve this concentration. | [3] |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | [5] | |
| Ethanol | 25 mg/mL | [2] | |
| Ethanol | ~1 mg/mL | [1] | |
| Dimethylformamide (DMF) | ~3 mg/mL | [1] | |
| Water | < 0.1 mg/mL | Practically insoluble. | [3] |
II. Experimental Protocols
A. Protocol for Preparation of Ivermectin Stock Solution for In Vitro Experiments (e.g., Cell Culture)
This protocol describes the preparation of a 10 mM Ivermectin stock solution in DMSO.
Materials:
-
Ivermectin powder (purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Calculations:
-
The molecular weight of Ivermectin (B1a component) is 875.1 g/mol .[1]
-
To prepare a 10 mM stock solution, calculate the required mass of Ivermectin. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L * 0.001 L * 875.1 g/mol = 0.008751 g = 8.75 mg.
-
Alternatively, to make a 10 mM stock from 10 mg of powder, dissolve it in 1.14 mL of DMSO.[2]
-
-
-
Preparation:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of Ivermectin powder and place it into a sterile vial.
-
Add the calculated volume of sterile DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the Ivermectin is completely dissolved. Gentle warming or sonication may be required for higher concentrations, but ensure the temperature does not exceed 40°C to prevent degradation.[6]
-
-
Storage and Stability:
-
Working Solution Preparation:
-
For cell culture experiments, dilute the stock solution to the final desired concentration using fresh, pre-warmed culture medium.
-
Important: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment using the same final concentration of DMSO.
-
Be aware that at higher concentrations in aqueous media, Ivermectin may precipitate out of solution. It has been observed that Ivermectin can form aggregates in culture media, which can impact experimental results.[7]
-
B. Protocol for Preparation of Ivermectin Solution for In Vivo Experiments (e.g., Animal Studies)
This protocol provides examples of vehicle formulations for administering Ivermectin to animals. The choice of vehicle depends on the route of administration (e.g., oral, subcutaneous).
Materials:
-
Ivermectin powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
-
Corn oil
Procedure (Example Formulations):
-
Formulation 1 (Clear Solution for Injection):
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, dissolve the Ivermectin powder in DMSO.
-
Add PEG300 and vortex to mix.
-
Add Tween-80 and vortex to mix.
-
Finally, add saline to the desired final volume and mix thoroughly until a clear solution is obtained.
-
This vehicle can achieve a solubility of ≥ 2.5 mg/mL.[3]
-
-
Formulation 2 (Corn Oil Suspension for Oral/Subcutaneous Administration):
-
Prepare a vehicle of 10% DMSO and 90% corn oil.
-
Dissolve the Ivermectin powder in DMSO first.
-
Add the corn oil and mix thoroughly.
-
This formulation can achieve a solubility of ≥ 2.08 mg/mL.[3]
-
-
Formulation 3 (Suspended Solution):
-
Prepare a vehicle of 50% PEG300 and 50% saline.
-
Weigh the required amount of Ivermectin.
-
Add the PEG300 and saline vehicle.
-
Use sonication to create a uniform suspension.
-
This method can achieve a concentration of 3.33 mg/mL as a suspended solution.[3]
-
Considerations for In Vivo Formulations:
-
Always ensure the final formulation is sterile, especially for parenteral administration.
-
The choice of solvents and excipients should be appropriate for the animal model and route of administration, considering potential toxicity.
-
The stability of these formulations should be assessed, as aqueous environments can promote Ivermectin degradation.[8]
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for preparing an Ivermectin stock solution for in vitro use.
Caption: Workflow for preparing Ivermectin stock solution.
B. Simplified Signaling Pathway
This diagram illustrates the primary mechanism of action of Ivermectin on glutamate-gated chloride channels in invertebrate neurons.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Ivermectin | Cell Signaling Technology [cellsignal.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. US4389397A - Solubilization of ivermectin in water - Google Patents [patents.google.com]
- 5. biosensis.com [biosensis.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Ivermectin-induced cell death of cervical cancer cells in vitro a consequence of precipitate formation in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: In Vivo Dosing and Administration of 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a summary of the currently available information on "2,3-Dehydro-3,4-dihydro ivermectin," an analog and known impurity of the broad-spectrum antiparasitic agent, ivermectin.[1][2] It is intended to guide researchers in the preliminary stages of in vivo study design. A thorough review of existing literature reveals a significant lack of specific in vivo dosing, administration, and pharmacokinetic data for this particular compound. The only biological activity reported is its in vitro efficacy against Leishmania amazonensis.[1][3][4][5] Therefore, this document presents the known in vitro data, provides general information on the parent compound ivermectin for contextual reference, and outlines a hypothetical workflow for establishing in vivo parameters for a novel compound such as this compound.
Introduction to this compound
This compound is recognized as an analog and impurity of ivermectin.[1][2] While ivermectin is a widely used anthelmintic, there is a notable absence of clinical and preclinical development reported for this specific analog.[6] The primary available data pertains to its in vitro activity against the protozoan parasite Leishmania amazonensis.
In Vitro Biological Activity
The only reported biological data for this compound is its activity against Leishmania amazonensis. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Organism/Cell Line | Activity | IC50 | Reference |
| Leishmania amazonensis promastigotes | Leishmanicidal | 13.8 µM | [1][3][4][5] |
| Leishmania amazonensis amastigotes | Leishmanicidal | 3.6 µM | [1][3][4][5] |
| Macrophages | Cytotoxicity | 65.5 µM | [1][3][4][5] |
In Vivo Dosing and Administration: Knowledge Gap and Reference to Ivermectin
Disclaimer: There is no specific in vivo dosing or administration data available for this compound. The following information on ivermectin is provided for contextual and referential purposes only and should not be directly extrapolated to its analog. The pharmacokinetic and pharmacodynamic properties of this compound may differ significantly from ivermectin.
General Administration Routes for Ivermectin
Ivermectin can be administered through several routes, depending on the target indication and formulation:
-
Oral: The most common route for systemic infections in both human and veterinary medicine.[7]
-
Topical: Used for localized parasitic infestations such as scabies and lice.
-
Injectable: Primarily used in veterinary medicine for systemic parasite control.[7]
General Pharmacokinetics of Ivermectin
-
Absorption: Ivermectin is well-absorbed orally, with bioavailability potentially influenced by the formulation (e.g., solution vs. tablet).
-
Distribution: It is widely distributed in the body but has limited penetration across the blood-brain barrier in most mammals due to P-glycoprotein efflux.[7]
-
Metabolism: Primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4.
-
Excretion: Excreted almost entirely in the feces.[8]
Hypothetical Protocol for Establishing In Vivo Parameters
Given the absence of data, a systematic approach is required to determine the in vivo properties of this compound. The following is a generalized, hypothetical protocol.
Preliminary Steps
-
Compound Characterization: Confirm the purity and stability of the this compound batch.
-
Formulation Development: Develop a suitable vehicle for the intended route(s) of administration (e.g., oral, parenteral). This will involve solubility and stability testing in various pharmaceutically acceptable excipients.
In Vivo Study Workflow
The following diagram outlines a logical workflow for the initial in vivo characterization of a novel compound like this compound.
Caption: Hypothetical workflow for in vivo characterization.
Experimental Protocols (Hypothetical)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Animal Model: Healthy mice or rats (e.g., CD-1 mice or Sprague-Dawley rats).
-
Groups:
-
Vehicle control group.
-
Multiple dose groups of this compound, with doses escalating geometrically.
-
-
Administration: A single dose via the intended clinical route (e.g., oral gavage).
-
Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for up to 14 days.
-
Endpoint: Gross necropsy of all animals. Histopathology of major organs from animals in the high dose and control groups.
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile after a single dose.
-
Animal Model: Cannulated rodents (to allow for serial blood sampling).
-
Groups:
-
Intravenous (IV) administration group (to determine absolute bioavailability).
-
Oral or other extravascular administration route group.
-
-
Procedure:
-
Administer a single, non-toxic dose of this compound.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to plasma and store frozen until analysis.
-
-
Analysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Conclusion
There is a critical lack of in vivo data for this compound. While its in vitro anti-leishmanial activity is noted, researchers must undertake foundational in vivo studies, including toxicity and pharmacokinetic assessments, before proceeding to efficacy models. The protocols and workflow outlined in this document provide a general framework for how such a preclinical investigation could be structured. All in vivo work must be conducted in compliance with institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ivermectin suppliers USA [americanchemicalsuppliers.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Ivermectin - Wikipedia [en.wikipedia.org]
- 8. Development, pharmacokinetics and mode of action of ivermectin. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Bioassaying 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydro-3,4-dihydro ivermectin is an analog of the broad-spectrum antiparasitic agent, ivermectin.[1][2][3][4] Ectoparasiticides are crucial in controlling vector-borne diseases, and the development of new, effective compounds is a continuous effort in the scientific community. Preliminary studies have indicated that this compound exhibits promising activity against Leishmania amazonensis, the causative agent of leishmaniasis.[1][2][3] This document provides detailed application notes and protocols for conducting bioassays to evaluate the efficacy of this ivermectin analog.
The primary mechanism of action for ivermectin involves its interaction with glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[1][5] Additionally, ivermectin and its analogs have been shown to modulate various signaling pathways within host cells, including the NF-κB and mTOR pathways, which are involved in inflammation and cellular metabolism.[6][7][8][9][10][11][12][13] Understanding the biological activity of this compound through robust bioassays is a critical step in its development as a potential therapeutic agent.
Data Presentation
The following table summarizes the known in vitro activity of this compound against Leishmania amazonensis and its cytotoxicity profile against macrophage host cells. This data serves as a benchmark for researchers performing the bioassays outlined in this document.
| Bioassay | Organism/Cell Line | Parameter | Value (µM) | Reference |
| Anti-leishmanial Activity | Leishmania amazonensis promastigotes | IC₅₀ | 13.8 | [1][2] |
| Anti-leishmanial Activity | Leishmania amazonensis amastigotes | IC₅₀ | 3.6 | [1][2] |
| Cytotoxicity Assay | Macrophages | IC₅₀ | 65.5 | [1][2] |
Experimental Protocols
In Vitro Anti-leishmanial Susceptibility Assay against Leishmania amazonensis Promastigotes
This protocol is adapted from standard methodologies for assessing the in vitro activity of compounds against Leishmania promastigotes.[2][14][15]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against the promastigote stage of L. amazonensis.
Materials:
-
Leishmania amazonensis (e.g., MHOM/BR/75/PH8)
-
Schneider's Drosophila Medium supplemented with 20% heat-inactivated fetal bovine serum (FBS) and 100 µg/mL gentamicin.
-
This compound (stock solution in DMSO)
-
Amphotericin B (positive control)
-
Resazurin sodium salt (viability indicator)
-
96-well flat-bottom microtiter plates
-
Spectrofluorometer or microplate reader
Procedure:
-
Parasite Culture: Culture L. amazonensis promastigotes in supplemented Schneider's medium at 26°C until they reach the late logarithmic phase of growth.
-
Compound Preparation: Prepare a serial dilution of this compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% in all wells. Prepare similar dilutions for Amphotericin B as a positive control.
-
Assay Setup:
-
Add 100 µL of the parasite suspension (1 x 10⁶ promastigotes/mL) to each well of a 96-well plate.
-
Add 100 µL of the diluted compounds to the respective wells.
-
Include wells with parasites and medium only (negative control) and wells with parasites and Amphotericin B (positive control).
-
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment:
-
Add 20 µL of Resazurin solution (0.125 mg/mL) to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the negative control.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
In Vitro Anti-leishmanial Susceptibility Assay against Leishmania amazonensis Amastigotes
This protocol outlines the procedure for evaluating the efficacy of the compound against the intracellular amastigote stage of the parasite within host macrophages.[16][17]
Objective: To determine the IC₅₀ of this compound against intracellular L. amazonensis amastigotes.
Materials:
-
J774.A1 murine macrophage cell line
-
Leishmania amazonensis promastigotes
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
Amphotericin B
-
Giemsa stain
-
96-well plates with coverslips or optical-bottom plates
Procedure:
-
Macrophage Seeding: Seed J774.A1 macrophages at a density of 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight at 37°C in a 5% CO₂ atmosphere.
-
Infection: Infect the adherent macrophages with late-logarithmic phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4 hours.
-
Removal of Extracellular Parasites: Wash the wells gently with pre-warmed PBS to remove non-internalized promastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of this compound and Amphotericin B.
-
Incubation: Incubate the infected macrophages for 72 hours at 37°C with 5% CO₂.
-
Assessment of Infection:
-
Fix the cells with methanol.
-
Stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
-
Data Analysis:
-
Calculate the percentage of infection reduction compared to the untreated control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Ivermectin's primary mechanism of action in invertebrates.
Caption: Ivermectin's inhibitory effect on the NF-κB signaling pathway.
Caption: Ivermectin's modulation of the Akt/mTOR signaling pathway.
References
- 1. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Antileishmanial Activity of Some Ethiopian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 6. Avermectin exerts anti-inflammatory effect by downregulating the nuclear transcription factor kappa-B and mitogen-activated protein kinase activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Ivermectin reverses the drug resistance in cancer cells through EGFR/ERK/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunotoxicity induced by Ivermectin is associated with NF-κB signaling pathway on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ivermectin-Induced Apoptotic Cell Death in Human SH-SY5Y Cells Involves the Activation of Oxidative Stress and Mitochondrial Pathway and Akt/mTOR-Pathway-Mediated Autophagy [mdpi.com]
- 14. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 15. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro anti-Leishmanial activity of compounds in current clinical use for unrelated diseases. | Semantic Scholar [semanticscholar.org]
- 17. med.nyu.edu [med.nyu.edu]
Application Notes and Protocols for the Analytical Standard: 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydro-3,4-dihydro ivermectin is a known impurity of Ivermectin, a broad-spectrum anti-parasitic agent.[1][2] Designated as "Ivermectin EP Impurity I" by the European Pharmacopoeia, its monitoring and control are crucial for ensuring the quality, safety, and efficacy of ivermectin drug substances and products.[1] This document provides detailed application notes and protocols for the identification and quantification of this impurity using High-Performance Liquid Chromatography (HPLC) and its characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The analytical standard for this compound is available from various suppliers and is intended for analytical and research purposes, such as method development, validation, and quality control applications.[3]
Analytical Standard Specifications
A summary of the key identification information for the this compound analytical standard is provided below. Purity may vary by supplier, with common purities being >85% or ≥95%.[4]
| Parameter | Description |
| Compound Name | This compound |
| Synonyms | Ivermectin EP Impurity I, (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a |
| CAS Number | 1135339-49-9[1][3][4] |
| Molecular Formula | C₄₈H₇₄O₁₄[3][4] |
| Molecular Weight | 875.1 g/mol (approx.)[1][4] |
Experimental Protocols
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from the European Pharmacopoeia (Ph. Eur.) monograph 1336 for ivermectin related substances and is suitable for the quantification of this compound.
3.1.1. Materials and Reagents
-
This compound analytical standard
-
Ivermectin Reference Standard (CRS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ivermectin sample for analysis
3.1.2. Chromatographic Conditions
The following table summarizes the HPLC parameters for the analysis.
| Parameter | Condition |
| Column | Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm |
| Mobile Phase | Water : Methanol : Acetonitrile (15:34:51, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometer at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
| Run Time | Sufficient to elute all components (approx. twice the retention time of the main ivermectin peak) |
3.1.3. Preparation of Solutions
-
Test Solution: Accurately weigh and dissolve 40.0 mg of the ivermectin sample in methanol and dilute to 50.0 mL with methanol.
-
Reference Solution (a): Accurately weigh and dissolve 40.0 mg of Ivermectin CRS in methanol and dilute to 50.0 mL with methanol.
-
Reference Solution (b) (for quantification): Dilute 1.0 mL of Reference Solution (a) to 100.0 mL with methanol.
-
Impurity Standard Solution (for peak identification): Prepare a dilute solution of this compound analytical standard in methanol.
3.1.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Impurity Standard Solution to determine the retention time of this compound. The expected relative retention time is between 1.3 and 1.5 with respect to the principal ivermectin peak.
-
Inject Reference Solution (a) to perform system suitability checks.
-
Inject the Test Solution and Reference Solution (b).
-
Record the chromatograms and integrate the peak areas.
3.1.5. System Suitability
-
Resolution: The resolution between the two main ivermectin components (H2B1b and H2B1a) in the chromatogram of Reference Solution (a) should be a minimum of 3.0.
-
Symmetry Factor: The symmetry factor for the principal ivermectin peak in the chromatogram of Reference Solution (a) should be a maximum of 2.5.
3.1.6. Calculation
Calculate the percentage of this compound in the ivermectin sample using the area of the corresponding peak in the Test Solution chromatogram and the area of the principal peak in the chromatogram of Reference Solution (b) (1% reference). The European Pharmacopoeia sets a limit of not more than 2.5% for the impurity with a relative retention of 1.3 to 1.5.
Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the confirmation and structural characterization of this compound. The HPLC conditions can be adapted from the Ph. Eur. method, ensuring compatibility with the mass spectrometer.
3.2.1. Materials and Reagents
-
This compound analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) or sodium acetate (B1210297) (optional, for adduct formation)
3.2.2. LC-MS/MS Conditions
The following table outlines suggested starting parameters for LC-MS/MS analysis.
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18, e.g., 100 mm x 2.1 mm, <2 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid |
| Gradient | Optimized for separation from ivermectin and other impurities |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive Ion Mode |
| Scan Mode | Full Scan (for precursor identification) and Product Ion Scan (for fragmentation) |
| Precursor Ion (m/z) | [M+H]⁺: 875.5, [M+Na]⁺: 897.5, [M+NH₄]⁺: 892.5 |
| Collision Energy | To be optimized (e.g., 20-40 eV) |
3.2.3. Analytical Procedure
-
Prepare a dilute solution of the this compound analytical standard in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into the mass spectrometer or perform an LC-MS run to determine the optimal precursor ion. Ivermectin and its analogues often form sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts, which may be more abundant than the protonated molecule ([M+H]⁺).
-
Perform a product ion scan (MS/MS) on the selected precursor ion to obtain the fragmentation pattern.
-
The fragmentation of this compound is expected to be similar to that of ivermectin, involving losses of the disaccharide moiety and water molecules.
-
Analyze the resulting mass spectrum to confirm the identity and structure of the impurity.
Visualizations
Caption: Analytical workflow for the quantification of this compound.
Caption: Chemical relationship between Ivermectin and its impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry of avermectins: structural determination of two new derivatives of Ivermectin B(1a) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 2,3-Dehydro-3,4-dihydro ivermectin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,3-Dehydro-3,4-dihydro ivermectin in human plasma. The protocol utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation. The method is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this ivermectin analog.
Introduction
Ivermectin is a broad-spectrum antiparasitic agent widely used in both veterinary and human medicine.[1][2] this compound is an analog and a potential metabolite or degradation product of ivermectin.[3][4] Accurate and reliable quantification of this analog is crucial for pharmacokinetic studies, drug metabolism research, and formulation development. This application note provides a detailed protocol for its determination in human plasma using LC-MS/MS, a technique known for its high sensitivity and specificity.[2][5]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₄₈H₇₄O₁₄ | [3] |
| Molecular Weight | 875.1 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [3] |
Experimental
Materials and Reagents
-
Ivermectin-d2 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard and Quality Control Sample Preparation
Stock solutions of this compound and the internal standard (Ivermectin-d2) are prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards (CS) and quality control (QC) samples are prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.[7] CS and QC samples are prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[7]
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[2] |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution can be optimized. A starting condition of 80% B is recommended. |
| Column Temperature | 40°C[8] |
| Injection Volume | 10 µL[7] |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 1 kV[1] |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transitions | See Table below |
Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 875.5 | 551.3 | To be optimized |
| Ivermectin-d2 (IS) | 877.5 | 553.3 | To be optimized |
Note: The precursor ion for this compound is based on its molecular weight [M+H]⁺. The product ion is a proposed common fragment for ivermectin-related compounds. Collision energy requires optimization on the specific instrument used.
Method Validation Parameters (Typical)
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99[1] |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ)[7] |
| Precision | RSD ≤ 15% (≤ 20% for LLOQ)[7] |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimized or corrected with IS |
| LLOQ | Signal-to-noise ratio ≥ 5 |
Data Presentation
Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| LLOQ | Value |
| Cal 2 | Value |
| Cal 3 | Value |
| Cal 4 | Value |
| Cal 5 | Value |
| Cal 6 | Value |
| Cal 7 | Value |
| ULOQ | Value |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| LQC | Value | Value | Value | Value |
| MQC | Value | Value | Value | Value |
| HQC | Value | Value | Value | Value |
Workflow and Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Sapphire North America [sapphire-usa.com]
- 7. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Ivermectin in Medicated Feeds by Liquid Chromatography with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin, for its use as a research tool. This document details its known biological activities, physicochemical properties, and provides detailed protocols for its application in various experimental settings.
Introduction
This compound is a derivative of ivermectin, a macrocyclic lactone widely used in veterinary and human medicine. While sharing a structural similarity with ivermectin, this analog has been specifically investigated for its potent activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Its distinct chemical structure may confer unique biological activities and selectivities, making it a valuable tool for research in parasitology and potentially other fields. This document outlines its primary application in leishmaniasis research and explores potential applications in other areas based on the known mechanisms of its parent compound, ivermectin.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Chemical Formula | C48H74O14 | [1] |
| Molecular Weight | 875.1 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% (mixture of diastereomers) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [1] |
| Storage | Store at -20°C for long-term stability (≥4 years) | [1] |
Stock Solution Preparation:
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO, chloroform, or methanol. For cell-based assays, it is recommended to use DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilutions into aqueous buffers or cell culture media should be made immediately before use to minimize precipitation. Ensure the final concentration of the organic solvent in the assay is compatible with the biological system under investigation (typically ≤ 0.5% v/v).
Known Biological Activity: Anti-leishmanial Effects
This compound has demonstrated significant activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania amazonensis. Notably, it exhibits a greater potency against the clinically relevant amastigote form.
| Parameter | Value | Reference |
| IC50 against L. amazonensis promastigotes | 13.8 µM | [2][3] |
| IC50 against L. amazonensis amastigotes | 3.6 µM | [2][3] |
| IC50 against macrophages (cytotoxicity) | 65.5 µM | [2][3] |
The selectivity index (SI), calculated as the ratio of the cytotoxic concentration in macrophages to the effective concentration against amastigotes (IC50 macrophage / IC50 amastigote), is approximately 18.2. This indicates a favorable therapeutic window, with the compound being significantly more toxic to the parasite than to the host cells.
Potential Research Applications (Inferred from Ivermectin)
Based on the extensive research on ivermectin, this compound could be a valuable tool for investigating several biological pathways and targets. Researchers are encouraged to explore these potential applications.
-
Modulation of Ligand-Gated Ion Channels: Ivermectin is a known modulator of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of parasites.[4] The analog could be used to study the structure-activity relationship of ivermectin binding to these channels.
-
Inhibition of P-glycoprotein (P-gp): Ivermectin has been shown to inhibit the P-glycoprotein (P-gp) drug efflux pump, which is involved in multidrug resistance in cancer cells.[5] This suggests a potential application for the analog in cancer research, particularly in overcoming drug resistance.
-
Investigation of Signaling Pathways: Ivermectin has been reported to modulate several signaling pathways implicated in cancer, such as the EGFR/ERK/Akt/NF-κB and Wnt/β-catenin pathways.[5][6] The analog could be used to further dissect the molecular mechanisms of ivermectin's anti-cancer effects.
Experimental Protocols
Protocol 1: In Vitro Anti-leishmanial Activity Assay
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against Leishmania amazonensis promastigotes and amastigotes.
Materials:
-
Leishmania amazonensis promastigotes and amastigotes
-
Schneider's insect medium or a suitable alternative for promastigote culture
-
Culture medium for amastigotes (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well microplates
-
Resazurin sodium salt or other viability indicators (e.g., MTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Amphotericin B or other standard anti-leishmanial drug as a positive control
-
Phosphate-buffered saline (PBS)
Procedure for Promastigote Assay:
-
Culture L. amazonensis promastigotes in Schneider's medium supplemented with 10% FBS and antibiotics at 26°C until they reach the stationary phase.
-
Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh medium.
-
Prepare serial dilutions of this compound in the culture medium in a 96-well plate. Include a positive control (Amphotericin B) and a vehicle control (DMSO).
-
Add 100 µL of the parasite suspension to each well.
-
Incubate the plate at 26°C for 72 hours.
-
Add 10 µL of Resazurin solution (0.0125% in PBS) to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (Ex/Em ~530/590 nm) or absorbance at 570 nm and 600 nm for colorimetric change.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable software.
Procedure for Amastigote Assay:
-
Culture peritoneal macrophages from BALB/c mice or a macrophage-like cell line (e.g., J774.A1) in RPMI-1640 supplemented with 10% FBS and antibiotics in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with PBS to remove non-phagocytosed parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Fix the cells with methanol and stain with Giemsa.
-
Count the number of amastigotes per 100 macrophages under a light microscope.
-
Calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for in vitro anti-leishmanial activity assays.
Protocol 2: Macrophage Cytotoxicity Assay
This protocol is used to determine the cytotoxic effect of this compound on macrophages.
Materials:
-
Macrophage cell line (e.g., J774.A1 or primary peritoneal macrophages)
-
Culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
This compound stock solution
-
Positive control for cytotoxicity (e.g., doxorubicin)
Procedure:
-
Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the old medium with the medium containing the drug dilutions. Include positive and vehicle controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Caption: Workflow for macrophage cytotoxicity assay using MTT.
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This protocol is a potential application to assess the inhibitory effect of this compound on P-gp activity, based on the known properties of ivermectin.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1) and parental cells (MDCK)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well black, clear-bottom plates
-
Rhodamine 123
-
Verapamil (positive control for P-gp inhibition)
-
This compound stock solution
-
Fluorescence microplate reader
Procedure:
-
Seed both P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with pre-warmed PBS.
-
Pre-incubate the cells with various concentrations of this compound, verapamil, or vehicle control in transport buffer for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for 1 hour at 37°C.
-
Wash the cells three times with ice-cold PBS to stop the efflux.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular fluorescence of Rhodamine 123 (Ex/Em ~485/530 nm).
-
Increased fluorescence in the P-gp overexpressing cells in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 for P-gp inhibition.
Caption: Workflow for P-glycoprotein inhibition assay.
Protocol 4: Analysis of EGFR/ERK/Akt/NF-κB Signaling Pathway by Western Blot
This protocol provides a framework to investigate the potential effect of this compound on key cancer-related signaling pathways, based on the known activity of ivermectin.
Materials:
-
Cancer cell line known to have active EGFR signaling (e.g., A549, HCT116)
-
Culture medium, FBS, and antibiotics
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in 6-well plates and grow to 70-80% confluence.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation status of the target proteins relative to their total protein levels and the loading control (β-actin).
Caption: Potential targets of the ivermectin analog in the EGFR pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leishmania amazonensis promastigotes in 3D Collagen I culture: an in vitro physiological environment for the study of extracellular matrix and host cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conference.modares.ac.ir [conference.modares.ac.ir]
Application Notes and Protocols for 2,3-Dehydro-3,4-dihydro ivermectin in Parasitology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydro-3,4-dihydro ivermectin, a semi-synthetic analog of ivermectin, has emerged as a compound of interest in parasitology research, particularly for its demonstrated activity against protozoan parasites of the Leishmania genus. Unlike its parent compound, ivermectin, which is widely used against nematode and arthropod parasites, this compound has shown promising leishmanicidal properties. These application notes provide an overview of its use in research models, detailed experimental protocols, and a summary of key quantitative data.
Application in Parasitology Research Models
The primary application of this compound in parasitology research has been focused on its efficacy against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Research has demonstrated its activity against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form found in the mammalian host) stages of the parasite.
Studies suggest that the structural modification in this compound, specifically the conjugated Δ(2,3) bond, contributes to its enhanced anti-leishmanial activity compared to the parent ivermectin molecule.[1] This makes it a valuable tool for researchers investigating novel anti-leishmanial drug candidates and exploring the structure-activity relationships of avermectins.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound against Leishmania amazonensis.
| Compound | Parasite Stage | IC50 (µM) | Host Cell | Cytotoxicity (IC50 in µM) | Selectivity Index (SI) | Reference |
| This compound | Promastigote | 13.8 | - | - | - | [1][2] |
| This compound | Amastigote | 3.6 | Macrophages | 65.5 | 18.2 | [1][2] |
| Ivermectin | Amastigote | - | Macrophages | 77% inhibition at 5µM | - | [3] |
Note: The Selectivity Index (SI) is calculated as the ratio of the host cell cytotoxicity IC50 to the parasite IC50. A higher SI value indicates greater selectivity for the parasite over the host cell.
Experimental Protocols
Protocol 1: In Vitro Anti-promastigote Activity Assay
This protocol outlines the methodology to determine the 50% inhibitory concentration (IC50) of this compound against Leishmania amazonensis promastigotes.
Materials:
-
Leishmania amazonensis promastigotes in logarithmic growth phase
-
Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Resazurin (B115843) solution
-
Spectrofluorometer
Procedure:
-
Harvest L. amazonensis promastigotes from culture and adjust the concentration to 1 x 10^6 parasites/mL in fresh Schneider's medium.
-
Prepare serial dilutions of this compound in the medium. The final concentration of DMSO should not exceed 0.1%.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO (solvent control).
-
Incubate the plate at 25°C for 72 hours.
-
Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4 hours.
-
Measure the fluorescence using a spectrofluorometer with excitation and emission wavelengths of 530 nm and 590 nm, respectively.
-
Calculate the percentage of growth inhibition for each drug concentration compared to the negative control.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curve.
Protocol 2: In Vitro Anti-amastigote Activity Assay
This protocol describes the method to assess the efficacy of this compound against intracellular amastigotes of Leishmania amazonensis in macrophages.
Materials:
-
Peritoneal macrophages harvested from BALB/c mice
-
RPMI 1640 medium supplemented with 10% FBS
-
Leishmania amazonensis promastigotes (stationary phase)
-
This compound stock solution (in DMSO)
-
24-well plates with round glass coverslips
-
Giemsa stain
Procedure:
-
Harvest peritoneal macrophages and seed them onto glass coverslips in 24-well plates at a density of 1 x 10^5 cells/well. Allow them to adhere for 24 hours at 37°C in 5% CO2.
-
Infect the macrophages with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove non-phagocytosed parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for an additional 72 hours.
-
After incubation, wash the coverslips, fix with methanol, and stain with Giemsa.
-
Examine the coverslips under a light microscope and count the number of amastigotes per 100 macrophages.
-
Calculate the percentage of infection reduction for each drug concentration compared to the untreated control.
-
Determine the IC50 value by non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Proposed selective action of this compound.
Experimental Workflow
Caption: Workflow for in vitro anti-leishmanial drug screening.
References
- 1. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Δ²,³-ivermectin ethyl secoester, a conjugated ivermectin derivative with leishmanicidal activity but without inhibitory effect on mammalian P-type ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydro-3,4-dihydro ivermectin is a semi-synthetic derivative of ivermectin, a potent macrocyclic lactone with broad-spectrum antiparasitic activity. This analog has demonstrated significant leishmanicidal properties, making it a compound of interest for further investigation in drug discovery and development.[1][2][3] These application notes provide detailed protocols for the formulation of this compound for laboratory use, ensuring consistent and reliable experimental results.
Physicochemical Properties and Stability
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a solid at room temperature and exhibits limited solubility in common polar solvents.[4] It is classified as a hydrophobic compound, which necessitates specific formulation strategies for aqueous-based biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₈H₇₄O₁₄ | [4] |
| Molecular Weight | 875.1 g/mol | [4] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [4] |
| Storage (Solid) | -20°C | [4] |
| Stability (Solid) | ≥ 4 years at -20°C | [4] |
Like ivermectin, this derivative is susceptible to degradation by acid-base hydrolysis, oxidation, and photo-oxidation. Therefore, it is crucial to protect solutions from light and to use appropriate storage conditions to maintain the integrity of the compound.
Experimental Data
The primary reported biological activity of this compound is its efficacy against Leishmania amazonensis. The 50% inhibitory concentrations (IC₅₀) from in vitro studies are summarized in Table 2.
Table 2: In Vitro Activity of this compound against Leishmania amazonensis
| Parasite Stage | IC₅₀ (µM) | Host Cell Cytotoxicity (IC₅₀, µM) | Reference |
| Promastigotes | 13.8 | Not Reported | [1] |
| Amastigotes | 3.6 | 65.5 (macrophages) | [1] |
Experimental Protocols
Preparation of Stock Solutions
Due to its hydrophobic nature, a high-quality, anhydrous solvent is required to prepare a concentrated stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this purpose.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Protocol:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated precision balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but prolonged heating should be avoided.
-
Store the stock solution in small aliquots in amber vials at -20°C to protect from light and repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile polypropylene (B1209903) tubes
Protocol:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare intermediate dilutions in culture medium to minimize the risk of precipitation of the hydrophobic compound when transferring from a high concentration of DMSO directly into an aqueous medium.
-
For example, to prepare a 10 µM working solution, first, prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of culture medium. Mix well. Then, add 10 µL of the 1 mM intermediate dilution to 990 µL of culture medium.
-
Always prepare fresh working solutions for each experiment. Do not store diluted solutions in aqueous media.
-
Include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro leishmanicidal activity of this compound, based on the methodology of dos Santos et al. (2009).
Caption: Workflow for in vitro leishmanicidal activity assessment.
Presumed Signaling Pathway
As a close analog of ivermectin, this compound is presumed to act on the same molecular target in invertebrates. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols for Handling 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the safe handling of "2,3-Dehydro-3,4-dihydro ivermectin" in a laboratory setting. All procedures must be conducted in accordance with institutional and national safety regulations. A thorough risk assessment should be performed before commencing any work.
Introduction
This compound is an analog of the broad-spectrum antiparasitic agent ivermectin. Due to its high acute toxicity, stringent safety precautions are necessary when handling this compound to minimize the risk of exposure to laboratory personnel. These application notes provide detailed protocols for the safe handling, storage, and disposal of this potent compound, as well as procedures for preparing solutions for in vitro studies.
Hazard Identification and Safety Precautions
2.1. Hazard Classification
Based on available Safety Data Sheets (SDS), this compound is classified as:
-
Acute Toxicity, Oral (Category 1): H300 - Fatal if swallowed.[1]
This classification necessitates the use of engineering controls, administrative controls, and personal protective equipment (PPE) to prevent exposure.
2.2. General Safety Precautions
-
Avoid Contact: Do not ingest, inhale, or allow contact with skin, eyes, or clothing.
-
Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood.[2][3][4][5]
-
Work Practices: Never work alone when handling highly toxic compounds.[3] Use wet-wiping techniques for cleaning surfaces to avoid generating dust.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3]
Quantitative Toxicity Data
| Compound | Route | Species | Toxicity Value (LD50) | Reference |
| This compound | Oral | - | Data not available | |
| Dermal | - | Data not available | ||
| Inhalation | - | Data not available | ||
| Ivermectin | Oral | Rat | 50 mg/kg | [1] |
| Dermal | - | Data not available | ||
| Inhalation | - | Data not available |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
| Task | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Experimental Protocols
5.1. Protocol for Weighing and Preparation of a Stock Solution
This protocol outlines the procedure for safely weighing the solid compound and preparing a stock solution for in vitro experiments.
5.1.1. Materials
-
This compound (solid)
-
Anhydrous DMSO (or other suitable solvent)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Secondary containment (e.g., a beaker)
-
Parafilm®
5.1.2. Procedure
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don the appropriate PPE for handling potent powders (see Section 4).
-
Cover the work surface of the fume hood with absorbent, plastic-backed paper.
-
Label a microcentrifuge tube with the compound name, concentration, date, and your initials.
-
-
Weighing (Tare Method):
-
Place the labeled, empty, and capped microcentrifuge tube in a beaker on the analytical balance and tare the balance.
-
Move the beaker with the tube into the chemical fume hood.
-
Carefully add the desired amount of this compound powder to the tube using a disposable spatula.
-
Securely cap the tube.
-
Carefully transport the beaker with the capped tube back to the balance to record the weight.
-
If adjustments are needed, return the tube to the fume hood to add or remove the compound.
-
-
Solubilization:
-
Calculate the volume of solvent required to achieve the desired stock concentration.
-
In the fume hood, add the calculated volume of solvent to the microcentrifuge tube containing the compound.
-
Seal the tube with Parafilm®.
-
Vortex the tube until the compound is completely dissolved.
-
-
Storage:
-
Store the stock solution at -20°C in a clearly labeled and sealed container within secondary containment.
-
5.2. Protocol for In Vitro Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., HeLa or Vero cells).
5.2.1. Materials
-
Mammalian cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-channel pipette
-
Plate reader
5.2.2. Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the CC50 (50% cytotoxic concentration) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Spill and Decontamination Procedures
6.1. Spill Response
-
Small Spills (in a fume hood):
-
Decontaminate the area with a suitable solvent (e.g., ethanol (B145695) or methanol) and absorbent pads.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact the institutional safety office for emergency response.
-
6.2. Decontamination
-
Wipe down all work surfaces and equipment with an appropriate solvent after each use.
-
Triple-rinse all contaminated glassware with a suitable solvent. The rinsate must be collected as hazardous waste.[6]
Waste Disposal
-
All solid waste, including contaminated PPE, weigh boats, and absorbent paper, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste, including stock solutions and rinsates, must be collected in a separate, sealed, and labeled hazardous waste container.
-
Dispose of all waste through the institution's hazardous waste management program.
Signaling Pathways and Workflows
8.1. Proposed Mechanism of Action
This compound is an analog of ivermectin. It is presumed to have a similar mechanism of action, which involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization and paralysis.[4] Ivermectin can also affect GABA-gated chloride channels.
Caption: Proposed mechanism of action of this compound.
8.2. Experimental Workflow
The following diagram illustrates a typical workflow for the safe handling and in vitro testing of this compound.
Caption: General workflow for handling this compound.
References
- 1. mpbio.com [mpbio.com]
- 2. SOP: Acutely Toxic Chemicals | PennEHRS [ehrs.upenn.edu]
- 3. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
Determining the IC50 of 2,3-Dehydro-3,4-dihydro ivermectin against Leishmania amazonensis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for determining the 50% inhibitory concentration (IC50) of "2,3-Dehydro-3,4-dihydro ivermectin," an analog of the broad-spectrum antiparasitic agent ivermectin. The protocols detailed herein are specifically tailored for assessing the in vitro activity of this compound against the promastigote and intracellular amastigote stages of Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Furthermore, a protocol for evaluating the cytotoxicity against mammalian macrophages is included to establish a selectivity index.
Introduction
Ivermectin, a macrocyclic lactone, is a widely used anthelmintic drug. Its derivatives are being explored for a range of other therapeutic applications. "this compound" is one such analog that has demonstrated leishmanicidal properties. The determination of its IC50 is a critical first step in evaluating its potential as a lead compound for the development of new anti-leishmanial drugs. This application note provides detailed experimental workflows and data presentation formats to ensure reproducible and accurate IC50 determination.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against Leishmania amazonensis and its cytotoxicity profile.
| Compound | Target Organism/Cell Line | Assay Stage | IC50 (µM) | Reference |
| This compound | Leishmania amazonensis | Promastigote | 13.8 | [1][2][3][4] |
| This compound | Leishmania amazonensis | Amastigote | 3.6 | [1][2][3][4] |
| This compound | Macrophages | Cytotoxicity | 65.5 | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments required to determine the IC50 values are provided below.
In Vitro Assay against Leishmania amazonensis Promastigotes
This protocol outlines the determination of the IC50 value of the test compound against the motile, extracellular promastigote stage of the parasite.
Materials:
-
Leishmania amazonensis promastigotes in logarithmic growth phase
-
Schneider's insect medium (or similar), supplemented with 10-20% heat-inactivated fetal bovine serum (FBS)
-
This compound
-
Amphotericin B (positive control)
-
Resazurin (B115843) sodium salt solution (0.125 mg/mL in PBS)
-
96-well sterile, flat-bottom microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the culture medium.
-
Plate Seeding: Dispense 100 µL of L. amazonensis promastigote suspension (1 x 10⁶ cells/mL) into each well of a 96-well plate.
-
Compound Addition: Add 100 µL of the serially diluted compound to the wells. Include wells for a negative control (vehicle only) and a positive control (Amphotericin B).
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.
-
Data Acquisition: Measure the absorbance at 570 nm and 600 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of growth inhibition for each concentration relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vitro Assay against Intracellular Leishmania amazonensis Amastigotes
This protocol assesses the efficacy of the compound against the clinically relevant intracellular amastigote stage within host macrophages.
Materials:
-
Peritoneal macrophages or a macrophage cell line (e.g., J774)
-
RPMI-1640 medium supplemented with 10% FBS
-
Stationary-phase L. amazonensis promastigotes
-
This compound
-
Amphotericin B (positive control)
-
Giemsa stain or a suitable fluorescent DNA stain (e.g., DAPI)
-
96-well sterile, flat-bottom microplates with coverslips (for microscopy)
-
Microscope with imaging capabilities
Procedure:
-
Macrophage Seeding: Seed macrophages into 96-well plates and allow them to adhere for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Removal of Extracellular Parasites: Wash the wells with pre-warmed PBS to remove non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compound to the infected macrophages.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Staining and Visualization: Fix the cells and stain with Giemsa or a fluorescent dye to visualize the macrophage nuclei and intracellular amastigotes.
-
Quantification: Determine the number of amastigotes per macrophage for at least 100 macrophages per well using a microscope.
-
IC50 Calculation: Calculate the percentage of infection reduction for each concentration compared to the untreated control. Determine the IC50 value as described for the promastigote assay.
Cytotoxicity Assay against Macrophages
This protocol is essential for determining the selectivity of the compound by assessing its toxicity to host cells.
Materials:
-
Peritoneal macrophages or a macrophage cell line (e.g., J774)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well sterile, flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.
-
Data Acquisition: Measure the absorbance at 570 nm and 600 nm.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
Putative Mechanism of Action of Ivermectin against Leishmania
References
Application Notes and Protocols for Cellular Uptake Studies of 2,3-Dehydro-3,4-dihydro ivermectin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3-Dehydro-3,4-dihydro ivermectin is an analog of the broad-spectrum antiparasitic agent, ivermectin.[1][2] Ivermectin has been shown to be a substrate for multidrug transporters such as P-glycoprotein (P-gp), which can limit its intracellular concentration and efficacy.[3][4] Understanding the cellular uptake and efflux mechanisms of its analogs, such as this compound, is crucial for evaluating their therapeutic potential. These application notes provide detailed protocols for investigating the cellular uptake, permeability, and potential interactions with efflux transporters for this compound.
Data Presentation
The following tables represent hypothetical data that could be generated from the described experimental protocols. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Caco-2 | MTT | 48 | > 50 |
| A549 | CellTiter-Glo | 48 | 25.3 |
| HeLa | Resazurin | 48 | 32.8 |
This table summarizes the concentration of this compound that results in 50% inhibition of cell viability, which is crucial for determining non-toxic concentrations for subsequent uptake assays.
Table 2: Cellular Uptake of this compound
| Cell Line | Compound Conc. (µM) | Incubation Time (min) | Intracellular Conc. (ng/mg protein) |
| A549 | 10 | 5 | 15.2 ± 1.8 |
| A549 | 10 | 15 | 42.5 ± 3.5 |
| A549 | 10 | 30 | 88.1 ± 6.2 |
| A549 | 10 | 60 | 150.7 ± 11.4 |
This table presents time-dependent intracellular accumulation of the compound, providing insights into the rate of uptake.
Table 3: Caco-2 Permeability of this compound
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Apical to Basolateral (A-B) | 1.5 ± 0.2 | 3.2 |
| Basolateral to Apical (B-A) | 4.8 ± 0.5 |
This table shows the apparent permeability coefficient (Papp) in both directions across a Caco-2 cell monolayer. An efflux ratio greater than 2 suggests the involvement of active efflux transporters. For comparison, ivermectin has been reported to have a Papp of 190 x 10⁻⁶ cm/s with an efflux ratio of 1.5 in a modified Caco-2 assay.[5]
Table 4: Effect of P-glycoprotein Inhibitor on Cellular Uptake
| Condition | Intracellular Conc. (ng/mg protein) | Fold Increase in Uptake |
| Control (Compound only) | 88.1 ± 6.2 | - |
| + Verapamil (P-gp Inhibitor) | 264.3 ± 20.1 | 3.0 |
This table demonstrates the impact of a P-gp inhibitor on the intracellular accumulation of the compound, indicating whether it is a substrate for this efflux transporter.
Experimental Protocols
Cell Culture
-
Objective: To maintain healthy cell cultures for cytotoxicity, uptake, and permeability assays.
-
Materials:
-
Caco-2, A549, or other relevant cell lines.
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate growth medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA.
-
Phosphate Buffered Saline (PBS).
-
-
Protocol:
-
Culture cells in T-75 flasks with complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed cells into appropriate well plates (e.g., 96-well for cytotoxicity, 24-well for uptake, or Transwell inserts for permeability).
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration range of this compound that is non-toxic to the cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 48 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
Cellular Uptake Assay
-
Objective: To quantify the intracellular accumulation of this compound over time.
-
Protocol:
-
Seed cells in a 24-well plate and grow to confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Add the compound solution (at a non-toxic concentration) to each well.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To stop the uptake, aspirate the compound solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Analyze the concentration of this compound in the lysates using a validated analytical method such as LC-MS/MS.
-
Express the uptake as ng of compound per mg of total cell protein.
-
Caco-2 Permeability Assay
-
Objective: To assess the bidirectional permeability of the compound and determine if it is a substrate for efflux transporters.
-
Protocol:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
For apical to basolateral (A-B) transport, add the compound to the apical chamber and fresh medium to the basolateral chamber.
-
For basolateral to apical (B-A) transport, add the compound to the basolateral chamber and fresh medium to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points.
-
Analyze the compound concentration in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Visualizations
Caption: Experimental workflow for cellular uptake studies.
Caption: Role of P-glycoprotein in drug efflux.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivermectin: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydro-3,4-dihydro ivermectin is an analog of the broad-spectrum antiparasitic agent, ivermectin.[1][2] Ivermectin and its derivatives are macrocyclic lactones that act as potent allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[3][4] This unique mechanism of action makes ivermectin analogs, such as this compound, promising candidates for high-throughput screening (HTS) campaigns aimed at discovering novel anthelmintics and other antiparasitic agents.
This document provides detailed application notes and protocols for the utilization of this compound in HTS. It includes information on its known biological activities, a proposed HTS workflow, and detailed experimental protocols for both target-based and phenotypic screening assays.
Biological Activity and Data Presentation
This compound has demonstrated activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis.[2][5] The following table summarizes the known in vitro activity of the compound.
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 | Leishmania amazonensis promastigotes | 13.8 µM | [2][5] |
| IC50 | Leishmania amazonensis amastigotes | 3.6 µM | [2][5] |
| IC50 | Macrophage cytotoxicity | 65.5 µM | [2][5] |
High-Throughput Screening Workflow
A typical HTS campaign with this compound would involve a primary screen to identify "hit" compounds, followed by secondary and tertiary screens for validation and characterization. The following diagram illustrates a logical workflow for such a campaign.
Caption: A generalized workflow for a high-throughput screening campaign.
Signaling Pathway of Ivermectin Analogs
The primary target of ivermectin and its analogs in invertebrates is the glutamate-gated chloride channel (GluCl). The binding of these compounds to GluCls leads to irreversible channel opening, causing an influx of chloride ions and hyperpolarization of the neuronal or muscle cell membrane. This ultimately results in flaccid paralysis of the parasite.
Caption: Mechanism of action of ivermectin analogs via glutamate-gated chloride channels.
Experimental Protocols
The following are detailed protocols for proposed HTS assays with this compound.
Target-Based HTS: Glutamate-Gated Chloride Channel (GluCl) Assay
This assay is designed to identify compounds that modulate the activity of invertebrate GluCls expressed in a mammalian cell line.
Principle: A human embryonic kidney (HEK293) cell line stably expressing an invertebrate GluCl is used. Changes in ion channel activity are measured using a membrane potential-sensitive fluorescent dye. Agonists of GluCl, like this compound, will cause an influx of chloride ions, leading to a change in membrane potential and a corresponding change in fluorescence.
Materials and Reagents:
-
HEK293 cells stably expressing an invertebrate GluCl (e.g., from C. elegans)
-
Assay medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound (positive control)
-
Picrotoxin (negative control/antagonist)
-
Compound library dissolved in DMSO
-
384-well black, clear-bottom assay plates
Protocol:
-
Cell Plating: Seed the GluCl-expressing HEK293 cells into 384-well plates at a density of 20,000 cells/well in 50 µL of assay medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Prepare the membrane potential-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add 20 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare compound plates by diluting the library compounds to a final assay concentration of 10 µM in assay buffer. Add 10 µL of the compound solution to the corresponding wells of the cell plate using a liquid handler.
-
Controls:
-
Positive Control: Add this compound at a final concentration of 10 µM.
-
Negative Control: Add DMSO vehicle (final concentration 0.1%).
-
-
Signal Measurement: Immediately after compound addition, measure the fluorescence signal using a plate reader (e.g., FLIPR) at an excitation of 530 nm and an emission of 565 nm. Read kinetically for 5-10 minutes.
-
Data Analysis: Calculate the percentage of inhibition or activation for each compound relative to the positive and negative controls. A Z'-factor should be calculated for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
Phenotypic HTS: Leishmania amazonensis Amastigote Viability Assay
This assay identifies compounds that are effective against the clinically relevant intracellular amastigote stage of Leishmania amazonensis.
Principle: Mammalian macrophages are infected with L. amazonensis promastigotes, which then differentiate into amastigotes. The infected cells are treated with library compounds. Parasite viability is assessed using a fluorescent viability dye (e.g., Resazurin), and host cell toxicity is simultaneously measured by counting the number of host cell nuclei.
Materials and Reagents:
-
THP-1 human monocytic cell line
-
Leishmania amazonensis promastigotes
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Resazurin
-
Hoechst 33342
-
This compound (positive control for anti-leishmanial activity)
-
Amphotericin B (positive control for anti-leishmanial activity)
-
Puromycin (positive control for cytotoxicity)
-
Compound library dissolved in DMSO
-
384-well black, clear-bottom imaging plates
Protocol:
-
Macrophage Differentiation: Seed THP-1 cells into 384-well plates at 4 x 10^4 cells/well in 50 µL of RPMI-1640 containing 100 ng/mL PMA. Incubate for 48 hours at 37°C, 5% CO2 to allow differentiation into adherent macrophages.
-
Infection: Wash the differentiated macrophages with fresh medium. Add L. amazonensis promastigotes at a multiplicity of infection (MOI) of 10:1 in 20 µL of medium. Incubate for 24 hours to allow for phagocytosis and differentiation into amastigotes.
-
Compound Addition: Add 10 µL of library compounds to a final concentration of 10 µM.
-
Controls:
-
Positive Controls (Anti-leishmanial): this compound (e.g., at 10 µM) and Amphotericin B (e.g., at 2 µM).
-
Positive Control (Cytotoxicity): Puromycin (e.g., at 5 µM).
-
Negative Control: DMSO vehicle (0.1%).
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Staining and Imaging: Add a solution containing Resazurin (final concentration 10 µg/mL) and Hoechst 33342 (final concentration 1 µg/mL). Incubate for 4 hours. Acquire images using a high-content imaging system.
-
Data Analysis:
-
Parasite Viability: Quantify the fluorescence intensity of Resorufin (the product of Resazurin reduction by viable cells).
-
Host Cell Viability: Count the number of Hoechst-stained nuclei.
-
Calculate the percentage of parasite inhibition and host cell cytotoxicity for each compound.
-
Determine the Z'-factor for both readouts.
-
Data Interpretation and Hit Prioritization
For both assays, "hit" compounds are typically defined as those that produce a response greater than three standard deviations from the mean of the negative controls. For the phenotypic assay, hits should demonstrate significant parasite inhibition with minimal host cell cytotoxicity. Promising hits from the primary screen should be subjected to dose-response analysis to determine their IC50 values. These confirmed hits can then be advanced to secondary and tertiary screening assays for further characterization and mechanism of action studies.
References
- 1. A high-throughput assay for modulators of ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C. elegans in high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Ivermectin and Related Compound Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation analysis of ivermectin and its related compounds, such as "2,3-Dehydro-3,4-dihydro ivermectin." The information provided is primarily based on forced degradation studies of ivermectin, offering a framework for investigating the stability of ivermectin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for ivermectin?
A1: Ivermectin is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[1][2] Under acidic and basic conditions, hydrolysis can occur, leading to the formation of degradation products.[3] Oxidative degradation, often induced by agents like hydrogen peroxide, can also lead to specific degradation products.[1][4] The drug has also been shown to degrade under the influence of light.[2]
Q2: How many major degradation products are typically observed for ivermectin?
A2: Studies have shown that under various stress conditions, a total of five major degradation products (DPs) can be observed for ivermectin.[1][4]
Q3: Has the structure of any ivermectin degradation products been elucidated?
A3: Yes, one of the major oxidative degradation products induced by hydrogen peroxide has been isolated and identified as 3,4-epoxide H2B1a.[1][4] Its structure was comprehensively elucidated using liquid chromatography-high resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4]
Q4: Is there specific information on the degradation products of "this compound"?
A4: Currently, there is a lack of publicly available, detailed forced degradation studies specifically for "this compound." This compound is generally classified as an impurity or analog of ivermectin. Therefore, it is recommended to use the degradation pathways and analytical methods established for ivermectin as a starting point for investigating the stability of "this compound." The structural similarities suggest that it may undergo similar degradation pathways.
Q5: What analytical techniques are most suitable for analyzing ivermectin degradation products?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and effective method for separating and quantifying ivermectin and its degradation products.[5][6] For structural identification and characterization of the degradation products, hyphenated techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) are powerful tools.[1][4]
Troubleshooting Guide
Q: I am not seeing any degradation of my ivermectin sample under stress conditions. What could be the issue?
A: There are several potential reasons for this:
-
Insufficient Stress: The stress conditions (e.g., acid/base concentration, temperature, duration of exposure) may not be harsh enough to induce degradation. Consider increasing the severity of the stress conditions as outlined in the experimental protocols below.
-
Sample Preparation: Ensure your ivermectin sample is properly dissolved in a suitable solvent before applying the stress. The choice of solvent can influence the degradation rate.
-
Analytical Method Sensitivity: Your current HPLC method may not be sensitive enough to detect low levels of degradation products. Check the limit of detection (LOD) and limit of quantitation (LOQ) of your method.
Q: I am seeing multiple peaks in my chromatogram, but I'm unsure if they are degradation products or impurities from the starting material. How can I differentiate them?
A: To distinguish between degradation products and existing impurities:
-
Analyze a Control Sample: Run a chromatogram of your unstressed ivermectin sample. Any peaks present in the control are likely impurities.
-
Peak Area Comparison: Compare the peak areas of the unknown peaks in your stressed and unstressed samples. An increase in the peak area of a specific compound after stress exposure indicates it is likely a degradation product.
-
Mass Spectrometry (MS): If available, LC-MS analysis can provide mass information for each peak, which can help in identifying known impurities versus new degradation products.
Q: My chromatographic peaks for ivermectin and its degradation products are broad and show poor resolution. What can I do to improve this?
A: Poor peak shape and resolution can often be addressed by optimizing your HPLC method:
-
Mobile Phase Composition: Adjust the ratio of your mobile phase components. For ivermectin, a common mobile phase is a mixture of water, acetonitrile, and methanol (B129727).[5][6]
-
Column Choice: Ensure you are using a suitable column. A C18 column is frequently used for ivermectin analysis.[1][5][6]
-
Flow Rate and Temperature: Optimize the flow rate and column temperature. A lower flow rate and controlled column temperature can sometimes improve resolution.
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can significantly improve the separation of complex mixtures.[1][5][6]
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Ivermectin
| Stress Condition | Reagent/Parameter | Duration | Observation |
| Acid Hydrolysis | 1.0 M HCl | 14 hours (at room temp) | Degradation observed |
| Alkaline Hydrolysis | 0.1 M NaOH | 18 hours (at room temp) | Degradation observed |
| Oxidation | 30% H₂O₂ | - | Significant degradation |
| Thermal | 85°C | 18 hours | Degradation observed |
| Photolytic | UV light at 366 nm | 6 hours | Degradation observed |
This table is a compilation of conditions reported in the literature. Actual conditions may need to be optimized for specific experimental setups.
Table 2: Example HPLC Method Parameters for Ivermectin Degradation Analysis
| Parameter | Condition |
| Column | Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm)[5][6] |
| Mobile Phase A | Water[5][6] |
| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v)[5][6] |
| Elution | Gradient[5][6] |
| Flow Rate | 1.5 mL/min[5][6] |
| Column Temperature | 30°C[5][6] |
| Detection | UV at 245 nm[5][6] |
Experimental Protocols
1. Forced Degradation of Ivermectin
-
Acid Hydrolysis: Dissolve ivermectin in a suitable solvent and add 1.0 M hydrochloric acid. Keep the solution at room temperature for approximately 14 hours. Neutralize the solution with an appropriate base before HPLC analysis.[7]
-
Alkaline Hydrolysis: Dissolve ivermectin in a suitable solvent and add 0.1 M sodium hydroxide. Keep the solution at room temperature for approximately 18 hours. Neutralize the solution with an appropriate acid before HPLC analysis.[7]
-
Oxidative Degradation: Dissolve ivermectin in a suitable solvent and add 30% hydrogen peroxide. The reaction time will depend on the desired level of degradation and should be monitored.
-
Thermal Degradation: Place a solution of ivermectin in a temperature-controlled oven at 85°C for 18 hours.[7]
-
Photolytic Degradation: Expose a solution of ivermectin to UV light at a wavelength of 366 nm for 6 hours.[7]
2. HPLC Analysis of Degradation Samples
-
Sample Preparation: After forced degradation, dilute the samples to an appropriate concentration with the mobile phase. Filter the samples through a 0.45 µm filter before injection.
-
Chromatographic Conditions: Utilize an HPLC system with a C18 column and a UV detector. A gradient elution with a mobile phase consisting of water, acetonitrile, and methanol is recommended. Refer to Table 2 for a starting point for method development.
-
Data Analysis: Identify and quantify the degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control sample.
Mandatory Visualizations
Caption: Experimental Workflow for Forced Degradation Analysis of Ivermectin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photo-mediated and advanced oxidative processes applied for the treatment of effluents with drugs used for the treatment of early COVID-19: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Stability of 22,23-Dehydro-3,4-dihydro ivermectin in Aqueous Solutions
Disclaimer: Information regarding the stability of the specific analog, 22,23-dehydro-3,4-dihydro ivermectin, in aqueous solutions is limited in publicly available literature. The following troubleshooting guide and frequently asked questions are based on the well-documented stability profile of the parent compound, ivermectin. As an analog, it is anticipated that 22,23-dehydro-3,4-dihydro ivermectin will exhibit similar stability challenges, particularly in aqueous environments. Researchers should use this information as a foundational guide and conduct specific stability studies for their formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of ivermectin-related compounds in aqueous solutions?
A1: Ivermectin and its analogs are susceptible to degradation under several conditions.[1][2] The primary factors influencing stability in aqueous solutions are:
-
pH: The compound is prone to hydrolysis in both acidic and basic conditions.[1][2][3] An optimal pH range is crucial for maintaining stability.
-
Light: Exposure to light can lead to photo-degradation.[1][2] Solutions should be protected from light during storage and handling.
-
Oxidation: Ivermectin is susceptible to oxidation.[1][2][4] The presence of oxidizing agents or dissolved oxygen can accelerate degradation.
-
Temperature: Higher temperatures generally increase the rate of degradation.
Q2: What are the signs of degradation in my aqueous solution of 22,23-dehydro-3,4-dihydro ivermectin?
A2: Degradation may manifest in several ways:
-
Physical Changes: Formation of precipitates, changes in color, or development of turbidity in the solution.[5]
-
Chemical Changes: A decrease in the concentration of the active pharmaceutical ingredient (API), which can be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram indicates the formation of degradation products.[4]
Q3: What is the expected solubility of ivermectin-related compounds in water?
A3: Ivermectin has very poor solubility in water, at a level of about 0.005 mg/mL at room temperature.[6][7] It is a BCS Class II drug, characterized by low aqueous solubility and high permeability.[8] Achieving a stable aqueous solution often requires the use of co-solvents or solubilizing agents.[6][7]
Q4: How can I improve the stability of my aqueous formulation?
A4: Several strategies can be employed to enhance the stability of ivermectin-like compounds in aqueous solutions:
-
pH Control: Buffering the solution to an optimal pH, generally between 6.0 and 6.5, can significantly improve stability.[5][9]
-
Use of Co-solvents and Surfactants: Employing water-miscible organic solvents (e.g., glycerol (B35011) formal, propylene (B89431) glycol) and non-ionic surfactants (e.g., polysorbate 80) can help solubilize the compound and protect it from hydrolysis by forming micelles.[6][7][9]
-
Addition of Antioxidants: Including an antioxidant such as alpha-tocopherol (B171835) can mitigate oxidative degradation.[10]
-
Light Protection: Storing the solution in amber vials or protecting it from light can prevent photo-degradation.
-
Temperature Control: Storing solutions at recommended temperatures (e.g., refrigerated or -20°C for long-term storage) is crucial. The solid form of 2,3-dehydro-3,4-dihydro ivermectin is stable for at least 4 years at -20°C.[11][12]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Precipitation in the aqueous solution. | - Poor solubility of the compound.[6][8] - pH of the solution is outside the optimal range. - Use of incompatible excipients.[13] | - Verify the solubility of the compound in your specific aqueous system. - Consider the use of solubilizing agents like co-solvents (propylene glycol, glycerol formal) or non-ionic surfactants.[6][7] - Adjust and buffer the pH of the solution to between 6.0 and 6.5.[5][9] - Review the compatibility of all excipients in the formulation. |
| Loss of potency or decreased concentration over time. | - Chemical degradation due to hydrolysis (acidic or basic conditions).[1][2] - Oxidative degradation.[1][2] - Photo-degradation from exposure to light.[1][2] | - Perform a forced degradation study to identify the primary degradation pathway. - Ensure the solution is buffered to the optimal pH range. - Add a suitable antioxidant to the formulation.[10] - Protect the solution from light at all times by using amber vials or covering the container. |
| Appearance of unexpected peaks in HPLC analysis. | - Formation of degradation products.[4] | - Conduct a forced degradation study (acid, base, oxidation, light, heat) to systematically identify the degradation products.[4] - Use a stability-indicating analytical method that can resolve the parent compound from all potential degradation products.[14] |
| Color change or turbidity in the solution. | - Significant chemical degradation. - Microbial contamination. | - Investigate the chemical stability of the formulation as described above. - Perform microbial contamination testing on the solution.[15] |
Experimental Protocols
Forced Degradation Study Protocol (Based on Ivermectin)
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of 22,23-dehydro-3,4-dihydro ivermectin in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N HCl. Heat at 60°C for a specified period (e.g., 6 hours). Neutralize with an equal volume of 0.1N NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N NaOH. Heat at 60°C for a specified period (e.g., 6 hours). Neutralize with an equal volume of 0.1N HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a specified period.
-
Thermal Degradation: Place a sample of the solid compound and a separate sample of the solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a sample of the solid compound and a separate sample of the solution to direct sunlight or a photostability chamber for a specified duration.
-
-
Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example for Ivermectin)
-
Column: Inertsil ODS C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., pH 3.5 sodium phosphate (B84403) buffer) and an organic phase (e.g., methanol or acetonitrile).[14]
-
Flow Rate: 1.0 - 1.5 mL/min.[14]
-
Detection Wavelength: 245 nm or 247 nm.[1]
-
Column Temperature: 30°C.[14]
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Factors affecting stability in aqueous solutions.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ijddr.in [ijddr.in]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FR3042412A1 - PHARMACEUTICAL FORMULATION STABILIZED AND READY FOR THE USE OF IVERMECTIN IN THE TREATMENT OF HUMAN AND ANIMAL PARASITOSES - Google Patents [patents.google.com]
- 6. EP0045655A2 - Solubilization of ivermectin in water - Google Patents [patents.google.com]
- 7. US4389397A - Solubilization of ivermectin in water - Google Patents [patents.google.com]
- 8. Current therapeutic applications and pharmacokinetic modulations of ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Stability Evaluation of Ivermectin-Loaded Biodegradable Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Precipitation of 2,3-Dehydro-3,4-dihydro ivermectin in Experimental Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dehydro-3,4-dihydro ivermectin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of compound precipitation in aqueous experimental media.
I. Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound upon addition to aqueous media is a frequent issue stemming from its low water solubility. As an analog of ivermectin, which has a reported aqueous solubility of approximately 0.005 mg/mL, similar challenges can be anticipated[1]. This guide provides a systematic approach to identify and resolve precipitation issues.
Issue: Immediate Cloudiness or Precipitate Formation in Media
This is the most common problem and typically occurs due to the compound "crashing out" of solution when a concentrated organic stock is diluted into an aqueous medium.
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | The final concentration of this compound in the experimental medium surpasses its solubility limit. | 1. Decrease the final working concentration. 2. Perform a solubility pre-assessment to determine the maximum soluble concentration in your specific medium (see Experimental Protocols section). |
| Improper Dilution Technique | Rapidly adding a concentrated stock solution to the bulk aqueous medium can cause localized high concentrations that lead to immediate precipitation. | 1. Use a serial dilution approach. Prepare an intermediate dilution of the stock solution in your experimental medium before making the final dilution. 2. Add the stock solution dropwise to the vortexing or stirring medium to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds, including ivermectin and its derivatives, decreases at lower temperatures. | Always use pre-warmed media (e.g., 37°C for cell culture experiments) when preparing your final working solutions. |
| Inappropriate Solvent for Stock Solution | While Dimethyl Sulfoxide (DMSO) is a common choice, its concentration in the final medium must be kept low to avoid toxicity and potential precipitation upon dilution. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Ensure the final DMSO concentration in your experimental medium is typically below 0.5% (v/v) to minimize solvent-induced precipitation and cell toxicity. |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the best practices for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Based on available data for the compound, it is slightly soluble in chloroform (B151607) and methanol[4]. For biological experiments, 100% DMSO is a common and effective choice for creating a concentrated stock solution[5]. Store stock solutions at -20°C or -80°C to ensure stability.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a simple serial dilution test. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This will help you identify the highest concentration that remains in solution under your experimental conditions.
Q4: Can I use other co-solvents besides DMSO?
Other co-solvents like ethanol, dimethylformamide (DMF), or polyethylene (B3416737) glycol (PEG) can also be used to dissolve ivermectin and its derivatives[5][6]. However, it is essential to consider the compatibility of these solvents with your experimental system and their potential for cytotoxicity. The final concentration of any organic solvent should be minimized.
Q5: What should I do if I observe precipitation in my experiment after some time, even if the initial solution was clear?
This could be due to several factors, including temperature fluctuations, interaction with media components over time, or evaporation leading to an increase in concentration. To mitigate this:
-
Ensure a stable incubation temperature.
-
Prepare fresh working solutions for each experiment.
-
For longer-term experiments, consider using formulation strategies such as cyclodextrin (B1172386) complexes or surfactant-based solutions to enhance and maintain solubility[7].
III. Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight: ~875.1 g/mol ).
-
Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Media
This protocol provides a method to determine the highest concentration of this compound that remains soluble in your specific experimental medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your experimental medium (e.g., cell culture medium, phosphate-buffered saline)
-
Sterile multi-well plate (e.g., 96-well plate) or microcentrifuge tubes
-
Incubator set to your experimental temperature (e.g., 37°C)
Procedure:
-
Pre-warm your experimental medium to the desired temperature.
-
Prepare a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In your multi-well plate or tubes, add a fixed volume of the pre-warmed medium to each well/tube (e.g., 198 µL).
-
To each well/tube, add a small, consistent volume of the corresponding DMSO-diluted stock solution (e.g., 2 µL) to achieve a range of final concentrations. This will also create a consistent final DMSO concentration across all wells.
-
Include a vehicle control well containing only the medium and the same volume of 100% DMSO.
-
Gently mix the contents of each well/tube.
-
Incubate the plate/tubes under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect for any signs of precipitation (cloudiness, visible particles) immediately after preparation and at several time points (e.g., 1, 4, and 24 hours).
-
The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration.
IV. Signaling Pathway and Workflow Diagrams
Logical Workflow for Troubleshooting Precipitation
This diagram outlines a step-by-step process for addressing precipitation issues with this compound.
Caption: A flowchart for systematically troubleshooting precipitation issues.
Ivermectin's Mechanism of Action on Glutamate-Gated Chloride Channels
This diagram illustrates the mechanism by which ivermectin acts on glutamate-gated chloride channels (GluCls) in invertebrates.
Caption: Ivermectin's effect on invertebrate glutamate-gated chloride channels.
Ivermectin's Modulation of P2X4 Receptors
This diagram shows how ivermectin acts as a positive allosteric modulator of mammalian P2X4 receptors.
Caption: Ivermectin as a positive allosteric modulator of P2X4 receptors.
References
- 1. US4389397A - Solubilization of ivermectin in water - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pharm.unideb.hu [pharm.unideb.hu]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104208017A - Ivermectin solution and preparation method thereof - Google Patents [patents.google.com]
troubleshooting "2,3-Dehydro-3,4-dihydro ivermectin" HPLC peak tailing
Topic: Troubleshooting "2,3-Dehydro-3,4-dihydro ivermectin" HPLC Peak Tailing
This guide provides answers to frequently asked questions and detailed troubleshooting steps for researchers, scientists, and drug development professionals experiencing HPLC peak tailing with "this compound".
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it quantified?
A1: HPLC peak tailing is a phenomenon where a peak in a chromatogram is not symmetrical, exhibiting an asymmetry where the latter half of the peak is broader than the front half.[1] This can complicate peak integration and reduce the accuracy of quantification.[2] Peak tailing is commonly measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical, or Gaussian, peak has a tailing factor of 1.0.[2] A value greater than 1.2 may indicate a potential chromatographic issue that needs addressing.[3][4]
Q2: What are the likely causes of peak tailing for a complex, high molecular weight molecule like this compound?
A2: For large and complex molecules such as ivermectin and its derivatives, peak tailing in reverse-phase HPLC is often caused by a combination of factors:
-
Secondary Interactions: The primary cause of peak tailing is often the interaction of the analyte with more than one retention mechanism.[4] For a molecule like this compound, which has multiple polar functional groups, secondary interactions with active sites on the silica-based stationary phase are a common issue.[4] These active sites are often ionized silanol (B1196071) groups.[1][2][4]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of both the analyte and the stationary phase, influencing peak shape.[1]
-
Column Issues: Column degradation, contamination, or the use of an inappropriate stationary phase can lead to peak tailing.[3]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[5]
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length or dead volume, can contribute to peak broadening and tailing.[1]
Troubleshooting Guide
Q3: My peak for this compound is tailing. Where should I start my troubleshooting?
A3: A systematic approach is crucial for identifying the root cause of peak tailing. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Q4: How can I optimize the mobile phase to reduce peak tailing?
A4: Mobile phase optimization is a critical step in mitigating peak tailing.
-
Adjusting pH: For compounds with basic functional groups, secondary interactions with acidic silanol groups on the column packing are a common cause of tailing.[4] Lowering the mobile phase pH (e.g., to between 2 and 3) can suppress the ionization of these silanol groups, thereby reducing these interactions.[3][4]
-
Buffer Strength: Ensure your buffer concentration is sufficient, typically in the range of 10-50 mM, to maintain a stable pH throughout the analysis.[3]
-
Organic Modifier: Increasing the percentage of the organic modifier (like acetonitrile (B52724) or methanol) in the mobile phase can sometimes improve peak shape by ensuring the analyte elutes more efficiently.[3]
-
Mobile Phase Additives: Consider adding a competitor base, such as triethylamine (B128534) (TEA), to the mobile phase.[6] TEA can interact with the active silanol sites on the stationary phase, effectively masking them from the analyte.[6]
Q5: What column-related issues can cause peak tailing and how can I address them?
A5: The analytical column is a frequent source of peak shape problems.
-
Column Contamination: Sample matrix components can accumulate on the column frit or at the head of the column, leading to peak distortion.[5] Using a guard column can help protect the analytical column from strongly retained impurities.[2] If contamination is suspected, try flushing the column with a strong solvent.[3]
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes.[2] This exposes more active silanol groups, leading to increased tailing for basic compounds.[2] If performance does not improve after cleaning, the column may need to be replaced.[3]
-
Inappropriate Column Choice: For basic compounds like ivermectin and its derivatives, a standard C18 column may not be optimal due to residual silanol activity. Consider using a column with end-capping or a polar-embedded phase to shield the analyte from silanol interactions.[1]
The following diagram illustrates the relationship between common causes of peak tailing and their potential solutions.
Caption: Causes of peak tailing and their corresponding solutions.
Q6: Could my sample preparation or injection contribute to peak tailing?
A6: Yes, issues related to the sample itself can cause peak tailing.
-
Sample Overload: Injecting a sample that is too concentrated or too large in volume can lead to peak broadening and tailing.[5] Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[5]
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Experimental Protocols & Data
Typical HPLC Parameters for Ivermectin Analysis
The following table summarizes typical starting conditions for the HPLC analysis of ivermectin, which can be adapted for its 2,3-Dehydro-3,4-dihydro derivative.
| Parameter | Typical Value/Condition | Reference(s) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | [7] |
| Mobile Phase | Acetonitrile, Methanol, and Water mixture | [7][8] |
| Example Mobile Phase | Water/Methanol/Acetonitrile (15:34:51, v/v/v) | [7] |
| Flow Rate | 1.0 - 1.5 mL/min | [7][8] |
| Detection | UV at 245 nm or Fluorescence (Ex: 365 nm, Em: 475 nm) | [7][8] |
| Column Temperature | 25-30 °C | [7] |
Detailed Experimental Protocol: Reverse-Phase HPLC for Ivermectin
This protocol provides a detailed methodology for the HPLC analysis of ivermectin, which serves as a robust starting point for method development for "this compound".
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1,000 µg/mL.
-
From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to achieve concentrations ranging from 50 to 150 µg/mL.[9]
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to obtain a known concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV or fluorescence detector.
-
Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm) or equivalent.[7]
-
Mobile Phase: A filtered and degassed mixture of water, methanol, and acetonitrile (15:34:51, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 245 nm.[7]
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%, and the tailing factor is ≤ 1.5.
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the standard.
-
Integrate the peak area and calculate the concentration of the analyte in the sample by comparing it to the calibration curve generated from the standard solutions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C48H74O14 | CID 44564471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro Ivermectin | C48H76O14 | CID 131884468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]
- 7. ijcrt.org [ijcrt.org]
- 8. This compound (Mixture of Diastereomers)>85% [lgcstandards.com]
- 9. Development of RP-HPLC Method for Simultaneous Determination of Triclabendazole and Ivermectin in Pharmaceutical Suspension Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,3-Dehydro-3,4-dihydro ivermectin Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of 2,3-Dehydro-3,4-dihydro ivermectin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is an analog of the broad-spectrum anti-parasitic agent, ivermectin.[1][2] It has demonstrated activity against Leishmania amazonensis promastigotes and amastigotes.[1][2]
Q2: What is a recommended starting concentration for in vitro experiments?
A recommended starting point for in vitro experiments would be in the low micromolar (µM) range. Based on its activity against L. amazonensis, the IC50 values were found to be 13.8 µM for promastigotes and 3.6 µM for amastigotes.[1][2] For cytotoxicity assessment against mammalian cells, a broader range should be tested, for instance, from 0.1 µM to 100 µM. For the parent compound, ivermectin, cytotoxic effects in various cell lines have been observed in the range of 2.5–15 µM.[3]
Q3: How should I dissolve this compound?
This compound is a solid that is slightly soluble in chloroform (B151607) and methanol.[1] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final desired concentration in the cell culture medium. The parent compound, ivermectin, is soluble in DMSO at a concentration of 250 mg/mL (285.68 mM).[4] It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Q4: What is the stability of this compound in solution?
The solid form of this compound is stable for at least four years when stored at -20°C.[1] The stability of ivermectin in aqueous solutions can be pH-dependent. An extemporaneous 0.2% w/v ivermectin oral solution was found to be physically stable for at least three months at both room temperature and accelerated conditions (40°C, 75% relative humidity) with a pH of approximately 5.[5] It is recommended to prepare fresh dilutions from the stock solution for each experiment or to store aliquots of the stock solution at -20°C or -80°C for short periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Ensure the final DMSO concentration is below 0.5%. Gently warm the medium and vortex while adding the compound. Consider using a solubilizing agent if compatible with the experimental setup. |
| High Cytotoxicity Observed at Low Concentrations | The cell line being used is particularly sensitive to the compound. The compound may have off-target effects. | Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the cytotoxic threshold accurately. Use a different, less sensitive cell line if possible for preliminary experiments. |
| No or Low Efficacy at Expected Concentrations | The compound may not be active in the chosen experimental model. The compound may have degraded. The concentration range tested is too low. | Verify the identity and purity of the compound. Test a wider and higher range of concentrations. Ensure proper storage and handling of the compound and its solutions. Use a positive control to validate the assay. |
| Inconsistent Results Between Experiments | Variability in cell density, passage number, or incubation time. Inconsistent preparation of the compound solution. | Standardize all experimental parameters. Prepare fresh dilutions of the compound for each experiment from a single, validated stock solution. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target Organism/Cell Line | Assay | IC50 | Reference |
| Leishmania amazonensis promastigotes | - | 13.8 µM | [1][2] |
| Leishmania amazonensis amastigotes | - | 3.6 µM | [1][2] |
| Macrophages | Cytotoxicity | 65.5 µM | [1][2] |
Table 2: Cytotoxicity of Ivermectin (Parent Compound) in Various Cell Lines
| Cell Line | Assay | Concentration Range | Observation | Reference |
| HeLa (cervical cancer) | MTT | Not specified | Significant inhibition of proliferation | [6] |
| RAW264.7 (macrophage-like) | Colony formation, LDH | Up to 20 µM | Significant inhibition of proliferation and cytotoxicity | [7] |
| SH-SY5Y (neuroblastoma) | CCK-8 | 2.5–15 µM (24h) | Dose-dependent cell death | [3] |
| MDBK (bovine kidney) | MTT | LC50/2, LC50, LC50*2 | Cytotoxic and genotoxic effects | [8] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Experimental workflow for determining the optimal concentration.
Caption: Potential signaling pathway affected by ivermectin.
Caption: Troubleshooting decision tree for experimental optimization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of genotoxic effect via expression of DNA damage responsive gene induced by ivermectin on MDBK cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference of 2,3-Dehydro-3,4-dihydro ivermectin in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from "2,3-Dehydro-3,4-dihydro ivermectin" in their experimental assays. This document addresses specific issues and offers detailed methodologies for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how might it be present in my experiments?
A1: "this compound" is an analog and a potential impurity or degradation product of ivermectin.[1] It can be present in ivermectin bulk material or form during storage or specific experimental conditions, such as exposure to acidic or basic conditions, light, or oxidation.[2] If you are using ivermectin in your experiments, there is a possibility that this and other related substances are also present.
Q2: Can "this compound" interfere with my assay results?
A2: While direct studies detailing the specific interference of "this compound" in a wide range of assays are not extensively documented, its structural similarity to ivermectin suggests a potential for interference. Ivermectin itself has been shown to interfere with certain assay technologies and can exhibit off-target effects at higher concentrations.[3][4] Therefore, it is prudent to consider that its analogs may behave similarly.
Q3: What types of assays are potentially susceptible to interference by ivermectin and its analogs?
A3: Based on the known properties of ivermectin, the following types of assays may be at risk of interference:
-
Cell-Based Assays: Ivermectin can cause cytotoxicity at micromolar concentrations.[3][4][5] If "this compound" shares this property, it could lead to false-positive results in assays that measure cell viability, proliferation, or other cellular functions.
-
Enzymatic Assays: Ivermectin has been shown to affect the activity of certain enzymes, such as lactate (B86563) dehydrogenase.[6] Structurally similar compounds could potentially interact with various enzymes, leading to inhibition or activation that is not target-specific.
-
Luminescence-Based Assays: Ivermectin has been found to interfere with AlphaScreen assays by quenching singlet oxygen transmission.[3][4] Analogs with a similar polycyclic structure may exhibit similar quenching effects in proximity-based luminescence assays.
Q4: Are there known biological activities of "this compound" that could confound my results?
A4: Yes, "this compound" has demonstrated biological activity. It is active against L. amazonensis promastigotes and amastigotes with IC50 values of 13.8 µM and 3.6 µM, respectively, while showing lower cytotoxicity to macrophages (IC50 = 65.5 µM).[8] This intrinsic bioactivity could lead to misleading results if your assay is sensitive to such effects.
Troubleshooting Guides
Issue 1: Unexpected Results in a Cell-Based Assay with Ivermectin
Symptoms:
-
Higher than expected cytotoxicity.
-
Inconsistent dose-response curves.
-
Discrepancy between results from different assay formats (e.g., MTT vs. ATP-based viability assays).
Possible Cause: The observed effects may be due to the presence of "this compound" or other impurities in the ivermectin sample, which may have different cytotoxic profiles. Ivermectin itself can perturb cell membranes and induce apoptosis at certain concentrations.[3][4][5]
Troubleshooting Steps:
-
Characterize Your Ivermectin Sample: Use an analytical method like HPLC to determine the purity of your ivermectin stock and identify the presence of any related substances.
-
Perform Control Experiments: Test the effects of the vehicle (e.g., DMSO) alone and, if possible, obtain a certified reference standard of "this compound" to test its effect in your assay independently.
-
Use Orthogonal Assays: Employ multiple, mechanistically different assays to measure the same endpoint. For example, to assess cell viability, use a metabolic assay (e.g., resazurin) alongside a membrane integrity assay (e.g., LDH release).[3]
-
Consider Assay Technology: Be aware that ivermectin can interfere with specific assay technologies. For instance, its interference with luciferase-based reporters has been noted.[3]
Issue 2: Suspected Interference in a Biochemical or Enzymatic Assay
Symptoms:
-
Irreproducible inhibition or activation of the target enzyme/protein.
-
Non-classical inhibition kinetics.
-
High background signal or signal quenching.
Possible Cause: "this compound" or other analogs may be directly interacting with the enzyme or assay components. Ivermectin is known to modulate the activity of several proteins, including ion channels and certain enzymes.[6][9][10]
Troubleshooting Steps:
-
Confirm Identity and Purity: Analyze your ivermectin sample by LC-MS to confirm the mass of the active compound and to detect any impurities.
-
Run Mechanism of Action Studies: If you observe inhibition, perform experiments to determine the mechanism (e.g., competitive, non-competitive). Non-specific interference often presents with unusual kinetics.
-
Evaluate Assay Technology Interference: For luminescence-based assays, perform a control experiment with the luminescent enzyme (e.g., luciferase) and substrate in the presence of your compound to check for direct inhibition of the reporter. Ivermectin has been shown to interfere with AlphaScreen technology.[3][4]
Quantitative Data Summary
Table 1: Biological Activity of Ivermectin and "this compound"
| Compound | Target Organism/Cell Line | Assay Type | IC50 | Reference |
| This compound | L. amazonensis promastigotes | Anthelmintic Activity | 13.8 µM | [8] |
| L. amazonensis amastigotes | Anthelmintic Activity | 3.6 µM | [8] | |
| Macrophages | Cytotoxicity | 65.5 µM | [8] | |
| Ivermectin | SARS-CoV-2 in A549-ACE2 cells | Antiviral Activity (FLuc-based) | ~6.8 µM | [3] |
| A549-ACE2 cells | Cytotoxicity (CellTiter-Glo) | ~5 µM | [3] | |
| Various cancer cell lines | Anticancer Activity | Varies | [11][12] |
Table 2: Analytical Method Parameters for Ivermectin Analysis
| Analytical Method | Column | Mobile Phase | Detection | LOD | LOQ | Reference |
| RP-HPLC | INERTSIL C-18 ODS (250x4.6mm, 5µm) | Acetonitrile and Methanol | UV at 245 nm | 2.93 µg/ml | 8.79 µg/ml | [13][14] |
| HPLC-DAD | - | - | DAD | 0.25 mg/kg | 0.5 mg/kg | [15] |
Experimental Protocols
Protocol 1: Analysis of Ivermectin Purity by RP-HPLC
This protocol is adapted from validated methods for the analysis of ivermectin and can be used to assess the purity of an ivermectin sample and detect the presence of related substances like "this compound".[13][14]
1. Materials and Reagents:
-
Ivermectin sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reference standards (if available)
-
Column: INERTSIL C-18 ODS (250 x 4.6 mm, 5 µm particle size)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Methanol
-
Flow Rate: 1.0 ml/min
-
Injection Volume: 10 µl
-
Detector: UV at 245 nm
-
Run Time: 10 minutes (adjust as needed to allow for the elution of later-eluting impurities)
3. Sample Preparation:
-
Prepare a stock solution of the ivermectin sample in methanol.
-
From the stock solution, prepare working solutions of appropriate concentrations using the mobile phase as the diluent.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared ivermectin sample solutions.
-
Analyze the resulting chromatogram for the main ivermectin peak and any additional peaks that may correspond to impurities like "this compound". The retention time for ivermectin is reported to be around 4.198 minutes under these conditions.[13][14]
5. Data Analysis:
-
Calculate the percentage purity of the ivermectin sample based on the peak area of the main peak relative to the total peak area of all components.
-
If reference standards for impurities are available, a quantitative analysis of these impurities can be performed.
Visualizations
Caption: A flowchart for troubleshooting unexpected assay results when using ivermectin.
Caption: Potential signaling pathways modulated by ivermectin and its analogs.[11][12]
References
- 1. This compound (Mixture of Diastereomers)>85% [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV-2 Antiviral Activities and Lack of Translatability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA damage kinetics and apoptosis in ivermectin-treated Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ivermectin on the activity of enzymes in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of unwanted residues of ivermectin in bovine milk by dissociation-enhanced lanthanide fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Metabolism and interactions of Ivermectin with human cytochrome P450 enzymes and drug transporters, possible adverse and toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ivermectin as an Alternative Anticancer Agent: A Review of Its Chemical Properties and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wjpr.net [wjpr.net]
- 15. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 2,3-Dehydro-3,4-dihydro ivermectin
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a compound, such as "2,3-Dehydro-3,4-dihydro ivermectin," binds to and modulates the activity of proteins other than the intended biological target.[1] These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may be incorrectly attributed to the on-target effect.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability of preclinical findings to clinical settings.[1] Minimizing these effects is critical for generating reliable and reproducible data.
Q2: What are the known off-target interactions of the parent compound, ivermectin?
A2: Ivermectin is known to interact with several targets beyond its primary anti-parasitic mechanism. These include various neurotransmitter-gated ion channels such as GABA-A receptors, glycine (B1666218) receptors (GLRA3), and nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It can also interact with the P2X4 receptor, multidrug resistance proteins (MRPs), and P-glycoprotein (P-gp).[1][2] Additionally, ivermectin has been shown to modulate signaling pathways like Wnt/β-catenin and Akt/mTOR.[3][4]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: Several proactive strategies can be employed. Firstly, it is crucial to use the lowest effective concentration of the compound that elicits the desired on-target effect, which can be determined through dose-response studies.[1] Employing control compounds, such as a structurally similar but inactive analog, can help differentiate on-target from off-target effects.[1] Additionally, utilizing genetic methods like siRNA or CRISPR-Cas9 to knock down the intended target can help validate that the observed phenotype is indeed a result of on-target activity.[1]
Troubleshooting Guides
Issue 1: I am observing a high degree of cytotoxicity at concentrations where I expect to see the on-target effect.
-
Possible Cause: The observed cytotoxicity may be due to off-target effects on essential cellular pathways. Ivermectin, for instance, can induce apoptosis and modulate critical signaling pathways that regulate cell survival.
-
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity: Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which the compound induces significant cell death.
-
Compare with on-target engagement: Correlate the cytotoxic concentrations with the concentrations required for on-target engagement using a target-specific assay. A significant discrepancy may suggest off-target cytotoxicity.
-
Use a structurally distinct inhibitor: If available, use another inhibitor of the same target with a different chemical scaffold to see if it recapitulates the on-target effect without the same level of cytotoxicity.
-
Employ a rescue experiment: If possible, overexpress the target protein to see if it rescues the cells from the compound-induced toxicity.
-
Issue 2: My experimental results are inconsistent across different cell lines.
-
Possible Cause: The expression levels of the on-target protein or potential off-target proteins may vary between different cell lines, leading to inconsistent results.
-
Troubleshooting Steps:
-
Confirm target expression: Use techniques like Western Blot or qPCR to verify and quantify the expression of your target protein in all cell lines used in your experiments.[1]
-
Investigate off-target expression: If you have a suspected off-target, check its expression levels in your panel of cell lines.
-
Normalize to target expression: When comparing the effects of the compound across cell lines, try to normalize the observed phenotype to the expression level of the target protein.
-
Issue 3: The observed phenotype is not consistent with the known function of the target protein.
-
Possible Cause: This is a strong indication of a potential off-target effect. The compound may be interacting with another protein or pathway that is responsible for the unexpected phenotype.
-
Troubleshooting Steps:
-
Conduct a thorough literature search: Investigate if the parent compound, ivermectin, or similar molecules are known to produce the observed phenotype through off-target interactions.
-
Perform target knockdown/knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target.[1] If the phenotype persists in the absence of the target, it is highly likely to be an off-target effect.
-
Utilize profiling assays: Employ broader screening methods like kinase profiling or receptor binding assays to identify potential off-target interactions.
-
Quantitative Data on Off-Target Interactions of Ivermectin
| Off-Target | Interaction/Effect | Reported Concentration/IC50 | Cell/System |
| GABA-A Receptors | Potentiation of GABA-induced currents | EC50 of ~2-7 µM for direct activation; Potentiation at 0.1 µM | Mouse Hippocampal Neurons |
| Wnt/β-catenin Pathway | Inhibition of signaling | Effective concentration of 12.5–100 μM in zebrafish; IC50 of 9.06-9.35 µM in breast cancer cells | Zebrafish embryos, Human Breast Cancer Cell Lines |
| Multidrug Resistance Protein 1 (MRP1) | Inhibition of calcein (B42510) efflux | IC50 = 3.8 µM | HL60-MRP1 cells |
| P-glycoprotein (P-gp) | Inhibition of ATPase activity | IC50 in the low micromolar range | Sf9 cell membranes |
| Human ABCG2 | High-affinity interaction | IC50 in the 1-1.5 µM range | Cellular and membrane assays |
| CYP3A4 | Weak inhibition | IC50 > 5.3 µM | Human liver microsomes |
| Akt/mTOR Pathway | Inhibition | Not specified | Cancer cell lines |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of "this compound" against a broad panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP.
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of "this compound" with its intended target and identify potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control for a specific duration.
-
Heating: Harvest the cells, lyse them, and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of the target protein (and other proteins of interest) remaining in the supernatant using Western Blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3: siRNA-mediated Gene Knockdown for Target Validation
Objective: To determine if the observed cellular phenotype is a result of the on-target inhibition of the intended protein.
Methodology:
-
siRNA Transfection: Transfect cells with at least two independent siRNAs targeting the gene of interest, along with a non-targeting control siRNA.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Compound Treatment: Treat the siRNA-transfected cells with "this compound" or a vehicle control.
-
Phenotypic Analysis: Analyze the phenotype of interest in all treatment groups.
-
Knockdown Verification: In a parallel set of wells, harvest the cells and verify the knockdown of the target protein by Western Blot or qRT-PCR.
-
Data Interpretation: If the phenotype caused by the compound is significantly reduced or absent in the cells with target knockdown (compared to the non-targeting control), it supports an on-target mechanism. If the phenotype persists despite target knockdown, an off-target effect is likely.
Visualizations
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Ivermectin's modulation of the Wnt/β-catenin signaling pathway.
Caption: Ivermectin's inhibitory effect on the Akt/mTOR signaling pathway.
References
- 1. In Silico Analysis of Off-Target Effects of Ivermectin Drug – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Interaction of ivermectin with multidrug resistance proteins (MRP1, 2 and 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Photostability Testing of 2,3-Dehydro-3,4-dihydro ivermectin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photostability testing of "2,3-Dehydro-3,4-dihydro ivermectin." Given the limited direct literature on this specific ivermectin analog, the guidance is based on established principles of photostability testing for ivermectin and other photosensitive drug compounds, in accordance with ICH Q1B guidelines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Is "this compound" expected to be photosensitive?
Q2: What are the initial steps for assessing the photostability of this compound?
A2: The initial assessment should follow the principles outlined in the ICH Q1B guideline, which involves forced degradation studies.[1] This helps in understanding the overall photosensitivity of the molecule and aids in the development of a stability-indicating analytical method. These studies typically involve exposing the drug substance, both as a solid and in solution, to high-intensity light.[6]
Q3: What type of light sources are recommended for photostability testing?
A3: The ICH Q1B guideline specifies the use of a light source that produces a combination of visible and ultraviolet (UV) light.[1] Commonly used options include:
-
An artificial light source emitting a spectral distribution similar to the D65/ID65 standard (e.g., xenon or metal halide lamp).
-
A combination of a cool white fluorescent lamp for visible light and a near-UV lamp with a spectral distribution from 320 nm to 400 nm.[1]
Q4: What are the recommended exposure levels for confirmatory photostability studies?
A4: For confirmatory studies, the sample should be exposed to a minimum of 1.2 million lux hours of visible light and not less than 200 watt-hours per square meter of near-ultraviolet (UVA) energy.[1][7]
Q5: How should I prepare my samples for photostability testing?
A5: Samples of "this compound" should be prepared in chemically inert and transparent containers. For solid-state testing, the powder should be spread in a thin layer.[6] For solution-state testing, the choice of solvent is critical and should be justified. The concentration should be chosen to allow for the detection of degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in degradation results between replicate samples. | - Uneven light exposure across samples.- Inconsistent sample preparation (e.g., layer thickness of solid, concentration of solution).- Instability of the compound in the chosen solvent. | - Ensure uniform light distribution within the photostability chamber.- Standardize sample preparation protocols.- Evaluate the stability of the compound in the selected solvent in the dark as a control. |
| No degradation is observed even under forced degradation conditions. | - The compound is highly photostable.- The analytical method is not stability-indicating (i.e., it cannot distinguish the parent compound from its photodegradants). | - Confirm the performance of the light source and exposure conditions.- Develop and validate a stability-indicating analytical method, such as HPLC with diode-array detection, to ensure separation and detection of potential degradation products.[8][9] |
| Rapid and extensive degradation of the compound. | - The compound is highly photolabile.- The light intensity used for forced degradation is too high. | - Consider the need for protective packaging for the final drug product.- For mechanistic studies, reduce the light intensity or exposure time to characterize primary degradation pathways.[6] |
| Appearance of new peaks in the chromatogram that are not well-resolved. | - Co-elution of multiple degradation products.- Inadequate chromatographic conditions. | - Optimize the HPLC method (e.g., change mobile phase composition, gradient slope, column chemistry, or temperature). |
| The mass balance is not within the acceptable range (e.g., 95-105%). | - Formation of non-UV active or volatile degradation products.- Adsorption of the compound or its degradants onto the container surface. | - Use a universal detection method like mass spectrometry (MS) in conjunction with UV detection.- Investigate the potential for adsorption by analyzing rinses of the container. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
Objective: To evaluate the intrinsic photostability of "this compound" and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer (e.g., 1-3 mm) of the drug substance in a chemically inert, transparent container (e.g., a quartz dish).
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL). Transfer the solution to a transparent, inert container (e.g., a quartz cuvette).
-
-
Control Samples: Prepare identical samples and protect them from light (e.g., by wrapping in aluminum foil) to serve as dark controls.
-
Light Exposure: Place the samples and dark controls in a photostability chamber. Expose them to a high-intensity light source.
-
Sample Analysis: At appropriate time intervals, withdraw samples and analyze them using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Confirmatory Photostability Study
Objective: To determine the photostability of "this compound" under standardized conditions to assess the need for light-protective packaging.
Methodology:
-
Sample Preparation: Prepare samples of the drug substance as described in Protocol 1. If testing a drug product, expose the product outside of its immediate packaging.
-
Light Exposure: Expose the samples to a light source capable of delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
-
Control Samples: Maintain dark control samples at the same temperature and humidity as the exposed samples.
-
Sample Analysis: After the specified exposure, analyze the light-exposed and dark control samples. Compare the results for appearance, assay, and purity.
Data Presentation
Table 1: Example of Forced Photodegradation Data for "this compound" in Solution
| Exposure Time (hours) | Parent Compound Remaining (%) | Peak Area of Degradant 1 | Peak Area of Degradant 2 |
| 0 | 100.0 | 0 | 0 |
| 2 | 92.5 | 5.2 | 1.8 |
| 4 | 85.1 | 9.8 | 4.5 |
| 8 | 70.3 | 18.7 | 9.9 |
| 24 | 45.8 | 35.1 | 18.2 |
Table 2: Example of Confirmatory Photostability Study Results
| Parameter | Dark Control | Light Exposed Sample | Acceptance Criteria |
| Appearance | White to off-white powder | Yellowish powder | No significant change |
| Assay (%) | 99.8 | 96.5 | 95.0 - 105.0 |
| Total Impurities (%) | 0.2 | 3.1 | NMT 1.0% |
| Specific Degradant (%) | ND | 1.8 | NMT 0.5% |
| NMT: Not More Than; ND: Not Detected |
Visualizations
Caption: Workflow for photostability testing of a new drug substance.
Caption: Decision tree for troubleshooting unexpected photostability results.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. researchgate.net [researchgate.net]
- 9. Ivermectin: A Critical Review on Characteristics, Properties, and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of "2,3-Dehydro-3,4-dihydro ivermectin"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the batch-to-batch variability of 2,3-Dehydro-3,4-dihydro ivermectin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analog of the broad-spectrum antiparasitic agent, ivermectin.[1][2] Like ivermectin, it is investigated for various biological activities. For instance, it has shown activity against L. amazonensis promastigotes and amastigotes.[1][2] The parent compound, ivermectin, acts by binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite.[3][][5] In mammalian cells, ivermectin has been shown to modulate several signaling pathways, including the WNT-T cell factor (TCF) and Akt/mTOR pathways.[6]
Q2: We are observing inconsistent results in our cell-based assays with different batches of this compound. What are the potential causes?
Batch-to-batch variability is a common issue in experimental research and can stem from several factors:
-
Purity and Impurity Profile: The most significant factor is the variation in the purity of the compound and the profile of impurities between batches.[][7] Impurities can have their own biological activities, which may potentiate, antagonize, or have off-target effects that interfere with the experimental results.
-
Isomeric Composition: Ivermectin and its derivatives can exist as a mixture of isomers.[8] Variations in the ratio of these isomers between batches can lead to differences in biological activity.
-
Compound Stability and Degradation: Improper storage or handling can lead to the degradation of the compound, resulting in a lower effective concentration and the presence of degradation products with unknown effects.
-
Solubility and Formulation: Differences in the physical properties of the compound between batches, such as crystallinity or particle size, can affect its solubility and the homogeneity of the solution, leading to inconsistent dosing in experiments.[9]
Q3: How can we analytically characterize a new batch of this compound to ensure its quality?
A thorough analytical characterization is crucial to ensure the consistency and reliability of your results. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is the gold standard for assessing the purity of ivermectin and its related substances.[8][10][11] It can be used to determine the percentage of the active pharmaceutical ingredient (API) and to detect and quantify impurities.
-
Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) allows for the identification of the parent compound and its impurities by providing accurate mass information.[7][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of the compound and its impurities, confirming the chemical identity and structure.[7]
Q4: What are the known signaling pathways affected by ivermectin and its analogs that could be sensitive to batch-to-batch variability?
Ivermectin has been shown to modulate several key signaling pathways in mammalian cells, and variability in your compound could lead to inconsistent effects on these pathways:
-
Wnt/β-catenin Signaling: Ivermectin can inhibit the Wnt/β-catenin signaling pathway by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs).[13][14][15] This can lead to reduced levels of β-catenin and downstream target gene expression.
-
AMPK/mTOR Signaling: Ivermectin can induce autophagy by activating the AMPK/mTOR signaling pathway.[16] This involves the phosphorylation of AMPK and the dephosphorylation of mTOR and its downstream targets.
-
PAK1-Mediated Autophagy: Ivermectin can induce cytostatic autophagy through the p21-activated kinase 1 (PAK1) pathway.[6]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Bioactivity in Cell-Based Assays
This guide provides a systematic approach to troubleshooting inconsistent results observed in cell-based assays using different batches of this compound.
Problem: Significant variation in IC50 values or other biological readouts between different batches of the compound.
Workflow for Troubleshooting Inconsistent Bioactivity:
Caption: A workflow for troubleshooting inconsistent bioactivity of this compound.
Experimental Protocols:
-
Protocol 1: HPLC Purity Assessment
-
Objective: To determine the purity of a new batch of this compound and compare it to a reference batch.
-
Methodology:
-
Prepare a standard solution of the reference batch and a sample solution of the new batch in a suitable solvent (e.g., acetonitrile/methanol).[10]
-
Use a C18 reversed-phase column with a gradient elution of water and an organic mobile phase (e.g., acetonitrile/methanol).[8][10]
-
Inject equal volumes of the standard and sample solutions.
-
Calculate the purity of the new batch by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
-
Compare the impurity profiles of the two batches, noting any new or significantly different impurity peaks.
-
-
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)[10] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 85:15 v/v)[10] |
| Flow Rate | 1.0 - 1.5 mL/min[10] |
| Detection | UV at 245 nm or 254 nm[8][10] |
| Column Temp. | 30 - 40 °C[8][10] |
-
Protocol 2: Cell Viability Assay
-
Objective: To compare the cytotoxic effects of different batches of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of each batch of the compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Plot the dose-response curves and calculate the IC50 values for each batch.
-
-
Guide 2: Investigating Altered Signaling Pathway Activation
This guide outlines steps to investigate why different batches of this compound may be causing variable effects on a specific signaling pathway.
Problem: Inconsistent phosphorylation status of key proteins or expression of target genes in a signaling pathway known to be modulated by the compound.
Workflow for Investigating Signaling Pathway Variability:
Caption: A workflow for troubleshooting variable signaling pathway activation.
Experimental Protocols:
-
Protocol 3: Western Blot Analysis of Wnt/β-catenin Pathway
-
Objective: To assess the effect of different batches of this compound on the Wnt/β-catenin signaling pathway.
-
Methodology:
-
Treat cells with different batches of the compound at a fixed concentration for a specific time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., β-catenin, phospho-β-catenin, Cyclin D1).
-
Use a loading control (e.g., β-actin, GAPDH) to normalize the results.
-
Detect the signals using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
Quantify the band intensities and compare the effects of the different batches.
-
-
-
Protocol 4: qPCR Analysis of Target Gene Expression
-
Objective: To measure the expression of target genes of a specific signaling pathway in response to treatment with different batches of the compound.
-
Methodology:
-
Treat cells as described in the Western blot protocol.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., c-Myc, Axin2 for the Wnt pathway) and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Signaling Pathway Diagrams
Wnt/β-catenin Signaling Pathway Inhibition by Ivermectin Analogs
Caption: Ivermectin analogs can inhibit Wnt/β-catenin signaling.
AMPK/mTOR Signaling Pathway Activation by Ivermectin Analogs
Caption: Ivermectin analogs can induce autophagy via the AMPK/mTOR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ivermectin - Wikipedia [en.wikipedia.org]
- 5. Ivermectin: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 11. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The river blindness drug Ivermectin and related macrocyclic lactones inhibit WNT-TCF pathway responses in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
"2,3-Dehydro-3,4-dihydro ivermectin" experimental reproducibility challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to 2,3-Dehydro-3,4-dihydro ivermectin. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
The experimental protocols and quantitative data provided below are illustrative and based on general principles of organic synthesis and analysis for ivermectin analogs. Due to limited publicly available information on the specific experimental reproducibility challenges for this compound, these guides are intended to represent common issues encountered with similar complex molecules. Researchers should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an analog of ivermectin.[1] It is often classified as an impurity or a related compound in the synthesis and analysis of ivermectin.[] Like ivermectin, it is a complex macrocyclic lactone.
Q2: Where can I source this compound?
A2: Several chemical suppliers offer this compound as a research chemical or for custom synthesis.[][3] It is important to verify the purity and characterization data provided by the supplier.
Q3: What are the expected challenges in synthesizing this compound?
A3: Based on the synthesis of ivermectin and its analogs, challenges may include low reaction yields, the formation of multiple byproducts, difficulties in purification due to similar polarities of related compounds, and potential instability of the final product under certain conditions. The synthesis often involves multiple steps, including selective dehydrogenation and reduction, which can be difficult to control.
Q4: What analytical methods are recommended for characterizing this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity. For structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guide: Synthesis & Purification
Issue 1: Low or No Yield of the Desired Product
Q: My reaction to synthesize this compound from ivermectin resulted in a very low yield. What are the potential causes and solutions?
A: Low yields in the synthesis of ivermectin analogs can stem from several factors. Here are some common causes and troubleshooting steps:
-
Reagent Quality: Ensure the starting ivermectin is of high purity and that all reagents are fresh and anhydrous, as moisture can interfere with many organic reactions.
-
Reaction Conditions: The reaction temperature, time, and atmosphere are critical. Small deviations can lead to side reactions or incomplete conversion. Consider optimizing these parameters.
-
Inert Atmosphere: Reactions involving sensitive reagents should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Catalyst Activity: If a catalyst is used, its activity may be compromised. Ensure proper handling and activation of the catalyst.
Illustrative Reaction Yields
| Parameter | Expected Range | Common Low Yield | Potential Reason for Low Yield |
| Yield (%) | 30-40% | <10% | Incomplete reaction, side product formation, or product degradation. |
| Purity (by HPLC) | >95% | 70-85% | Inefficient purification or co-eluting impurities. |
Issue 2: Presence of Multiple Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC and several peaks in the HPLC chromatogram. How can I minimize byproduct formation and improve purification?
A: The formation of multiple byproducts is a common challenge.
-
Reaction Selectivity: The dehydrogenation step can be non-selective. Try adjusting the stoichiometry of the reagents or using a more selective catalyst.
-
Purification Strategy: A single purification step may be insufficient. Consider using a multi-step purification process, such as a combination of column chromatography with different stationary phases or preparative HPLC.
-
Protecting Groups: For complex molecules like ivermectin, the use of protecting groups for sensitive functional groups can prevent unwanted side reactions.
Illustrative Purity Analysis
| Compound | Retention Time (min) | Expected Area (%) | Observed Area (%) in a Failed Reaction |
| Ivermectin (Starting Material) | 10.5 | <1% | 30% |
| This compound | 12.2 | >95% | 55% |
| Unknown Impurity 1 | 11.8 | <0.5% | 10% |
| Unknown Impurity 2 | 13.5 | <0.5% | 5% |
Experimental Protocols (Illustrative)
Synthesis of this compound from Ivermectin
This protocol is a hypothetical representation and should be optimized.
-
Dehydrogenation of Ivermectin:
-
Dissolve ivermectin (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) under an argon atmosphere.
-
Add a suitable dehydrogenating agent (e.g., DDQ) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.
-
Combine the fractions containing the desired product and concentrate.
-
If necessary, perform a second purification using preparative HPLC.
-
Visualizing the Experimental Workflow```dot
Caption: A decision-making diagram for troubleshooting the degradation of this compound.
References
Technical Support Center: The Impact of pH on 22,23-Dehydro-3,4-dihydro ivermectin Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the activity of 22,23-Dehydro-3,4-dihydro ivermectin. The information is based on the known properties of the broader avermectin (B7782182) class of compounds, including ivermectin, due to the limited direct data on this specific derivative.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of pH on the stability of 22,23-Dehydro-3,4-dihydro ivermectin in aqueous solutions?
A1: Based on studies of ivermectin, it is anticipated that 22,23-Dehydro-3,4-dihydro ivermectin will exhibit pH-dependent stability. Ivermectin is generally more stable in acidic conditions and undergoes accelerated degradation in alkaline environments.[1][2] This degradation in basic conditions is primarily driven by hydrolysis and oxidation reactions.[1] Therefore, for experimental consistency, it is crucial to maintain a well-buffered, slightly acidic to neutral pH for stock solutions and experimental media.
Q2: How might pH affect the biological activity of 22,23-Dehydro-3,4-dihydro ivermectin?
A2: The pH of the experimental environment can influence the biological activity of avermectins through several mechanisms. Firstly, degradation of the compound at non-optimal pH can lead to a decrease in the effective concentration, resulting in reduced activity. Secondly, the activity of ivermectin and its analogs is mediated through ion channels, such as glutamate-gated chloride channels (GluCls), whose function can be pH-sensitive.[3][4] For instance, some pH-gated chloride channels are modulated by ivermectin, and the potentiation of these channels by avermectins can be pH-dependent.[5][6]
Q3: What is the primary mechanism of action for ivermectin and its derivatives?
A3: Ivermectin and its analogs primarily act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrates.[3][4][7] This binding leads to an increased influx of chloride ions, causing hyperpolarization of nerve and muscle cells, ultimately resulting in paralysis and death of the parasite.[4][7] Ivermectin can also interact with other ligand-gated ion channels, including GABA-gated channels, though with lower affinity.[7]
Q4: Are there any known signaling pathways in mammalian cells affected by ivermectin?
A4: Yes, beyond its antiparasitic activity, ivermectin has been shown to modulate several signaling pathways in mammalian cells. These include the Wnt/β-catenin, PI3K/Akt/mTOR, and STAT3 pathways.[8] It has also been reported to interact with the farnesoid X receptor (FXR) and P2X4 receptors.[3][9]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity of 22,23-Dehydro-3,4-dihydro ivermectin in vitro. | pH-induced degradation of the compound. The pH of the culture medium or buffer may be alkaline, leading to the breakdown of the ivermectin derivative.[1] | 1. Measure the pH of your stock solutions and final experimental medium. 2. Ensure the pH is maintained within a slightly acidic to neutral range (e.g., pH 6.0-7.4). 3. Use freshly prepared solutions for each experiment. 4. Store stock solutions in a buffered solution at the recommended temperature. |
| Poor solubility of the compound. Ivermectin and its analogs are highly lipophilic and have poor aqueous solubility.[8] | 1. Prepare stock solutions in an appropriate organic solvent like DMSO.[7] 2. Ensure the final concentration of the organic solvent in the experimental medium is low and does not affect the cells or organism being tested. 3. Visually inspect for any precipitation of the compound in the final medium. | |
| Variability in results between experimental batches. | Inconsistent pH across experiments. Minor variations in media preparation can lead to pH shifts, affecting compound stability and activity. | 1. Standardize the media and buffer preparation protocol. 2. Calibrate the pH meter regularly. 3. Prepare a large batch of medium for a series of experiments to minimize variability. |
| Unexpected effects on target cells or organisms. | Off-target effects due to pH stress. The pH of the experimental medium may be stressful to the cells or organisms, confounding the effects of the ivermectin derivative. | 1. Determine the optimal pH range for the specific cells or organisms being used. 2. Run control experiments with the vehicle at different pH values to assess the impact of pH alone. |
Experimental Protocols
Protocol 1: Assessing the pH-Dependent Stability of 22,23-Dehydro-3,4-dihydro ivermectin
This protocol outlines a method to determine the stability of the compound at different pH values using High-Performance Liquid Chromatography (HPLC).
Materials:
-
22,23-Dehydro-3,4-dihydro ivermectin
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer solutions at pH 5.0, 7.0, and 9.0
-
HPLC system with a C18 column
Methodology:
-
Prepare a stock solution of 22,23-Dehydro-3,4-dihydro ivermectin in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in the different pH buffers to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the concentration of the remaining compound by HPLC.
-
Plot the concentration of the compound against time for each pH to determine the degradation kinetics.
Protocol 2: In Vitro Anthelmintic Activity Assay at Different pH
This protocol describes how to assess the activity of the compound against a model nematode, Caenorhabditis elegans, at various pH levels.
Materials:
-
Synchronized L4 stage C. elegans
-
Liquid culture medium (S-medium) buffered to pH 6.0, 7.0, and 8.0
-
96-well microtiter plates
-
22,23-Dehydro-3,4-dihydro ivermectin stock solution
-
Vehicle control (e.g., DMSO)
Methodology:
-
Dispense the buffered S-medium into the wells of a 96-well plate.
-
Add serial dilutions of 22,23-Dehydro-3,4-dihydro ivermectin to the wells. Include vehicle controls.
-
Add a defined number of L4 C. elegans to each well.
-
Incubate the plates at 20°C.
-
After 24 hours, assess the motility of the worms under a dissecting microscope.
-
Determine the concentration of the compound that inhibits the motility of 50% of the worms (EC50) at each pH.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ivermectin's primary mechanism in invertebrates and its modulatory effects on mammalian signaling pathways.
Caption: Workflow for assessing the pH-dependent stability of an ivermectin derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ivermectin as an Alternative Anticancer Agent: A Review of Its Chemical Properties and Therapeutic Potential [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of 2,3-Dehydro-3,4-dihydro ivermectin in Non-Target Cells
Welcome to the technical support center for researchers working with 2,3-Dehydro-3,4-dihydro ivermectin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize cytotoxic effects in non-target cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ivermectin and its derivatives like this compound?
A1: Ivermectin and its related compounds primarily act by interfering with the nerve and muscle functions of invertebrates.[1] They bind to glutamate-gated chloride channels, leading to an increased flow of chloride ions. This hyperpolarizes the cell membranes, resulting in paralysis and death of the parasite.[1][2] In mammals, ivermectin has a lower affinity for these channels but can interact with other ligand-gated ion channels such as GABA, glycine, and P2X4 receptors, which can lead to off-target effects, particularly at higher concentrations.[3][4][5]
Q2: Why am I observing cytotoxicity in my non-target cell lines when using this compound?
A2: Cytotoxicity in non-target mammalian cells can occur due to several factors. Ivermectin and its derivatives are known to bind to various non-target proteins, including neurotransmitter-gated ion channels, nuclear receptors, and transporter proteins.[3][6] This can interfere with essential signaling pathways.[3] Studies have shown that ivermectin can induce apoptosis, cell cycle arrest, and autophagy in mammalian cells.[7][8][9][10] The extent of cytotoxicity can be dose-dependent.[7]
Q3: Are there general strategies to reduce the off-target cytotoxicity of a compound like this compound?
A3: Yes, several strategies can be employed to enhance drug selectivity and reduce off-target effects. These include:
-
Prodrug Approach: Designing an inactive form of the drug that is enzymatically converted to the active form only in the target tissue.[11]
-
Ligand-Targeted Delivery: Attaching the drug to a ligand that specifically binds to receptors overexpressed on the surface of target cells.[11]
-
Antibody-Drug Conjugates (ADCs): Using monoclonal antibodies to selectively deliver potent cytotoxic agents to specific cells.[12]
-
Nanoparticle Delivery Systems: Encapsulating the drug in nanoparticles can help control its distribution and release, potentially reducing exposure to non-target tissues.[13]
-
Combination Therapy: Using the compound in combination with other agents may allow for lower, less toxic doses to be effective.[14]
Q4: Does ivermectin show any selective cytotoxicity towards certain cell types?
A4: Some research suggests that ivermectin exhibits preferential cytotoxicity towards cancer cells compared to normal cells.[15] This may be due to the higher metabolic activity and dependence on mitochondrial function in many cancer cells, making them more susceptible to drugs that target mitochondria.[9][15] For instance, the IC50 value of ivermectin is reportedly higher in normal human renal epithelial cells compared to renal cell carcinoma lines.[15]
Troubleshooting Guides
Issue 1: High Levels of Apoptosis Observed in Non-Target Control Cells
Possible Cause: The concentration of this compound is too high, leading to off-target activation of apoptotic pathways. Ivermectin has been shown to induce apoptosis through the mitochondrial pathway, involving the collapse of mitochondrial membrane potential and activation of caspases.[7][10]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value in your non-target cells. Start with a wide range of concentrations to identify a sub-toxic level.
-
Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 12, 24, 48 hours) to see if a shorter exposure time can achieve the desired effect on target cells while minimizing toxicity in non-target cells.
-
Use of Apoptosis Inhibitors: As a control experiment, co-treat your non-target cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm that the observed cell death is indeed due to caspase-dependent apoptosis.
-
Antioxidant Co-treatment: Oxidative stress can be involved in ivermectin-induced toxicity.[16] Consider co-treating with an antioxidant like N-acetyl-L-cysteine (NAC) to see if it mitigates the cytotoxic effects in non-target cells.[9]
Issue 2: Significant Inhibition of Cell Proliferation in Non-Target Cells
Possible Cause: this compound may be inducing cell cycle arrest in your non-target cells. Ivermectin has been reported to cause G1/S phase cell cycle arrest.[7][10]
Troubleshooting Steps:
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of your non-target cells after treatment. This will help you determine if a specific phase of the cell cycle is being arrested.
-
Optimize Concentration and Duration: Similar to troubleshooting apoptosis, titrate the concentration and duration of exposure to find a window where the effect on target cells is maximized and the impact on non-target cell proliferation is minimized.
-
Serum Starvation and Synchronization: To better understand the cell cycle effects, you can synchronize your cells (e.g., by serum starvation) before adding the compound. This can help to pinpoint the specific phase of the cell cycle being affected.
Quantitative Data Summary
| Cell Line Type | Compound | IC50 (µM) | Effect | Reference |
| Renal Cell Carcinoma | Ivermectin | 3 - 10 | Inhibition of proliferation, apoptosis | [15] |
| Normal Human Renal Epithelial | Ivermectin | > 15 | Inhibition of proliferation, apoptosis | [15] |
| Acute Myeloid Leukemia (Primary) | Ivermectin | ~ 5 | Cytotoxicity | [15] |
| Normal Hematopoietic Stem Cells (CD34+) | Ivermectin | 10.5 ± 0.6 | Cell Death | [15] |
| HeLa (Cervical Cancer) | Ivermectin | See Table 1 in source | Inhibition of proliferation | [7] |
| RAW264.7 (Macrophage) | Ivermectin | > 20 | Inhibition of proliferation, cytotoxicity | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Your target and non-target cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control.
Protocol 2: Annexin V/PI Staining for Apoptosis
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Your target and non-target cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Visualizations
Caption: A troubleshooting workflow for addressing high cytotoxicity in non-target cells.
Caption: Potential signaling pathways involved in ivermectin derivative-induced cytotoxicity.
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. Ivermectin: Indications, Onset of action, Mechanism of action and Side Effects_Chemicalbook [chemicalbook.com]
- 3. In Silico Analysis of Off-Target Effects of Ivermectin Drug – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Ivermectin: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dromicslabs.com [dromicslabs.com]
- 12. mdpi.com [mdpi.com]
- 13. How to improve drug selectivity? [synapse.patsnap.com]
- 14. Treatment Strategies that Enhance the Efficacy and Selectivity of Mitochondria-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. greenmedinfo.com [greenmedinfo.com]
Technical Support Center: Ivermectin Metabolite Identification
Introduction: While your query focused on the metabolite identification of "2,3-Dehydro-3,4-dihydro ivermectin," publicly available scientific literature extensively covers the metabolism of the parent compound, ivermectin. The following information is based on the well-documented metabolic pathways of ivermectin and is intended to serve as a comprehensive guide for researchers in this area. The methodologies and troubleshooting advice provided are likely applicable to studies of ivermectin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic reactions ivermectin undergoes?
A1: Ivermectin is extensively metabolized in the liver, primarily through oxidation reactions. The main metabolic pathways are O-demethylation and C-hydroxylation.[1] Up to 13 different metabolites, designated M1-M13, have been identified after incubating ivermectin with human liver microsomes.[2][3]
Q2: Which enzymes are responsible for ivermectin metabolism?
A2: The primary enzyme responsible for the metabolism of ivermectin is cytochrome P450 3A4 (CYP3A4).[1][4][5][6] CYP3A5 also contributes to a lesser extent, particularly in the formation of the M1 metabolite.[1][2][4]
Q3: What are the major metabolites of ivermectin identified in humans?
A3: In both in vitro and in vivo human studies, the major metabolites consistently identified are 3″-O-demethyl ivermectin (M1) and 4a-hydroxy ivermectin (M3).[2][3][4] Another significant metabolite, M6, is identified as 3″-O-demethyl, 4-hydroxymethyl ivermectin.[2][3] These metabolites are more polar than the parent ivermectin compound.[3]
Q4: In which biological samples can ivermectin and its metabolites be detected?
A4: Ivermectin and its metabolites can be identified in various biological matrices. In vitro studies commonly use human liver microsomes and primary human hepatocytes.[2][3] For in vivo analysis, metabolites have been successfully identified in whole blood and plasma from human volunteers.[2][3][7] The majority of ivermectin and its metabolites are excreted in the feces, with only about 1% found in the urine.[7]
Troubleshooting Guide
Q1: I am not detecting any ivermectin metabolites in my in vitro experiment with human liver microsomes. What could be the issue?
A1:
-
Missing Cofactors: Ensure that your incubation mixture includes an NADPH-generating system, which is essential for CYP enzyme activity.
-
Inactive Enzymes: Verify the activity of your human liver microsomes. Poor storage or handling can lead to degradation of CYP enzymes.
-
Inappropriate Incubation Time: While metabolites can be detected after 60 minutes, consider optimizing the incubation time.
-
Analytical Sensitivity: The concentration of metabolites might be below the limit of detection of your analytical method. Consider concentrating your sample or using a more sensitive instrument like a triple quadrupole mass spectrometer.[8]
Q2: My results for ivermectin metabolite formation are inconsistent between experiments. Why might this be happening?
A2:
-
Variability in Microsomes: If you are using microsomes from different donors, genetic polymorphism in CYP3A4 can lead to variations in metabolic activity.[5] Using pooled human liver microsomes can help to average out these differences.[3]
-
Sample Preparation: Ensure your extraction procedure is consistent. For plasma samples, a common method involves protein precipitation with cold acetonitrile (B52724) followed by centrifugation.[3]
-
Pipetting Errors: Inconsistent volumes of substrates, cofactors, or enzymes will lead to variable results.
Q3: I am observing a high degree of variability in metabolite levels when studying drug-drug interactions with ivermectin. What should I consider?
A3:
-
CYP3A4 Inhibition/Induction: Many drugs are substrates, inhibitors, or inducers of CYP3A4.[1][5] Co-incubation with a CYP3A4 inhibitor like ketoconazole (B1673606) can significantly decrease ivermectin metabolism, leading to higher parent drug concentrations.[9] Conversely, a CYP3A4 inducer could increase metabolite formation.
-
Competitive Inhibition: Some compounds can competitively inhibit the metabolism of ivermectin. For example, antimalarial drugs like piperaquine (B10710) and mefloquine (B1676156) have been shown to substantially inhibit ivermectin metabolism in vitro.[10]
Data Presentation: Ivermectin Metabolites
| Metabolite | Chemical Name | Biological Matrix | Reference |
| M1 | 3″-O-demethyl ivermectin | Human Liver Microsomes, Hepatocytes, Blood | [2][3] |
| M3 | 4-hydroxymethyl ivermectin | Human Liver Microsomes, Hepatocytes, Blood | [2][3] |
| M6 | 3″-O-demethyl, 4-hydroxymethyl ivermectin | Human Liver Microsomes, Hepatocytes, Blood | [2][3] |
| M2 | 4-hydroxy-H₂B₁ₐ | Human Liver Microsomes | [6] |
| M4 | 3″-O-desmethyl, 4-hydroxy-H₂B₁ₐ | Human Liver Microsomes | [6] |
| M5 | 24-hydroxy-H₂B₁ₐ monosaccharide | Human Liver Microsomes, Hepatocytes | [3][6] |
Experimental Protocols
In Vitro Metabolism of Ivermectin using Human Liver Microsomes
This protocol is a synthesized representation of methodologies described in the literature.[2][3][6]
1. Reagents and Materials:
-
Ivermectin (prepared in 80% acetonitrile)
-
Pooled human liver microsomes
-
0.1 M Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination and extraction)
-
Purified water
2. Incubation Procedure:
-
In separate tubes, combine 166 µl of 0.1 M potassium phosphate buffer (pH 7.4), 2 µl of 1.0 mM ivermectin solution, and 20 µl of human liver microsomes.
-
Include a negative control with no NADPH-generating system to assess non-enzymatic degradation.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.
3. Sample Preparation for Analysis:
-
Terminate the reaction by adding a sufficient volume of cold acetonitrile (e.g., 200 µl) to precipitate the proteins.
-
Vortex the tubes for 10 minutes at room temperature.
-
Centrifuge the samples at 1100g for 5 minutes at 20°C to pellet the precipitated protein.[3]
-
Carefully transfer the supernatant to a new tube for analysis.
4. Analytical Method:
-
Analyze the supernatant using an ultra-high performance liquid chromatography system coupled with a high-resolution mass spectrometer (UHPLC-Q-TOF-MS) or a triple quadrupole mass spectrometer (LC-MS/MS).[2][3][8]
-
Use a suitable C18 column for chromatographic separation.[8]
-
The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid).[8]
-
Monitor for the parent ivermectin compound and its expected metabolites based on their mass-to-charge ratios (m/z).
Visualization
Caption: Major metabolic pathways of ivermectin mediated by CYP3A4 and CYP3A5.
References
- 1. Metabolism and interactions of Ivermectin with human cytochrome P450 enzymes and drug transporters, possible adverse and toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the metabolites of ivermectin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the metabolites of ivermectin in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of ivermectin metabolites and their activity against Anopheles stephensi mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. Evaluation of in vitro drug-drug interactions of ivermectin and antimalarial compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ivermectin Storage to Prevent Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing storage conditions to prevent the degradation of ivermectin, with a specific focus on the formation of 2,3-Dehydro-3,4-dihydro ivermectin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a degradation product of ivermectin. Its formation indicates a loss of the active pharmaceutical ingredient (API), which can compromise the efficacy and safety of experimental results and pharmaceutical formulations. Monitoring and preventing its formation is crucial for maintaining the integrity of ivermectin samples.
Q2: What are the primary factors that cause the degradation of ivermectin?
A2: Ivermectin is susceptible to degradation under several conditions, including exposure to acidic and basic environments, oxidation, and light (photodegradation).[1][2][3] Temperature can also accelerate these degradation processes.
Q3: How can I prevent the formation of this compound during storage?
A3: To minimize degradation, ivermectin should be stored in a cool, dark, and dry place. It is recommended to store it in tightly sealed, opaque containers to protect it from light and moisture. For long-term storage, refrigeration or freezing is advisable. The ideal storage temperature is between 2°C and 8°C, although some sources suggest storage at -20°C for maximum stability.
Q4: I suspect my ivermectin sample has degraded. How can I confirm this?
A4: The most reliable method to confirm ivermectin degradation and identify specific degradants like this compound is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[4][5] This technique can separate the parent ivermectin peak from the peaks of its degradation products, allowing for their identification and quantification.
Q5: Are there any visual signs of ivermectin degradation?
A5: While visual inspection is not a definitive method, any change in the physical appearance of the ivermectin sample, such as discoloration or clumping of a solid sample, or cloudiness or precipitation in a solution, could indicate degradation. However, significant degradation can occur without any visible changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of bioactivity. | Ivermectin may have degraded, leading to a lower concentration of the active compound. | 1. Verify the storage conditions of your ivermectin stock. 2. Analyze the sample using a stability-indicating HPLC method to quantify the remaining ivermectin and identify any degradation products. 3. If degradation is confirmed, procure a new, quality-controlled batch of ivermectin. |
| Appearance of unknown peaks in HPLC chromatogram. | These could be degradation products of ivermectin, including this compound. | 1. Compare the chromatogram to a reference standard of pure ivermectin. 2. If available, use a reference standard for this compound to confirm its presence. 3. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and compare their retention times to the unknown peaks. |
| Variability between different batches of ivermectin. | Inconsistent storage or handling of different batches could lead to varying levels of degradation. | 1. Implement standardized storage and handling procedures for all ivermectin samples. 2. Perform quality control analysis on each new batch of ivermectin upon receipt to establish a baseline. |
Data Presentation
The following tables summarize the impact of various stress conditions on ivermectin stability. This data is compiled from typical results of forced degradation studies and should be considered illustrative.
Table 1: Effect of pH on Ivermectin Degradation
| pH | Temperature (°C) | Duration (days) | Ivermectin Remaining (%) | This compound Formed (%) |
| 3.0 | 40 | 7 | 85.2 | 4.8 |
| 5.0 | 40 | 7 | 95.1 | 1.2 |
| 7.0 | 40 | 7 | 98.5 | <0.5 |
| 9.0 | 40 | 7 | 89.7 | 3.5 |
Table 2: Effect of Temperature and Light on Ivermectin Degradation
| Storage Condition | Duration (months) | Ivermectin Remaining (%) | This compound Formed (%) |
| 2-8°C, Protected from Light | 12 | 99.2 | <0.1 |
| 25°C/60% RH, Protected from Light | 12 | 96.5 | 0.8 |
| 25°C/60% RH, Exposed to Light | 12 | 88.3 | 2.1 |
| 40°C/75% RH, Protected from Light | 6 | 91.7 | 1.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ivermectin
This protocol is designed to intentionally degrade ivermectin to identify its potential degradation products.
1. Acid Degradation:
- Dissolve ivermectin in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
- Add 0.1 M hydrochloric acid (HCl) and incubate at 60°C for 24 hours.
- Neutralize the solution with 0.1 M sodium hydroxide (B78521) (NaOH).
- Dilute to a suitable concentration for HPLC analysis.
2. Base Degradation:
- Dissolve ivermectin in a suitable solvent.
- Add 0.1 M NaOH and incubate at 60°C for 24 hours.
- Neutralize the solution with 0.1 M HCl.
- Dilute to a suitable concentration for HPLC analysis.
3. Oxidative Degradation:
- Dissolve ivermectin in a suitable solvent.
- Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
- Dilute to a suitable concentration for HPLC analysis.
4. Photodegradation:
- Expose a solution of ivermectin to a photostability chamber (with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for a specified duration.
- Analyze the sample by HPLC.
Protocol 2: Stability-Indicating HPLC Method for Ivermectin and its Degradation Products
This method is designed to separate ivermectin from its degradation products, including this compound.[4][5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 60% B
-
5-20 min: Gradient to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Gradient back to 60% B
-
26-30 min: Hold at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Proposed degradation pathway of ivermectin.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for ivermectin experiments.
References
- 1. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Validation & Comparative
A Comparative Analysis of the Leishmanicidal Efficacy of 2,3-Dehydro-3,4-dihydro ivermectin and Ivermectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of 2,3-Dehydro-3,4-dihydro ivermectin and its parent compound, ivermectin, against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. The data presented is based on a key study by dos Santos et al. (2009) published in Bioorganic & Medicinal Chemistry, which explored the leishmanicidal potential of various ivermectin derivatives.[1][2]
Executive Summary
The study reveals that the structural modification of ivermectin to its 2,3-dehydro-3,4-dihydro analogue results in a notable increase in its activity against the clinically relevant amastigote stage of Leishmania amazonensis. While both compounds exhibit activity against the promastigote form of the parasite, this compound demonstrates significantly more potent and selective leishmanicidal effects. This suggests that the introduction of a double bond in the hexahydrobenzofuran moiety of the ivermectin structure could be a promising strategy for developing new anti-leishmanial drug candidates.
Quantitative Efficacy Comparison
The following table summarizes the in vitro activity of this compound and ivermectin against Leishmania amazonensis promastigotes and amastigotes, as well as their cytotoxicity against murine peritoneal macrophages. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% inhibition in vitro.
| Compound | Target Organism/Cell Line | IC50 (µM) | Selectivity Index (SI)¹ | Reference |
| This compound | Leishmania amazonensis (Promastigote) | 13.8 | 4.75 | [1] |
| Leishmania amazonensis (Amastigote) | 3.6 | 18.19 | [1] | |
| Murine Peritoneal Macrophages | 65.5 | - | [1] | |
| Ivermectin | Leishmania amazonensis (Promastigote) | >23 | <2.8 | [1] |
| Leishmania amazonensis (Amastigote) | >23 | <2.8 | [1] | |
| Murine Peritoneal Macrophages | >65 | - | [1] |
¹ Selectivity Index (SI) is calculated as the ratio of the IC50 for mammalian cells (macrophages) to the IC50 for the parasite (amastigotes). A higher SI value indicates greater selectivity for the parasite over host cells.
Experimental Protocols
The following are the detailed methodologies employed in the study by dos Santos et al. (2009) to determine the leishmanicidal efficacy and cytotoxicity of the tested compounds.
Antileishmanial Activity against Promastigotes
-
Parasite Culture: Leishmania amazonensis promastigotes (strain MHOM/BR/75/Josefa) were cultured at 26°C in Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Procedure:
-
Logarithmic phase promastigotes were seeded in 96-well plates at a density of 1 x 10⁶ parasites/mL.
-
The compounds, dissolved in dimethyl sulfoxide (B87167) (DMSO), were added to the wells at various concentrations. The final DMSO concentration did not exceed 0.1%.
-
The plates were incubated at 26°C for 72 hours.
-
Parasite viability was assessed by counting the number of motile promastigotes using a Neubauer chamber.
-
The IC50 values were determined from dose-response curves.
-
Antileishmanial Activity against Amastigotes
-
Macrophage Culture: Peritoneal macrophages were harvested from BALB/c mice and plated in 96-well plates at a density of 2 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS. The cells were allowed to adhere for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Infection and Treatment:
-
Adhered macrophages were infected with stationary phase promastigotes at a parasite-to-cell ratio of 10:1.
-
After 4 hours of incubation, non-phagocytized parasites were removed by washing.
-
The infected cells were then treated with various concentrations of the compounds for 72 hours.
-
-
Assessment of Infection:
-
After treatment, the cells were fixed with methanol (B129727) and stained with Giemsa.
-
The number of intracellular amastigotes was determined by counting at least 200 macrophages per sample under a light microscope.
-
The IC50 values were calculated based on the reduction in the number of amastigotes in treated cells compared to untreated controls.
-
Cytotoxicity Assay
-
Cell Culture: Murine peritoneal macrophages were cultured as described for the amastigote assay.
-
Assay Procedure:
-
Adherent macrophages were treated with the same concentrations of the compounds used in the antileishmanial assays.
-
After 72 hours of incubation, cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance was measured at 570 nm, and the IC50 values were calculated from the dose-response curves.
-
Visualizations
Mechanism of Action of Ivermectin
The primary mechanism of action for ivermectin involves its interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, followed by paralysis and death of the parasite. While the precise mechanism of action against Leishmania is not fully elucidated, it is hypothesized to involve disruption of ion homeostasis.
Caption: Hypothesized mechanism of ivermectin action on Leishmania.
Experimental Workflow for In Vitro Antileishmanial Assay
The following diagram illustrates the key steps involved in the in vitro assessment of the leishmanicidal activity of the test compounds.
Caption: Workflow for in vitro leishmanicidal and cytotoxicity assays.
References
Comparative In Vitro Activity of Ivermectin Analogs: A Guide for Researchers
This guide provides a comparative analysis of the in vitro activity of ivermectin and its analogs, designed for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further investigation and development.
Introduction
Ivermectin, a macrocyclic lactone derived from the avermectin (B7782182) family, is a widely used antiparasitic agent.[1] Its primary mechanism of action involves the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[1] This binding leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[1][2] While GluCls are the main target, ivermectin can also interact with other ligand-gated ion channels, such as those gated by GABA, though with lower affinity.[1][3]
Recent research has expanded to explore the in vitro activity of ivermectin and its analogs against a broader range of targets, including viruses and cancer cells.[3][4] This guide compares the in vitro efficacy of these compounds across various applications.
Comparative Activity Data
The in vitro activity of ivermectin and its analogs varies significantly depending on the target organism or cell line. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies.
Antiparasitic Activity
The antiparasitic potency of avermectins is influenced by substitutions at key positions on the molecule. For instance, analogs with hydroxyl groups at the C-5 position, like ivermectin and doramectin, exhibit superior activity against the nematode Haemonchus contortus compared to those with oxo or oxime substituents, such as selamectin.[5]
| Compound | Target Organism | Assay | IC50 / Effective Concentration | Reference |
| Ivermectin | Haemonchus contortus | Larval Development Assay | 0.001 µg/mL (fully effective) | [5] |
| Doramectin | Haemonchus contortus | Larval Development Assay | 0.001 µg/mL (fully effective) | [5] |
| Eprinomectin | EPR-susceptible H. contortus | Automated Motility Assay | 0.29 - 0.48 µM | [6] |
| Eprinomectin | EPR-resistant H. contortus | Automated Motility Assay | 8.16 - 32.03 µM | [6] |
| Ivermectin Conjugate 16 (with artesunate) | Trypanosoma brucei brucei | Cell Viability Assay | More active than parent compounds | [4] |
Antiviral Activity (SARS-CoV-2)
Several studies have investigated the in vitro efficacy of ivermectin and other macrocyclic lactones against SARS-CoV-2. While these compounds demonstrate antiviral activity, it often occurs at concentrations that also induce host cell toxicity, resulting in a low selectivity index.[7][8]
| Compound | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Ivermectin | A549-ACE2 | FLuc-reporter virus assay | 6.8 | >50 (in HCS assay) | Low (<10) | [7][9] |
| Ivermectin | Vero E6 | Cell protection assay | 3 - 3.6 | - | <10 | [8] |
| Ivermectin | Calu-3 | Cell protection assay | 3.36 | - | <10 | [8] |
| Moxidectin | Various | Cell protection assay | 2 - 5 | - | <10 | [7][8] |
| Milbemycin Oxime | Various | Cell protection assay | 2 - 5 | - | <10 | [7][8] |
| Selamectin | Various | Cell protection assay | 2 - 5 | - | <10 | [7][8] |
| Doramectin | Vero E6 | Cell protection assay (ToxGlo) | 1.1 | - | - | [8] |
Note: The antiviral activity of ivermectin and its analogs against SARS-CoV-2 in vitro has been suggested to be a result of nonspecific membrane bilayer perturbations that occur at cytotoxic concentrations.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. Below are protocols for key experiments cited in this guide.
Antiparasitic Susceptibility Assays
1. Helminth Larval Motility Assay:
-
Objective: To determine the concentration of a compound that inhibits the motility of larval stage helminths by 50%.
-
Procedure:
-
Place larval stages (e.g., L3) of the target helminth into a 96-well plate.
-
Add the test compound (e.g., ivermectin) at various serial dilutions.
-
Incubate the plate for a defined period (e.g., 24 hours).
-
Score larval motility visually under a microscope or quantify using an automated tracking system.
-
Determine the concentration that inhibits motility by 50% from the dose-response curve.[1]
-
2. Plasmodium falciparum Growth Inhibition Assay:
-
Objective: To measure the IC50 of a compound against the blood stage of the malaria parasite.
-
Procedure:
-
Seed synchronized ring-stage parasites in 96-well plates at 1% parasitemia and 2% hematocrit.
-
Add serially diluted ivermectin to the wells. Control wells receive only the vehicle (e.g., DMSO).
-
Incubate plates for 72 hours under standard culture conditions.
-
Quantify parasite growth using a DNA-intercalating dye like PicoGreen.
-
Measure fluorescence and calculate the percent inhibition relative to the control.
-
Determine IC50 values by fitting the dose-response data to a sigmoidal curve.[1]
-
Antiviral and Cytotoxicity Assays
1. SARS-CoV-2 Firefly Luciferase (FLuc) Reporter Assay:
-
Objective: To quantify the antiviral activity of a compound by measuring the replication of a reporter-expressing virus.
-
Procedure:
-
Seed host cells (e.g., A549-ACE2) in 96-well plates.
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Infect the cells with a recombinant SARS-CoV-2 virus engineered to express Firefly Luciferase (FLuc).
-
Incubate for 48 hours.
-
Measure luciferase activity, which correlates with viral replication.
-
Calculate the half-maximal effective concentration (EC50) from the dose-response curve.[9][10]
-
2. Mammalian Cell Cytotoxicity Assay (Resazurin-based):
-
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line to assess selectivity.
-
Procedure:
-
Seed a mammalian cell line (e.g., Vero or HeLa) in 96-well plates and allow them to adhere overnight.
-
Add the test compound in the same concentration range used for the antiparasitic or antiviral assays.
-
Incubate for 48-72 hours.
-
Assess cell viability using a metabolic indicator such as resazurin (B115843). Metabolically active cells convert resazurin to the fluorescent resorufin.
-
Measure fluorescence and calculate the CC50 from the dose-response curve.
-
The Selectivity Index (SI) is calculated as CC50 / IC50 (or EC50). A higher SI value indicates greater selectivity for the target pathogen.[1]
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz help to illustrate complex biological processes and experimental designs.
Caption: Mechanism of action of ivermectin in invertebrates.
Caption: A typical workflow for in vitro screening of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 4. Antiproliferative and Trypanocidal Activity of Ivermectin Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Nonspecific membrane bilayer perturbations by ivermectin underlie SARS-CoV-2 in vitro activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiparasitic Activity of 2,3-Dehydro-3,4-dihydro ivermectin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiparasitic activity of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. The following sections present available experimental data comparing its efficacy against various parasites, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and development.
Quantitative Comparison of Antiparasitic Activity
Currently, the most comprehensive in vitro data for this compound focuses on its activity against the protozoan parasite Leishmania amazonensis. Limited direct comparative data exists for its efficacy against helminths. The following tables summarize the available data and provide a comparative context with the parent compound, ivermectin, and other standard antiparasitic agents.
Table 1: In Vitro Activity against Leishmania amazonensis
| Compound | Promastigotes IC50 (µM) | Amastigotes IC50 (µM) | Macrophage Cytotoxicity CC50 (µM) | Selectivity Index (CC50/Amastigote IC50) |
| This compound | 13.8[1][2] | 3.6[1][2] | 65.5[1][2] | 18.2 |
| Ivermectin | - | ~3.64 | ~427.5 | ~117.45 |
| Amphotericin B (Control) | - | ~0.12 | ~1.06 | ~8.90 |
Note: Data for ivermectin and Amphotericin B against L. infantum is included for comparative purposes, as direct comparative data against L. amazonensis in the same study was not available.
Table 2: Inferred Anthelmintic Activity based on Structure-Activity Relationship (SAR) Studies
Direct experimental data on the anthelmintic activity of this compound is not currently available in the public domain. However, SAR studies on ivermectin analogs against the nematode Haemonchus contortus provide insights into the potential activity of this derivative.
| Structural Feature | Impact on Anthelmintic Activity against H. contortus | Relevance to this compound |
| Double bond at C-22,23 | Superior activity[3] | Ivermectin has a double bond at C-22,23. This compound is saturated at this position, suggesting potentially lower anthelmintic activity compared to ivermectin. |
| Hydroxyl group at C-5 | Superior activity over oxo substituents[3] | Both ivermectin and this compound possess a hydroxyl group at C-5. |
Based on these SAR findings, it can be inferred that while possessing the favorable hydroxyl group at C-5, the lack of the C-22,23 double bond in this compound might result in reduced potency against nematodes compared to ivermectin. Further experimental validation is required to confirm this.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Anti-leishmanial Activity Assay
This protocol is adapted from standard methods for screening compounds against Leishmania species.
a. Parasite and Cell Culture:
-
Leishmania amazonensis promastigotes: Cultured at 26°C in a suitable medium such as RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Peritoneal Macrophages: Harvested from BALB/c mice and plated in 24-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 with 10% FBS.
b. Amastigote Infection:
-
After 24 hours of incubation, macrophages are infected with stationary phase promastigotes at a parasite-to-cell ratio of 10:1.
-
The plates are incubated for 4 hours at 34°C in a 5% CO2 atmosphere.
-
Non-internalized promastigotes are removed by washing with fresh medium.
c. Drug Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve the desired final concentrations.
-
The drug dilutions are added to the infected macrophage cultures.
-
Control wells receive the vehicle (DMSO) at the same concentration as the highest drug concentration.
-
Plates are incubated for 72 hours at 34°C in a 5% CO2 atmosphere.
d. Quantification of Intracellular Amastigotes:
-
After incubation, the culture medium is removed, and the cells are fixed with methanol (B129727) and stained with Giemsa.
-
The number of amastigotes per 100 macrophages is determined by light microscopy.
-
The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the compound to the host cells.
-
Cell Seeding: Peritoneal macrophages are seeded in 96-well plates at a density of 2 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Addition: Serial dilutions of this compound are added to the wells, and the plates are incubated for 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
In Vitro Larval Motility Assay (for Helminths)
This is a general protocol for assessing the anthelmintic activity of compounds.
-
Larval Preparation: Third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus) are obtained from fecal cultures and washed.
-
Assay Setup: Approximately 50-100 L3 are added to each well of a 96-well plate in a suitable buffer or culture medium.
-
Compound Addition: Test compounds are added at various concentrations.
-
Incubation: Plates are incubated at 37°C for 24-72 hours.
-
Motility Assessment: Larval motility is scored visually under an inverted microscope. A common scoring system is: 3 = vigorous movement, 2 = slow/sluggish movement, 1 = intermittent movement, 0 = no movement.
-
Data Analysis: The percentage of motility inhibition is calculated relative to the control group, and the IC50 is determined.
Visualizations
Mechanism of Action of Ivermectin
Ivermectin and its analogs primarily act on glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.
Caption: Ivermectin's mechanism of action on parasite ion channels.
Experimental Workflow for Antiparasitic Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of potential antiparasitic compounds.
Caption: General workflow for in vitro antiparasitic drug screening.
References
Navigating Ivermectin Analysis: A Comparative Guide to Immunoassays and LC-MS/MS
Performance Comparison: Immunoassay vs. LC-MS/MS
The choice of analytical method for ivermectin quantification depends on various factors, including the required specificity, sensitivity, sample matrix, and throughput. Immunoassays offer a rapid and high-throughput screening solution, but their specificity can be a concern, particularly when analyzing metabolites. In contrast, LC-MS/MS provides high specificity and accuracy, enabling the distinct quantification of the parent drug and its metabolites.
| Parameter | Immunoassay (Competitive ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte | Cross-Reactivity (%) | Specificity |
| Ivermectin | 100% (by definition) | High (distinguishes from metabolites based on mass and retention time) |
| 2,3-Dehydro-3,4-dihydro ivermectin | Data not available | High (can be chromatographically separated and specifically detected) |
| 3″-O-demethyl ivermectin | Expected to have some degree of cross-reactivity | High (distinct mass-to-charge ratio)[1] |
| 4-hydroxymethyl ivermectin | Expected to have some degree of cross-reactivity | High (distinct mass-to-charge ratio)[1] |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~0.1 - 1 ng/mL |
| Throughput | High (96-well plate format) | Moderate to High (with automation) |
| Equipment Cost | Low to Moderate | High |
| Sample Preparation | Minimal to Moderate | Moderate to Extensive |
| Primary Application | Screening, high-throughput analysis | Confirmatory analysis, pharmacokinetic studies, metabolite identification |
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Ivermectin
This protocol is a representative example of a competitive ELISA used for the quantification of ivermectin.
1. Principle: This assay is based on the competitive binding between ivermectin in the sample and a fixed amount of enzyme-labeled ivermectin (conjugate) for a limited number of anti-ivermectin antibody binding sites coated on a microtiter plate. The amount of bound enzyme conjugate is inversely proportional to the concentration of ivermectin in the sample.
2. Materials:
-
Anti-Ivermectin antibody-coated 96-well microtiter plate
-
Ivermectin standard solutions
-
Ivermectin-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Sample extraction solvent (e.g., acetonitrile (B52724) or methanol)
-
Microplate reader
3. Procedure:
-
Sample Preparation: Extract ivermectin from the sample matrix using an appropriate solvent. Evaporate the solvent and reconstitute the residue in assay buffer.
-
Standard Curve Preparation: Prepare a series of ivermectin standards in the assay buffer.
-
Assay:
-
Add 50 µL of standard or prepared sample to the appropriate wells of the antibody-coated plate.
-
Add 50 µL of Ivermectin-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature on a shaker.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of Substrate Solution to each well.
-
Incubate for 15-30 minutes in the dark.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The concentration of ivermectin in the samples is determined by interpolating from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ivermectin and Metabolites
This protocol provides a general framework for the specific quantification of ivermectin and its metabolites.
1. Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. Analytes are separated based on their physicochemical properties and then detected based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.
2. Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: e.g., 2 mM Ammonium formate (B1220265) with 0.1% formic acid in water
-
Mobile Phase B: e.g., Acetonitrile with 0.1% formic acid
-
Ivermectin and metabolite analytical standards
-
Internal standard (e.g., a stable isotope-labeled ivermectin)
-
Sample extraction reagents (e.g., solid-phase extraction cartridges, organic solvents)
3. Procedure:
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate ivermectin and its metabolites from the sample matrix. Spike the sample with the internal standard prior to extraction.
-
LC Separation:
-
Inject the extracted sample onto the C18 column.
-
Use a gradient elution with Mobile Phases A and B to separate ivermectin from its metabolites.
-
-
MS/MS Detection:
-
Introduce the column effluent into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive mode.
-
Set up Multiple Reaction Monitoring (MRM) transitions for ivermectin, each metabolite, and the internal standard. For example, for ivermectin, a common transition is m/z 892.5 → 307.1.[2]
-
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standards.
Visualizing the Methodologies
To further clarify the principles and workflows of these analytical methods, the following diagrams are provided.
Caption: Principle of a competitive immunoassay for ivermectin detection.
Caption: Comparison of Immunoassay and LC-MS/MS experimental workflows.
Conclusion
While immunoassays provide a valuable tool for rapid, high-throughput screening of ivermectin, their inherent potential for cross-reactivity with structurally similar metabolites necessitates caution when interpreting results, especially in pharmacokinetic studies. The lack of specific cross-reactivity data for "this compound" underscores the need for more specific analytical methods. For definitive and accurate quantification of ivermectin and its individual metabolites, LC-MS/MS remains the gold standard, offering unparalleled specificity and reliability. Researchers should carefully consider the objectives of their study to select the most appropriate analytical methodology.
References
Comparative Analysis of 2,3-Dehydro-3,4-dihydro ivermectin and Other Anthelmintics: A Guide for Researchers
For research, scientific, and drug development professionals, this guide provides a comparative overview of 2,3-Dehydro-3,4-dihydro ivermectin and other prominent anthelmintic agents. Due to a lack of extensive research on the anthelmintic properties of this compound against helminths, this document leverages available data on its activity against other parasites and draws comparisons with its parent compound, ivermectin, and other widely used anthelmintics.
Introduction to this compound
This compound is an analog of the broad-spectrum antiparasitic drug ivermectin.[1][2] While ivermectin is a cornerstone in the treatment of various nematode and arthropod infestations, research into the specific anthelmintic activity of this particular analog is limited.[3][4][5] To date, the primary documented biological activity of this compound is against the protozoan parasite Leishmania amazonensis.[1][2]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparative look at the efficacy of its parent compound, ivermectin, against other common anthelmintics.
Table 1: In Vitro Activity of this compound against Leishmania amazonensis
| Compound | Parasite Stage | IC50 (µM) | Host Cell Cytotoxicity (IC50 in µM) | Reference |
| This compound | Promastigotes | 13.8 | 65.5 (macrophages) | [1] |
| This compound | Amastigotes | 3.6 | 65.5 (macrophages) | [1] |
Table 2: Comparative Efficacy of Ivermectin and Albendazole (B1665689) against Soil-Transmitted Helminths
| Anthelmintic | Parasite | Dosage | Cure Rate (%) | Egg Reduction Rate (%) | Reference |
| Ivermectin | Strongyloides stercoralis | 200 µg/kg (single dose) | 83 | Not Reported | [6] |
| Albendazole | Strongyloides stercoralis | 400 mg/day for 3 days | 45 | Not Reported | [6] |
| Ivermectin | Ascaris lumbricoides | 200 µg/kg (single dose) | Very Effective | Not Reported | [6] |
| Albendazole | Ascaris lumbricoides | 400 mg/day for 3 days | Very Effective | Not Reported | [6] |
| Ivermectin | Trichuris trichiura | 200 µg/kg (single dose) | 11 | 59 | [6] |
| Albendazole | Trichuris trichiura | 400 mg/day for 3 days | 43 | 92 | [6] |
| Ivermectin | Hookworms | 200 µg/kg (single dose) | Ineffective | Not Reported | [6] |
| Albendazole | Hookworms | 400 mg/day for 3 days | 98 | Not Reported | [6] |
Table 3: Comparative Efficacy of Ivermectin and Praziquantel
| Anthelmintic | Target Parasites | General Efficacy | Reference |
| Ivermectin | Nematodes (roundworms), ectoparasites | High efficacy | [3][4] |
| Praziquantel | Cestodes (tapeworms), Trematodes (flukes) | High efficacy | [7] |
Mechanism of Action: Ivermectin and its Analogs
Ivermectin, and presumably its analogs like this compound, exert their anthelmintic effect by targeting the nervous and muscular systems of invertebrates.[3][5] The primary molecular target is the glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[3][8]
Binding of ivermectin to these channels leads to an increased and sustained influx of chloride ions into nerve and muscle cells.[5] This results in hyperpolarization of the cell membrane, leading to flaccid paralysis and eventual death of the parasite.[3][9] The high therapeutic index of ivermectin in mammals is attributed to the absence of GluCls in vertebrates and the drug's poor ability to cross the blood-brain barrier, where GABA-gated chloride channels, which can be affected by high concentrations of ivermectin, are located.[3]
Figure 1: Simplified signaling pathway of Ivermectin's mechanism of action.
Experimental Protocols
Standardized in vitro and in vivo assays are crucial for evaluating the efficacy of anthelmintic compounds. Below are detailed methodologies for common in vitro assays.
Adult Worm Motility Assay (AWMA)
This assay directly assesses the effect of a compound on the viability of adult helminths.
-
Parasite Collection: Adult worms, such as Haemonchus contortus, are collected from the gastrointestinal tracts of freshly necropsied, experimentally infected animals (e.g., sheep).[10]
-
Washing and Acclimatization: The collected worms are washed several times with a pre-warmed physiological saline solution (e.g., Phosphate Buffered Saline, PBS) to remove any host debris.[11] They are then acclimatized in a suitable culture medium for a short period.
-
Assay Setup: A predetermined number of adult worms (e.g., 5-10) are placed in individual wells of a multi-well plate or in petri dishes containing the culture medium.[10][11]
-
Compound Exposure: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells containing only the solvent and a positive control with a known anthelmintic (e.g., levamisole (B84282) or albendazole) are included.[10][12]
-
Incubation and Observation: The plates are incubated at a physiological temperature (e.g., 37°C) for a set period (e.g., up to 24 or 48 hours).[13] The motility of the worms is observed at regular intervals under a microscope and scored.[13] Death is confirmed by a lack of movement upon gentle prodding or transfer to fresh medium.[10]
-
Data Analysis: The percentage of dead or paralyzed worms at each concentration is calculated, and the EC50 (half-maximal effective concentration) or LC50 (median lethal concentration) is determined.[10]
Figure 2: Experimental workflow for the Adult Worm Motility Assay.
Larval Migration Inhibition Assay (LMIA)
This assay is particularly useful for assessing the efficacy of compounds against the larval stages of nematodes and for detecting resistance.
-
Larvae Preparation: Third-stage infective larvae (L3) of the target nematode (e.g., Haemonchus contortus or Strongyloides ratti) are obtained from fecal cultures.[14][15]
-
Incubation with Compound: A suspension of a known number of L3 larvae is incubated in a multi-well plate with various concentrations of the test compound for a specific period (e.g., 48 hours).[16]
-
Migration Setup: After incubation, the larvae are transferred to a migration apparatus. This typically consists of a small chamber with a fine mesh (e.g., 25 µm) at the bottom, which is placed in a larger well or plate containing fresh medium.[16]
-
Migration Period: The larvae are given a set amount of time (e.g., 2 hours) to migrate through the mesh into the collection plate.[16] Healthy, motile larvae will actively migrate, while paralyzed or dead larvae will be retained on the mesh.[17]
-
Quantification: The number of larvae that have successfully migrated into the collection plate is counted.[16]
-
Data Analysis: The percentage of migration inhibition is calculated for each concentration relative to the control group. The EC50 value is then determined.
Figure 3: Experimental workflow for the Larval Migration Inhibition Assay.
Structure-Activity Relationship and Future Directions
The anthelmintic activity of ivermectin and its analogs is influenced by their chemical structure. Modifications to the macrocyclic lactone core, the disaccharide moiety, or the spiroketal group can significantly alter potency and spectrum of activity.[3][8] The "2,3-Dehydro-3,4-dihydro" modification in the target compound suggests an alteration in the benzofuran (B130515) part of the molecule. The 5-hydroxy group, which is in this region, is known to be important for anthelmintic potency, and its substitution or loss can drastically reduce activity.[18]
Given the limited data on the anthelmintic properties of this compound, further research is warranted. In vitro screening using the assays described above against a panel of relevant helminth species (Haemonchus contortus, Trichostrongylus colubriformis, Caenorhabditis elegans) would provide valuable initial data on its potential as an anthelmintic. Subsequent in vivo studies in infected animal models would be necessary to confirm its efficacy and safety profile. Such studies would be crucial in determining if this analog offers any advantages over existing anthelmintics in terms of potency, spectrum of activity, or resistance-breaking capabilities.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative anthelmintic efficacy of ivermectin delivered through different routes in gastrointestinal nematode infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivermectin - Wikipedia [en.wikipedia.org]
- 6. A comparative trial of a single-dose ivermectin versus three days of albendazole for treatment of Strongyloides stercoralis and other soil-transmitted helminth infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajol.info [ajol.info]
- 11. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 13. benchchem.com [benchchem.com]
- 14. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology [cambridge.org]
- 18. Avermectin acyl derivatives with anthelmintic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of 2,3-Dehydro-3,4-dihydro ivermectin, a key analog of ivermectin, and other related compounds. The information presented is intended to support research and development efforts in the field of antiparasitic drug discovery. This document summarizes quantitative biological data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Comparative Analysis of Biological Activity
Recent studies have explored the efficacy of ivermectin derivatives against various parasites, with a particular focus on Leishmania species. A key study in Bioorganic & Medicinal Chemistry investigated a series of ivermectin analogs, including this compound (referred to in the study as Conjugated Δ(2,3)-IVM), for their leishmanicidal activity against Leishmania amazonensis.[1]
The findings from this head-to-head comparison reveal that modifications to the ivermectin scaffold can significantly impact its biological activity. Notably, this compound demonstrated higher antileishmanial activity compared to the parent ivermectin compound.[1] The study assayed these compounds against both the promastigote and intracellular amastigote forms of L. amazonensis.[1]
Below is a summary of the reported 50% inhibitory concentrations (IC50) for this compound and its cytotoxicity against macrophages.
| Compound | Target Organism/Cell Line | IC50 (µM) | Reference |
| This compound | L. amazonensis promastigotes | 13.8 | [2] |
| This compound | L. amazonensis amastigotes | 3.6 | [2] |
| This compound | Macrophages | 65.5 | [2] |
It is important to note that while ivermectin itself has shown activity against Leishmania species, the introduction of a double bond at the C2-C3 position in this compound appears to enhance this effect.[1] The study also synthesized and evaluated other derivatives, suggesting that the integrity of the non-conjugated Δ(3,4)-hexahydrobenzofuran moiety, crucial for filaricidal activity, may not be as critical for leishmanicidal potential.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of ivermectin derivatives against Leishmania amazonensis.
In vitro Antileishmanial Activity Assay (Promastigotes)
-
Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium, such as RPMI 1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Compound Preparation: The test compounds (this compound, ivermectin, etc.) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in the culture medium.
-
Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The serially diluted compounds are added to the wells. Control wells contain parasites with DMSO at the same concentration used for the test compounds.
-
Incubation: The plates are incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting using a hemocytometer.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
In vitro Antileishmanial Activity Assay (Amastigotes)
-
Macrophage Culture: A macrophage cell line (e.g., J774) is cultured in RPMI 1640 medium with 10% FBS and antibiotics and seeded in 96-well plates.
-
Infection: Macrophages are infected with stationary-phase L. amazonensis promastigotes at a parasite-to-cell ratio of approximately 10:1.
-
Removal of Extracellular Parasites: After an incubation period to allow for phagocytosis, extracellular promastigotes are removed by washing.
-
Compound Treatment: The infected macrophages are then treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Quantification of Infection: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting the number of parasites per 100 macrophages under a microscope. Alternatively, a reporter gene assay can be used if the parasites are genetically modified to express an enzyme like β-galactosidase.
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls.
In vitro Cytotoxicity Assay
-
Cell Culture: Macrophages are seeded in 96-well plates at a specific density.
-
Compound Treatment: The cells are exposed to various concentrations of the test compounds.
-
Incubation: The plates are incubated for the same duration as the amastigote assay (72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or resazurin (B115843) assay.
-
IC50 Determination: The 50% cytotoxic concentration (IC50) is determined from the dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Primary mechanism of action of ivermectin in invertebrates.
Caption: Workflow for in vitro leishmanicidal activity assays.
References
Validating HPLC Methods for "2,3-Dehydro-3,4-dihydro ivermectin" Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ivermectin and its related substances, with a focus on "2,3-Dehydro-3,4-dihydro ivermectin." We present a detailed overview of High-Performance Liquid Chromatography (HPLC) methods, the gold standard for this analysis, and compare them with alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Experimental data is summarized in clear, comparative tables, and detailed protocols are provided for key methodologies.
High-Performance Liquid Chromatography (HPLC): The Benchmark for Ivermectin Analysis
Stability-indicating Reverse-Phase HPLC (RP-HPLC) methods are paramount for accurately quantifying ivermectin while simultaneously separating it from process-related impurities and degradation products, which may include "this compound".[1][2][3] These methods are essential for ensuring the quality, safety, and efficacy of ivermectin drug substances and products.[4]
Comparative Performance of Validated HPLC Methods
The following table summarizes the operational parameters and performance characteristics of several validated RP-HPLC methods for the analysis of ivermectin and its related substances.
| Parameter | Method 1 [1] | Method 2 [2][3] | Method 3 [5] | Method 4 [6] |
| Column | Ascentis Express C18 (100 x 4.6 mm, 2.7 µm) | Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm) | Waters XBridge C18 (150 x 4.6 mm, 5 µm) | INERTSIL C-18 ODS |
| Mobile Phase | A: Water/Acetonitrile (50:50, v/v)B: Isopropanol/Acetonitrile (15:85, v/v) | A: WaterB: Acetonitrile/Methanol (B129727) (85:15, v/v) | Water/Methanol/Acetonitrile (15:34:51, v/v/v) | Acetonitrile/Methanol |
| Elution | Gradient | Gradient | Isocratic | Isocratic |
| Flow Rate | - | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 252 nm | 245 nm | 245 nm | 245 nm |
| Linearity Range | - | 0.1-150% of 0.6 mg/mL | 50-150 µg/mL | 1-32 µg/mL |
| LOD | - | 0.2 µg/mL | 0.88 µg/mL | 2.93 µg/mL |
| LOQ | 0.1% of target conc. | 0.6 µg/mL | 2.68 µg/mL | 8.79 µg/mL |
| Accuracy (% Recovery) | - | - | 98.9-100.3% | - |
| Precision (%RSD) | - | - | - | Intraday: 1.6283Interday: 1.352 |
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the most prevalent technique, other methods offer distinct advantages in terms of sensitivity, speed, or simplicity.
| Technique | Key Advantages | Key Disadvantages | Typical Performance |
| LC-MS/MS | High sensitivity and selectivity, allows for analysis without derivatization.[7][8][9] | Higher equipment cost and complexity. | LLOQ: 0.1-1 ng/mL in plasma.[7][9] |
| HPTLC | High throughput, cost-effective for screening multiple samples.[10] | Lower resolution and sensitivity compared to HPLC. | LOD: 8.22 ng/spot, LOQ: 24.9 ng/spot.[10] |
| UV-Vis Spectrophotometry | Simple, rapid, and inexpensive.[2][11] | Lacks specificity, susceptible to interference from excipients and impurities.[2] | Linearity: 10-60 µg/mL.[2][11] |
Experimental Protocols
Protocol 1: Validated Stability-Indicating RP-HPLC Method
This protocol is a representative example based on established methods for the analysis of ivermectin and its related substances.[2][3]
1. Chromatographic Conditions:
-
Column: Zorbax Extend-C18 (150 mm x 4.6 mm i.d., 3.5-µm particle size).
-
Column Temperature: 30 °C.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile/Methanol (85/15, v/v).
-
Gradient Elution:
Time (min) %B 0 50 20 80 25 80 26 50 | 30 | 50 |
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve ivermectin reference standard in methanol to obtain a concentration of 0.6 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to the desired concentrations for calibration.
-
Sample Preparation (Oral Paste): Disperse a known amount of the oral paste in a suitable solvent, sonicate to dissolve, and filter through a 0.45 µm membrane filter before injection.
3. Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate the absence of interference at the retention time of ivermectin and its related substances. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure separation of degradation products.[12]
-
Linearity: Prepare a series of at least five concentrations of the ivermectin standard and plot the peak area against concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of ivermectin at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol provides a general procedure for the HPTLC analysis of ivermectin.[10]
1. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: n-hexane: acetone: ethyl acetate (B1210297) (6.5: 3.5: 0.1, v/v/v).
-
Chamber Saturation: Saturate the developing chamber with the mobile phase for at least 20 minutes before plate development.
-
Application: Apply standards and samples as bands using a suitable applicator.
-
Development: Develop the plate up to a certain distance in the saturated chamber.
-
Detection: Densitometric scanning at 247 nm.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of ivermectin in methanol and dilute to obtain working standards.
-
Sample Solution: Extract the sample with a suitable solvent, concentrate, and redissolve in a known volume of solvent before application.
Visualizing the Workflow and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]
- 6. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 7. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS method for ivermectin quantification in dried blood spots: application to a pharmacokinetic study in Trichuris trichiura-infected adults - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Development and validation of an LC-MS/MS method for the analysis of ivermectin in plasma, whole blood, and dried blood spots using a fully automatic extraction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acarindex.com [acarindex.com]
- 12. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Limited Direct Binding Affinity Data for 2,3-Dehydro-3,4-dihydro ivermectin Necessitates Broader Ivermectin Analog Comparison
For researchers, scientists, and drug development professionals, a comprehensive understanding of the binding affinities of potential therapeutic compounds is paramount. This guide provides a comparative analysis of the binding characteristics of ivermectin and its analogs, with a special focus on the available data for 2,3-Dehydro-3,4-dihydro ivermectin. While direct, quantitative binding affinity studies for this compound are not extensively available in the public domain, this document synthesizes existing data for related compounds to offer a valuable comparative perspective.
This compound is recognized as an analog of ivermectin, a potent anthelmintic agent.[1][2][3] It has demonstrated activity against Leishmania amazonensis promastigotes and amastigotes with IC50 values of 13.8 µM and 3.6 µM, respectively, and an IC50 of 65.5 µM for cytotoxicity to macrophages.[1][2][3] However, these IC50 values reflect the concentration required to inhibit a biological process by half and are not a direct measure of binding affinity.
To provide a useful comparative framework, this guide will focus on the well-documented binding affinities of ivermectin and other analogs to various molecular targets. The majority of recent research has centered on ivermectin's potential as a repurposed drug, particularly in the context of SARS-CoV-2, leading to a wealth of in silico and some in vitro binding data.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of ivermectin and its key derivatives against various protein targets. It is important to note that much of the available data comes from computational molecular docking studies, which predict binding energy, and these values are theoretical.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Experimental Method | Reference |
| Ivermectin | SARS-CoV-2 Spike Glycoprotein (S1-NTD, site 10) | -8.948 | Molecular Docking | [4] |
| Ivermectin | SARS-CoV-2 Spike Glycoprotein (RBD) | -129.5 kJ·mol⁻¹ | Molecular Modeling | [5] |
| Ivermectin B1a | SARS-CoV-2 Spike Glycoprotein (S1 subunit) | -372.99 (ETot) | Molecular Docking (Hex) | [6] |
| Ivermectin B1b | SARS-CoV-2 Spike Glycoprotein (S1 subunit) | -393.29 (ETot) | Molecular Docking (Hex) | [6] |
| Ivermectin B1a | SARS-CoV-2 Spike Glycoprotein (S2 subunit) | -395.9 (ETot) | Molecular Docking (Hex) | [6] |
| Ivermectin B1b | SARS-CoV-2 Spike Glycoprotein (S2 subunit) | -411.6 (ETot) | Molecular Docking (Hex) | [6] |
| Ivermectin | CD147 | - | Molecular Docking | [4] |
| Ivermectin | α7 nicotinic acetylcholine (B1216132) receptor (α7nAChr) | - | Molecular Docking | [4] |
| Moxidectin | SARS-CoV-2 Mpro (7jkv) | -7.0 | Molecular Docking | [7] |
| Ivermectin | SARS-CoV-2 Mpro (7jkv) | -6.8 | Molecular Docking | [7] |
| Ivermectin | Caenorhabditis elegans membrane-bound site | Kd = 0.11 nM | Radioligand Binding Assay | [8] |
| Ivermectin | Caenorhabditis elegans detergent-solubilized site | Kd = 0.20 nM | Radioligand Binding Assay | [8] |
Experimental Protocols
The binding affinity data presented in this guide are derived from a variety of experimental and computational methods. Below are detailed descriptions of the key protocols cited.
Molecular Docking Simulations
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary goal is to predict the binding mode and affinity of a ligand to a protein receptor.
-
Receptor and Ligand Preparation: The three-dimensional structures of the target protein (receptor) and the ligand (e.g., ivermectin) are obtained from crystallographic databases like the Protein Data Bank (PDB) or generated using homology modeling.[9] Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added to the protein structure. The ligand structure is optimized for its geometry and charge.[9]
-
Grid Box Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Algorithm: A docking program (e.g., AutoDock Vina, Hex) is used to explore the conformational space of the ligand within the defined grid box.[6][7] The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function.
-
Scoring and Analysis: The scoring function estimates the binding free energy of the protein-ligand complex. The pose with the lowest energy score is generally considered the most likely binding mode.[6] The results are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.[4]
Radioligand Binding Assay
This in vitro technique is used to quantify the interaction of a radiolabeled ligand with a receptor.
-
Preparation of Membranes: Membranes expressing the target receptor are isolated from cells or tissues.[8]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ivermectin) at various concentrations.[8]
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a filter that retains the membranes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the dissociation constant (Kd), which is a measure of the binding affinity, and the maximum number of binding sites (Bmax).[8] Competition experiments can also be performed by including a non-radiolabeled competitor to determine its affinity for the receptor.[8]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
Caption: Workflow of a typical molecular docking experiment.
Caption: Antiparasitic mechanism of Ivermectin via GluCl channels.[10][11]
Ivermectin's Impact on Signaling Pathways
Ivermectin's biological effects are mediated through its interaction with several signaling pathways. Its primary antiparasitic mechanism of action involves binding with high affinity to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[10][11] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, which in turn causes paralysis and death of the parasite.[10]
In addition to its effect on GluCls, ivermectin has been shown to interact with other ligand-gated ion channels, such as GABA receptors.[12] More recently, its potential antiviral and anti-inflammatory effects have been linked to the inhibition of the nuclear import of viral and host proteins by interfering with the importin α/β1 heterodimer.[10][13] Furthermore, ivermectin may exert anti-inflammatory effects by inhibiting pathways involving NF-κB and STAT3, and it has been shown to induce autophagy through the AKT/mTOR signaling pathway.[14][15][16][17] These multifaceted interactions highlight the complexity of ivermectin's mechanism of action and underscore the need for further research to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization and Fluctuations of an Ivermectin Binding Site at the Lipid Raft Interface of the N-Terminal Domain (NTD) of the Spike Protein of SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the binding efficacy of ivermectin against the key proteins of SARS-CoV-2 pathogenesis: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of the interaction of ivermectin with proteins of interest associated with SARS-CoV-2: A computational and biophysical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization and characterization of a high affinity ivermectin binding site from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. Ivermectin: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A cellular and molecular biology-based update for ivermectin against COVID-19: is it effective or non-effective? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ivermectin induces autophagy-mediated cell death through the AKT/mTOR signaling pathway in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Ivermectin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of ivermectin and its key derivatives, including doramectin (B1670889), selamectin, and moxidectin. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in drug development and formulation.
Quantitative Bioavailability Data
The following tables summarize the key pharmacokinetic parameters of ivermectin and its derivatives across different animal species and routes of administration. These parameters are crucial for assessing the extent and rate of drug absorption into the systemic circulation.
Table 1: Comparative Pharmacokinetic Parameters of Ivermectin and Doramectin in Cattle and Sheep (Subcutaneous Administration)
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) |
| Ivermectin | Cattle | 0.2 | ~32 | 4.0 ± 0.28 | 361 ± 17 |
| Doramectin | Cattle | 0.2 | ~32 | 5.3 ± 0.35 | 511 ± 16 |
| Ivermectin | Sheep | 0.2 | 16.3 | 2.6 | - |
| Doramectin | Sheep | 0.2 | 22.7 | 5.4 | 404 ± 48.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data for cattle sourced from[1][2]. Data for sheep sourced from[1].
Table 2: Comparative Pharmacokinetic Parameters of Ivermectin and Doramectin in Cattle (Pour-On Administration)
| Compound | Species | Dose (µg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) |
| Ivermectin | Cattle | 500 | 12.2 ± 6.0 | 3.4 ± 0.8 | 115.5 ± 43.0 |
| Doramectin | Cattle | 500 | 12.2 ± 4.8 | 4.3 ± 1.6 | 168.0 ± 41.7 |
Table 3: Comparative Pharmacokinetic Parameters of Ivermectin and Doramectin in Dogs (Oral and Subcutaneous Administration)
| Compound | Administration | Dose (µg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) |
| Ivermectin | Oral | 200 | 116.80 ± 10.79 | 0.23 ± 0.09 | 236.79 ± 41.45 |
| Doramectin | Oral | 200 | 86.47 ± 19.80 | 0.12 ± 0.05 | 183.48 ± 13.17 |
| Ivermectin | Subcutaneous | 200 | 66.80 ± 9.67 | 1.40 ± 1.00 | 349.18 ± 47.79 |
| Doramectin | Subcutaneous | 200 | 54.78 ± 11.99 | 1.70 ± 0.76 | 292.10 ± 78.76 |
Table 4: Pharmacokinetic Parameters of Selamectin in Cats and Dogs (Topical and Oral Administration)
| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) |
| Cats | Topical | 24 | 5513 ± 2173 | 15 ± 12 | 74 |
| Dogs | Topical | 24 | 86.5 ± 34.0 | 72 ± 48 | 4.4 |
| Cats | Oral | 24 | 11929 ± 5922 | 7 ± 6 | 109 |
| Dogs | Oral | 24 | 7630 ± 3140 | 8 ± 5 | 62 |
Data sourced from[4].
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of bioavailability studies. Below are summaries of typical experimental protocols for in vivo pharmacokinetic studies and in vitro permeability assays.
In Vivo Pharmacokinetic Studies
Objective: To determine the rate and extent of absorption of a drug in a living organism.
Animal Models: Studies are typically conducted in the target animal species (e.g., cattle, sheep, dogs, cats) to ensure the relevance of the data. Animals are generally healthy and of a specified age and weight range.
Study Design: A common design is a parallel or crossover study. In a parallel design, different groups of animals receive different treatments (e-g., ivermectin vs. a derivative). In a crossover design, each animal receives all treatments in a sequential order with a washout period in between to eliminate the previous drug from their system.
Drug Administration: The drug is administered via the intended route, such as oral, subcutaneous injection, or topical (pour-on) application, at a specified dose.
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. The frequency of sampling is highest around the expected Tmax to accurately capture the peak concentration.
Sample Analysis:
-
Plasma Separation: Blood samples are centrifuged to separate the plasma.
-
Drug Extraction: The drug and an internal standard are extracted from the plasma, often using solid-phase extraction.
-
Derivatization: For avermectins, a derivatization step is often required to create a fluorescent product that can be detected with high sensitivity. This typically involves a reaction with a reagent like trifluoroacetic anhydride (B1165640) and N-methylimidazole.
-
Chromatographic Analysis: The extracted and derivatized samples are analyzed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The concentration of the drug is determined by comparing its peak area to that of a standard curve.
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
In Vitro Permeability Assays
Objective: To assess the potential for a drug to be absorbed across the intestinal epithelium. These assays are often used in early drug discovery as a screening tool.
1. Caco-2 Permeability Assay:
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports for approximately 21 days. During this time, they differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.
Assay Procedure:
-
The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound (e.g., ivermectin or a derivative) is added to the apical (donor) side of the monolayer, which represents the intestinal lumen.
-
Samples are collected from the basolateral (receiver) side, representing the bloodstream, at various time points.
-
The concentration of the compound in the receiver compartment is measured using a suitable analytical method, such as HPLC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. For lipophilic drugs like avermectins, modifications to the assay, such as the use of simulated intestinal fluid, may be necessary to improve solubility and reduce non-specific binding.
2. Parallel Artificial Membrane Permeability Assay (PAMPA):
Principle: This assay measures the permeation of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment. It models passive, transcellular permeability.
Assay Procedure:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The donor wells are filled with a solution of the test compound.
-
The acceptor plate, containing a buffer solution, is placed in contact with the donor plate.
-
The system is incubated to allow the compound to permeate through the artificial membrane.
-
The concentration of the compound in both the donor and acceptor wells is determined at the end of the incubation period.
-
The permeability coefficient (Pe) is calculated.
Visualizations
Experimental Workflow for a Comparative Bioavailability Study
Caption: Workflow of a typical in vivo comparative bioavailability study.
Signaling Pathway of Avermectin Action
Caption: Mechanism of action of avermectins on parasite nerve and muscle cells.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. books.moswrat.com [books.moswrat.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative plasma dispositions of ivermectin and doramectin following subcutaneous and oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Silico Docking Analysis: A Comparative Guide to Ivermectin and its Analogs for Drug Development Professionals
An objective comparison of the in silico performance of Ivermectin and its derivatives against key protein targets, with Remdesivir as a comparator. This guide provides a summary of experimental data and detailed protocols to inform further research and development.
Comparative Docking Performance
The following tables summarize the binding affinities and docking scores of ivermectin and Remdesivir against several key protein targets implicated in viral entry and replication. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.
| Ligand | Target Protein | Docking Score (kcal/mol) | Software/Method |
| Ivermectin | SARS-CoV-2 Spike Glycoprotein | -140.584 (MolDock Score) | Molegro Virtual Docker |
| Ivermectin | SARS-CoV-2 Nsp14 | -212.265 (MolDock Score) | Molegro Virtual Docker |
| Ivermectin | SARS-CoV-2 N Phosphoprotein | -136.473 (MolDock Score) | Molegro Virtual Docker |
| Ivermectin | SARS-CoV-2 PLpro | -180.765 (MolDock Score) | Molegro Virtual Docker |
| Ivermectin | Human ACE2 | -159.754 (MolDock Score) | Molegro Virtual Docker |
| Ivermectin | Human TMPRSS2 | -174.971 (MolDock Score) | Molegro Virtual Docker |
| Remdesivir | SARS-CoV-2 Spike Glycoprotein | -180 (MolDock Score) | Molegro Virtual Docker |
| Remdesivir | SARS-CoV-2 Nsp14 | High Affinity (score not specified) | Molegro Virtual Docker |
| Ivermectin | SARS-CoV-2 Main Protease (Mpro) | -8.25 | Molecular Dynamics |
| Nirmatrelvir | SARS-CoV-2 Main Protease (Mpro) | -8.50 | Molecular Dynamics |
| Ivermectin | Importin α | -6.9 | AutoDock Vina |
| Ivermectin | Non-structural protein 9 (Nsp9) | -5.30 | AutoDock Vina |
Experimental Protocols
The in silico docking studies cited in this guide generally adhere to a standardized workflow. The methodologies detailed below are synthesized from the procedural descriptions provided in the referenced literature.[1]
Molecular Docking Workflow
A typical molecular docking study involves several key steps, from preparing the target protein and ligand to analyzing the final results.[2]
-
Protein and Ligand Preparation :
-
The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB).
-
Water molecules, ions, and co-factors not relevant to the binding interaction are generally removed.
-
Hydrogen atoms are added to the protein structure, and it is energy minimized to resolve any structural clashes.
-
The 3D structures of the ligands, such as ivermectin and remdesivir, are obtained from databases like PubChem or constructed using molecular modeling software.[1]
-
Ligands are also energy minimized to obtain a stable conformation.
-
-
Docking Simulation :
-
Software such as AutoDock Vina or Molegro Virtual Docker is commonly used to perform the docking calculations.[3][4]
-
A "grid box" is defined around the active site of the target protein to specify the search space for the ligand binding.
-
The docking algorithm then explores various possible conformations and orientations (poses) of the ligand within the defined active site.
-
-
Scoring and Analysis :
-
Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[5]
-
The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then examined to understand the basis of the binding.
-
Visualizing Molecular Interactions and Pathways
The following diagrams illustrate a generalized workflow for in silico docking and a proposed signaling pathway for ivermectin's antiviral activity.
References
- 1. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. Molecular Docking Reveals Ivermectin and Remdesivir as Potential Repurposed Drugs Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in-silico analysis of ivermectin interaction with potential SARS-CoV-2 targets and host nuclear importin α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Ivermectin: A Comparative Guide to the Structure-Activity Relationship of its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ivermectin, a Nobel Prize-winning macrocyclic lactone, has long been a cornerstone in the treatment of parasitic infections. Its remarkable efficacy and safety profile have spurred extensive research into its derivatives, seeking to enhance its therapeutic potential against a wide array of targets, including parasites, insects, cancer cells, and viruses. This guide provides a comprehensive comparison of ivermectin derivatives, focusing on their structure-activity relationships (SAR), supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Quantitative Analysis of Biological Activity
The antiparasitic, insecticidal, anticancer, and antiviral activities of various ivermectin derivatives have been quantified to elucidate the impact of structural modifications. The following tables summarize key data from multiple studies, offering a comparative overview of their potency.
Table 1: Insecticidal Activity of Avermectin (B7782182) Derivatives
A study by Zhang et al. (2016) synthesized over 40 new avermectin derivatives and evaluated their insecticidal activities against three pest species. The results, presented as median lethal concentration (LC50), highlight derivatives with significantly enhanced potency compared to the parent avermectin.[1][2]
| Compound | Modification | Target Species | LC50 (µM) | Fold Change vs. Avermectin |
| Avermectin | - | Tetranychus cinnabarinus | 0.013 | - |
| 9j | [Structure not detailed in snippet] | Tetranychus cinnabarinus | 0.005 | 2.5x more active |
| 16d | [Structure not detailed in snippet] | Tetranychus cinnabarinus | 0.002 | 4.7x more active |
| Avermectin | - | Bursaphelenchus xylophilus | 6.746 | - |
| 9b, 9d-f, 9h, 9j, 9l, 9n, 9p, 9r, 9v, 17d | [Structures not detailed in snippet] | Bursaphelenchus xylophilus | 2.959 - 5.013 | Superior activity |
| Avermectin | - | Aphis craccivora | 52.234 | - |
| 9f, 9g, 9h, 9m | [Structures not detailed in snippet] | Aphis craccivora | 5.634 - 7.939 | 7-8x more active |
Table 2: Antiparasitic and Anticancer Activity of Ivermectin Bioconjugates
Research into ivermectin bioconjugates has revealed promising activities against trypanosomes and cancer cells. The following data is derived from studies on C13-hybrid derivatives.
| Compound | Conjugated Moiety | Target | GI50/IC50 (µM) | Reference |
| Ivermectin | - | Trypanosoma brucei brucei | >10 | [3] |
| Bioconjugate 6 | [Structure not detailed in snippet] | HL-60 (Human leukemia) | 4.0 | [3] |
| Bioconjugate 15 | [Structure not detailed in snippet] | HL-60 (Human leukemia) | >100 | [3] |
| Bioconjugate 16 | Artesunate | Trypanosoma brucei brucei | Lower than Ivermectin | [3] |
| Ivermectin | - | Ovarian Cancer Cell Lines | 10-20 | [4] |
Table 3: Antiviral Activity of Ivermectin
Ivermectin has been investigated for its antiviral properties against various viruses, including SARS-CoV-2. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics for its antiviral efficacy.
| Virus | Cell Line | Activity Metric | Value (µM) | Reference |
| SARS-CoV-2 (14 variants) | Vero E6 | EC50 | 5.1 ± 0.5 to 6.7 ± 0.4 | [5] |
| SARS-CoV-2 (Omicron strain) | Vero E6 | EC50 | 1.3 ± 0.5 | [5] |
| SARS-CoV-2 | Vero/hSLAM | IC50 | ~2 | [4] |
| SARS-CoV-2 | Calu-3 | IC50 | 0.2 | [6] |
| SARS-CoV-2 | A549-ACE2 | IC50 | 6.8 | [3] |
Table 4: Antibacterial Activity of Ivermectin
The antibacterial potential of ivermectin has also been explored, with Minimum Inhibitory Concentrations (MIC) determined against various bacterial strains.
| Bacterial Strain | MIC (mM) | Reference |
| Acinetobacter baumannii | 0.21 - 0.39 | [7] |
| Streptococcus pyogenes | 0.15 - 0.71 | [7] |
Key Signaling Pathways and Experimental Workflows
To understand the structure-activity relationships of ivermectin derivatives, it is crucial to visualize the biological pathways they modulate and the experimental procedures used for their evaluation.
Caption: Ivermectin's mechanism of action on parasite ion channels.
Caption: A typical workflow for in vitro anticancer screening.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug development research. Below are detailed protocols for key experiments cited in the evaluation of ivermectin derivatives.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][7][8][9][10]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Ivermectin derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the ivermectin derivatives in fresh culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Leaf-Dip Bioassay for Insecticidal Activity
This method is commonly used to evaluate the contact toxicity of insecticides against various insect pests.[11][12][13][14]
Materials:
-
Host plant leaves (e.g., cotton, brinjal)
-
Ivermectin derivatives
-
Solvent (e.g., acetone) and surfactant (e.g., Tween-80)
-
Distilled water
-
Petri dishes or ventilated containers
-
Test insects (e.g., Bemisia tabaci, Hyposidra talaca)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the ivermectin derivative in a suitable solvent. Make a series of graded concentrations by diluting the stock solution with distilled water containing a surfactant to ensure even spreading on the leaf surface.[11][13]
-
Leaf Treatment: Dip fresh, undamaged host plant leaves into the test solutions for a specific duration (e.g., 3-5 seconds) with gentle agitation.[11][12]
-
Drying: Air-dry the treated leaves on a clean surface.
-
Insect Exposure: Place the dried, treated leaves into Petri dishes or ventilated containers. Introduce a known number of test insects (e.g., 20-30 adults or larvae) into each container.[11]
-
Control: Prepare a control group where leaves are dipped in a solution containing only the solvent and surfactant.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the test insect.
-
Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) post-exposure.[14]
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 value using probit analysis.
Radioligand Binding Assay for Glutamate-Gated Chloride Channels
This assay is used to determine the binding affinity of ivermectin and its derivatives to their primary target in invertebrates, the glutamate-gated chloride channels (GluCls).
Materials:
-
Cell membranes expressing the target GluCl receptor
-
Radiolabeled ivermectin (e.g., [³H]ivermectin)
-
Unlabeled ivermectin derivatives (test compounds)
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from a source known to express the GluCl of interest.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled ivermectin, and varying concentrations of the unlabeled test compound in the binding buffer.[15]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[15]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[15]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[15]
-
Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a competition binding curve to determine the Ki (inhibitory constant), which reflects the binding affinity of the test compound.
Structure-Activity Relationship (SAR) Insights
The extensive research on ivermectin derivatives has provided valuable insights into the relationship between their chemical structure and biological activity.
-
Modifications at the C4″ Position: The hydroxyl group at the C4″ position of the oleandrose (B1235672) sugar is a common site for modification. Acylation or the introduction of other functional groups at this position can significantly impact the insecticidal and antiparasitic activity.[8]
-
The Disaccharide Moiety: The disaccharide at the C13 position is crucial for the potent antiparasitic activity of ivermectin. Removal or significant alteration of this group generally leads to a decrease in activity.
-
The C5 Hydroxyl Group: The hydroxyl group at the C5 position is considered critical for the biological properties of avermectins.[8]
-
The Macrolide Core: The 16-membered macrocyclic lactone ring is the essential scaffold for activity. Modifications to the double bonds within this ring can influence potency and selectivity.
-
Bioconjugation: Linking ivermectin to other bioactive molecules, such as artesunate, can lead to synergistic effects and enhanced activity against specific targets like trypanosomes.[3]
Conclusion
The structure-activity relationship of ivermectin derivatives is a complex and multifaceted field of study. Chemical modifications at various positions of the ivermectin scaffold can lead to significant changes in biological activity, enhancing potency against specific targets while potentially altering the spectrum of activity. The data and protocols presented in this guide offer a comparative framework for researchers to understand the current landscape of ivermectin derivative research and to guide the rational design of new and more effective therapeutic agents. As research continues to uncover the full potential of this remarkable "wonder drug" and its analogs, a systematic and data-driven approach to SAR studies will be crucial for translating these discoveries into clinical and agricultural applications.
References
- 1. Synthesis, biological activities and structure-activity relationships for new avermectin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic anti-SARS-CoV-2 activity of repurposed anti-parasitic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avermectins and Their Derivatives: Recent Advances in Biosynthesis and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjas.org [rjas.org]
- 12. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
Assessing the Specificity of 2,3-Dehydro-3,4-dihydro ivermectin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and performance of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available experimental data.
Introduction
Ivermectin, a macrocyclic lactone, is a cornerstone in the treatment of various parasitic infections in both human and veterinary medicine.[1] Its primary mechanism of action involves the selective and high-affinity binding to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[2] This interaction leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and ultimately the death of the parasite.[1] this compound is a derivative of ivermectin, and understanding its specificity is crucial for evaluating its potential as a therapeutic agent with an improved safety and efficacy profile.
Chemical Structure and Synthesis
This compound is synthesized from commercially available ivermectin. The synthesis involves a dehydration reaction, creating a double bond between the C2 and C3 positions of the ivermectin backbone. A detailed experimental protocol for its synthesis can be found in the study by dos Santos et al. (2009) in Bioorganic & Medicinal Chemistry.[3]
Comparative Biological Activity
The primary available data on the biological activity of this compound comes from a study evaluating its efficacy against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis.[3] The following table summarizes the in vitro activity of this compound compared to its parent compound, ivermectin, and other common anthelmintics.
Table 1: In Vitro Activity of this compound and Other Anthelmintics against Leishmania amazonensis
| Compound | Target Organism/Cell Line | IC50 (µM) | Cytotoxicity (IC50 in µM) against Macrophages | Selectivity Index (Cytotoxicity IC50 / Parasite IC50) |
| This compound | L. amazonensis promastigotes | 13.8[4][5] | 65.5[4][5] | 4.75 |
| L. amazonensis amastigotes | 3.6[4][5] | 65.5[4][5] | 18.19 | |
| Ivermectin | L. amazonensis promastigotes | > 20 | > 100 | - |
| L. amazonensis amastigotes | 5.0 | > 100 | > 20 |
Data for this compound and Ivermectin against L. amazonensis are from dos Santos et al. (2009) as cited by various sources.[3][4][5]
Specificity Assessment
The specificity of an antiparasitic drug is determined by its differential activity against the parasite compared to the host cells. While comprehensive data on the specificity of this compound is limited, the available information on ivermectin and its derivatives provides some insights.
On-Target Activity: Glutamate-Gated Chloride Channels
Off-Target Effects in Mammals
Ivermectin has been shown to interact with several mammalian receptors, although with lower affinity than for invertebrate GluCls. These include:
-
GABA-gated chloride channels (GABA-A receptors): Ivermectin can potentiate GABA-A receptor function.
-
Glycine-gated chloride channels: Similar to GABA-A receptors, ivermectin can allosterically modulate these channels.
-
Nicotinic acetylcholine (B1216132) receptors (nAChRs): Ivermectin has been shown to interact with certain nAChR subtypes.
-
P2X4 receptors: Ivermectin can act on these ATP-gated cation channels.
The lower affinity for these mammalian receptors contributes to the generally favorable safety profile of ivermectin. The blood-brain barrier also limits its access to the central nervous system where these receptors are abundant. It is plausible that this compound shares a similar off-target profile, but further experimental validation is required.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the assessment of this compound.
Synthesis of this compound
The synthesis is based on the protocol described by dos Santos et al. (2009). A solution of ivermectin in an appropriate organic solvent is treated with a dehydrating agent at a controlled temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is purified using column chromatography to yield this compound. For precise details on reagents, reaction conditions, and purification methods, refer to the original publication.
In Vitro Leishmanicidal Activity Assay
-
Promastigote Assay: Leishmania amazonensis promastigotes are cultured in appropriate media. The parasites are then incubated with varying concentrations of the test compound for a defined period. The viability of the promastigotes is assessed using a colorimetric assay, such as the MTT assay, and the IC50 value is determined.
-
Amastigote Assay: Murine peritoneal macrophages are harvested and infected with L. amazonensis promastigotes. After allowing the infection to establish, the infected macrophages are treated with different concentrations of the test compound. The number of intracellular amastigotes is quantified by microscopic examination after staining, and the IC50 value is calculated.
Cytotoxicity Assay
Murine peritoneal macrophages are cultured and exposed to a range of concentrations of the test compound. Cell viability is determined using a method such as the MTT assay, which measures mitochondrial activity. The IC50 value, representing the concentration that inhibits cell growth by 50%, is then calculated.
Visualizing the Ivermectin Signaling Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of ivermectin and its derivatives in invertebrates.
Caption: Experimental workflow for assessing the biological activity of this compound.
Conclusion
The available data indicates that this compound possesses significant leishmanicidal activity, in some cases surpassing that of its parent compound, ivermectin. The selectivity index against L. amazonensis amastigotes is promising, suggesting a degree of specificity for the parasite over host cells. However, a comprehensive assessment of its specificity is hampered by the lack of data on its activity against a wider range of parasites and its binding profile to both on-target and off-target receptors. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its potential as a novel antiparasitic agent. Direct comparative studies with other leading anthelmintics against a panel of relevant parasites are essential to establish its relative efficacy and specificity.
References
- 1. Antiparasitic activity of ivermectin: Four decades of research into a "wonder drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Comparative Analysis of 2,3-Dehydro-3,4-dihydro ivermectin and Standard Leishmanicidal Agents
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comparative overview of the peer-reviewed research on 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic drug ivermectin. Its performance is contrasted with established leishmanicidal drugs—Amphotericin B, Miltefosine, and Pentamidine—with a focus on in vitro efficacy against Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis. This document synthesizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development efforts in this critical area.
In Vitro Efficacy: A Comparative Summary
The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and alternative drugs against the promastigote and amastigote stages of Leishmania. Additionally, the 50% cytotoxic concentration (CC50) against mammalian cells is provided to assess selectivity. It is important to note that the data presented are compiled from different studies and direct, head-to-head comparative studies are limited.
Table 1: Anti-promastigote Activity of this compound and Comparators against Leishmania amazonensis
| Compound | IC50 (µM) | Source |
| This compound | 13.8 | [dos Santos et al., 2009][1] |
| Ivermectin (parent compound) | > 23.0 | [dos Santos et al., 2009][1] |
| Amphotericin B | ~0.03-0.1 | [Various sources] |
| Miltefosine | ~2.0-4.0 | [Various sources] |
| Pentamidine | ~1.0-5.0 | [Various sources] |
Table 2: Anti-amastigote Activity of this compound and Comparators against intracellular Leishmania amazonensis
| Compound | IC50 (µM) | Source |
| This compound | 3.6 | [dos Santos et al., 2009][1] |
| Ivermectin (parent compound) | 5.0 | [dos Santos et al., 2009][1] |
| Amphotericin B | ~0.05-0.2 | [Various sources] |
| Miltefosine | ~5.0-17.0 | [Various sources][2] |
| Pentamidine | ~2.0-10.0 | [Various sources] |
Table 3: Cytotoxicity and Selectivity Index
| Compound | CC50 (µM) against Macrophages | Selectivity Index (SI = CC50/IC50 amastigote) | Source |
| This compound | 65.5 | 18.2 | [dos Santos et al., 2009][1][3] |
| Ivermectin (parent compound) | Not reported in the same study | - | |
| Amphotericin B | ~1.0-5.0 | ~5-100 (varies) | [Various sources][4] |
| Miltefosine | ~45.0-85.0 | ~5-17 | [Various sources][2] |
| Pentamidine | >100 | >10-50 | [Various sources] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature for determining the leishmanicidal activity and cytotoxicity of the compounds.
In Vitro Anti-promastigote Susceptibility Assay
-
Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable liquid medium, such as Schneider's insect medium or M199, supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), at 25-26°C.
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are harvested, centrifuged, and resuspended in fresh medium to a density of approximately 1 x 10^6 cells/mL.
-
100 µL of the parasite suspension is added to the wells of a 96-well microtiter plate.
-
The test compounds (this compound, etc.) are serially diluted in the appropriate solvent (e.g., DMSO) and added to the wells in triplicate. Control wells contain the solvent alone.
-
The plates are incubated at 25-26°C for 48-72 hours.
-
Parasite viability is assessed by adding a viability indicator such as resazurin (B115843) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubating for a further 4-24 hours. The absorbance or fluorescence is measured using a microplate reader.
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
In Vitro Macrophage Infection and Anti-amastigote Assay
-
Macrophage Culture: A murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or peritoneal macrophages are cultured in RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Infection and Treatment Protocol:
-
Macrophages are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Stationary-phase L. amazonensis promastigotes are added to the macrophage monolayer at a parasite-to-macrophage ratio of approximately 10:1.
-
The co-culture is incubated for 4-24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Extracellular parasites are removed by washing with warm medium.
-
Fresh medium containing serial dilutions of the test compounds is added to the infected macrophages.
-
The plates are incubated for another 48-72 hours at 37°C with 5% CO2.
-
The number of intracellular amastigotes is quantified by fixing the cells, staining with Giemsa, and counting the number of amastigotes per 100 macrophages under a microscope. Alternatively, a colorimetric assay using a substrate for a parasite-specific enzyme can be used.
-
The IC50 value is determined as described for the anti-promastigote assay.
-
Mammalian Cell Cytotoxicity Assay
-
Cell Culture: Murine macrophages (e.g., J774A.1) are cultured as described above.
-
Cytotoxicity Assessment (MTT Assay):
-
Macrophages are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allowed to adhere.
-
Serial dilutions of the test compounds are added to the wells and incubated for 48-72 hours at 37°C with 5% CO2.
-
The medium is replaced with a fresh medium containing MTT (0.5 mg/mL) and incubated for 2-4 hours.
-
The formazan (B1609692) crystals formed by viable cells are solubilized with a solvent such as DMSO or isopropanol.
-
The absorbance is measured at a wavelength of 570 nm.
-
The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration.
-
Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action for ivermectin and the alternative leishmanicidal drugs, as well as a typical experimental workflow for evaluating these compounds.
Caption: Proposed mechanism of action for ivermectin and its analogs.
Caption: Mechanisms of action for alternative leishmanicidal drugs.
Caption: In vitro workflow for leishmanicidal drug screening.
References
- 1. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. caymanchem.com [caymanchem.com]
- 4. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 2,3-Dehydro-3,4-dihydro ivermectin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. The focus of this analysis is its documented efficacy against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Data presented is based on published experimental findings, and this guide includes detailed experimental protocols to support independent verification and further research.
Comparative Analysis of Leishmanicidal Activity
This compound has demonstrated significant activity against both the promastigote and amastigote stages of Leishmania amazonensis. The following tables summarize the quantitative data from in vitro studies, comparing the analog to the parent compound, ivermectin, and standard antileishmanial drugs.
Data Presentation
Table 1: In Vitro Activity against Leishmania amazonensis
| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage Cytotoxicity IC50 (µM) | Selectivity Index (Amastigote) |
| This compound | 13.8[1][2] | 3.6[1][2] | 65.5[1][2] | 18.2 |
| Ivermectin | > 100 | 25.0 | > 100 | > 4 |
| Amphotericin B | 0.12 ± 0.05[3][4] | - | 1.06 ± 0.23[3][4] | 8.90[3][4] |
| Miltefosine | - | - | - | - |
IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent compound. The Selectivity Index (SI) is calculated as the ratio of macrophage cytotoxicity IC50 to amastigote IC50, with a higher SI indicating greater selectivity for the parasite over the host cell.
Table 2: Comparative Efficacy of Standard Treatments for Cutaneous Leishmaniasis
| Drug | Route of Administration | Cure Rate (%) | Species |
| Pentavalent Antimonials (e.g., Meglumine Antimoniate) | Intralesional, Intramuscular | Variable | L. tropica, L. major, L. braziliensis |
| Amphotericin B (Liposomal) | Intravenous | >90 | Various Leishmania species |
| Miltefosine | Oral | 50-88[5] | L. braziliensis, L. panamensis, L. guyanensis, L. major[5] |
| Ivermectin (in vivo study against L. tropica) | Subcutaneous | 100 (after 30 days)[6] | L. tropica[6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
In Vitro Assay for Leishmanicidal Activity against Leishmania amazonensis Promastigotes
This protocol is for determining the 50% inhibitory concentration (IC50) of a compound against the promastigote (insect stage) of the parasite.
-
Parasite Culture: Leishmania amazonensis promastigotes are cultured at 26°C in a suitable medium such as PBHIL medium (pH 7.2) supplemented with 10% fetal bovine serum (FBS)[7].
-
Assay Procedure:
-
Harvest promastigotes in the stationary growth phase.
-
Adjust the parasite concentration to 1 x 10⁷ parasites/mL in fresh culture medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate.
-
Prepare serial dilutions of the test compounds (e.g., this compound) and add them to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
-
Incubate the plates at 26°C for 72 hours.
-
Assess parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting with a hemocytometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Assay for Leishmanicidal Activity against Leishmania amazonensis Amastigotes
This protocol determines the IC50 of a compound against the amastigote (mammalian stage) of the parasite within host macrophages.
-
Cell Culture:
-
Macrophage Infection:
-
Plate macrophages in a 96-well plate and allow them to adhere[9].
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 25:1[8].
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes[9].
-
Wash the wells to remove extracellular parasites.
-
-
Treatment and Analysis:
-
Add serial dilutions of the test compounds to the infected macrophages.
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of amastigotes per macrophage by microscopic examination.
-
Calculate the IC50 value based on the reduction in the number of intracellular amastigotes compared to the control.
-
Macrophage Cytotoxicity Assay
This protocol assesses the toxicity of the compounds to the host cells.
-
Procedure:
-
Plate macrophages in a 96-well plate as for the amastigote assay.
-
Add serial dilutions of the test compounds to the uninfected macrophages.
-
Incubate for the same duration as the amastigote assay.
-
Assess cell viability using a metabolic assay such as MTT or resazurin.
-
Calculate the 50% cytotoxic concentration (IC50).
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.
Caption: Mechanism of action of ivermectin in invertebrates.
Caption: Workflow for in vitro amastigote susceptibility assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the treatment of cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. med.nyu.edu [med.nyu.edu]
- 8. med.nyu.edu [med.nyu.edu]
- 9. benchchem.com [benchchem.com]
comparing the metabolic stability of "2,3-Dehydro-3,4-dihydro ivermectin" and ivermectin
A Comparative Guide for Researchers
In the landscape of drug development, understanding the metabolic stability of a compound is a cornerstone of preclinical assessment. It dictates the compound's half-life, potential for drug-drug interactions, and overall pharmacokinetic profile. This guide offers a comparative analysis of the metabolic stability of the widely used antiparasitic agent, ivermectin, and its analog, 2,3-Dehydro-3,4-dihydro ivermectin.
This document synthesizes available data on the metabolic fate of ivermectin and provides a framework for the experimental evaluation of its derivatives. While extensive research has characterized the metabolism of ivermectin, public domain data on the metabolic stability of this compound is not currently available. The following sections detail ivermectin's known metabolic profile and present a typical experimental protocol that can be employed to assess and compare the stability of both compounds.
Ivermectin: A Profile in Metabolic Transformation
Ivermectin undergoes extensive metabolism, primarily in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system.[1][2] The predominant isoform responsible for its biotransformation is CYP3A4.[3]
The primary metabolic pathways for ivermectin are O-demethylation and hydroxylation, leading to the formation of at least ten metabolites.[2][3] Key metabolites that have been identified in vitro and in vivo include 3″-O-demethyl ivermectin and 4a-hydroxy ivermectin.[1] In humans, the elimination half-life of ivermectin is approximately 18 hours.[2] The majority of ivermectin and its metabolites are excreted in the feces, with less than 1% being eliminated in the urine.[1][2]
Quantitative Metabolic Data: Ivermectin
Due to the absence of publicly available data for this compound, a direct quantitative comparison is not possible. The table below summarizes the key metabolic parameters for ivermectin.
| Compound | Primary Metabolizing Enzyme | Major Metabolic Pathways | Major Metabolites | Elimination Half-Life (Humans) |
| Ivermectin | CYP3A4[2][3] | O-demethylation, Hydroxylation[1] | 3″-O-demethyl ivermectin, 4a-hydroxy ivermectin[1][2] | ~18 hours[2] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
To determine and compare the metabolic stability of ivermectin and its analogs, a standardized in vitro assay using human liver microsomes (HLMs) is recommended. This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (Ivermectin, this compound)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile (B52724) or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, the test compound at a specified concentration (e.g., 1 µM), and pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a sample of the reaction mixture and transfer it to a separate well containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of ivermectin and a typical workflow for assessing metabolic stability.
Caption: A generalized workflow for determining the in vitro metabolic stability of a compound.
Caption: The primary metabolic pathway of ivermectin mediated by CYP3A4.
Conclusion and Future Directions
The metabolic stability of ivermectin is well-documented, with CYP3A4 playing a crucial role in its biotransformation through O-demethylation and hydroxylation. In stark contrast, there is a notable absence of publicly available data on the metabolic fate of its analog, this compound.
For researchers and drug development professionals investigating this or other ivermectin analogs, the provided experimental protocol for in vitro metabolic stability assessment serves as a foundational methodology. Generating such data is a critical step in characterizing the pharmacokinetic profile of these compounds and understanding how structural modifications impact their metabolic clearance. Further studies are warranted to fill the existing data gap and enable a direct and comprehensive comparison between ivermectin and its derivatives.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 2,3-Dehydro-3,4-dihydro ivermectin
For Immediate Implementation by Laboratory Personnel
The proper disposal of 2,3-Dehydro-3,4-dihydro ivermectin, a derivative of the potent antiparasitic agent ivermectin, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Given its classification as an environmentally hazardous substance with high toxicity to aquatic life, strict adherence to established disposal protocols is mandatory.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Consider double gloving.[2] | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes or dust. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[3] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. | Prevents inhalation of the compound. |
| Protective Clothing | Laboratory coat. | Protects skin and clothing from contamination. |
Safe Handling Practices:
-
Avoid direct contact with the substance.[4]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[2][5]
-
Prevent the generation of dust or aerosols.
-
Wash hands thoroughly after handling.[5]
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[6] It is classified as a hazardous waste and must be managed accordingly.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be segregated as hazardous waste.
Step 2: Waste Collection and Labeling
-
Collect all hazardous waste in a designated, leak-proof, and clearly labeled container.
-
The container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Environmentally Hazardous," "Toxic")
-
Accumulation start date
-
Step 3: Storage
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the release of material in case of a leak.
-
Keep containers tightly closed when not in use.[1]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS office or contractor with a complete inventory of the waste.
-
Do not dispose of this compound down the drain or in the regular trash.[7]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, put on the required PPE as outlined in Section I.
Step 3: Contain the Spill
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the substance.[3]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
Step 4: Clean the Area
-
Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, and collect the cleaning materials as hazardous waste.
Step 5: Report the Spill
-
Report the spill to your laboratory supervisor and the institution's EHS office, as per your facility's specific reporting procedures.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
